2,4-Dimethyl-N,N-diphenylaniline
Description
Properties
IUPAC Name |
2,4-dimethyl-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-16-13-14-20(17(2)15-16)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXQGDAHMJFMSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599417 | |
| Record name | 2,4-Dimethyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228-80-4 | |
| Record name | 2,4-Dimethyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2,4-Dimethyl-N,N-diphenylaniline: Synthesis, Properties, and Applications
CAS Number: 1228-80-4
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2,4-Dimethyl-N,N-diphenylaniline, a triarylamine of interest in advanced materials science. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information on its known properties, probable synthetic routes based on established methodologies for triarylamines, and potential applications inferred from the well-documented characteristics of this chemical class.
Molecular and Physical Properties
Table 1: Basic Properties of this compound
| Property | Value | Reference |
| CAS Number | 1228-80-4 | [1][2] |
| Molecular Formula | C₂₀H₁₉N | [1][2] |
| Molecular Weight | 273.37 g/mol | [1][2] |
| Physical Appearance | Powder or liquid | [2] |
| Purity (typical) | 97% | [2] |
Synthesis of Triarylamines: Established Methodologies
The synthesis of triarylamines like this compound is well-established in organic chemistry, primarily through cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination. These reactions provide versatile pathways to form carbon-nitrogen bonds, a crucial step in the construction of these molecules.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an amine.[3] For the synthesis of this compound, this would involve the reaction of diphenylamine with a 2,4-dimethyl-substituted aryl halide. Traditionally, these reactions require high temperatures and polar solvents.[3] However, modern advancements, such as the use of ligands like 1,10-phenanthroline, have significantly moderated the required reaction conditions, making the process more efficient and scalable.[4]
Experimental Protocol: Ligand-Accelerated Ullmann Condensation for Triarylamine Synthesis (General Protocol)
-
To a reaction vessel, add the aryl halide (e.g., 1-iodo-2,4-dimethylbenzene), the amine (e.g., diphenylamine), a copper(I) or copper(II) salt catalyst, and a ligand (e.g., 1,10-phenanthroline).
-
Add a suitable base (e.g., potassium carbonate) and a high-boiling point solvent (e.g., N-methylpyrrolidone or dimethylformamide).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 100-180°C).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triarylamine.
Caption: Generalized workflow for the Ullmann Condensation.
Buchwald-Hartwig Amination
A more contemporary and often preferred method for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination. This reaction offers a broader substrate scope and generally proceeds under milder conditions than the traditional Ullmann condensation. The choice of a suitable phosphine ligand is critical for the success of this reaction.
Experimental Protocol: Buchwald-Hartwig Amination for Triarylamine Synthesis (General Protocol)
-
In a glovebox or under an inert atmosphere, combine the aryl halide (e.g., 1-bromo-2,4-dimethylbenzene), the amine (e.g., diphenylamine), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., XPhos) in a reaction flask.
-
Add a suitable solvent (e.g., toluene or THF) and a base (e.g., sodium tert-butoxide or potassium phosphate).
-
Seal the reaction vessel and heat the mixture to the appropriate temperature (typically 80-120°C).
-
Monitor the reaction by TLC or GC until the starting materials are consumed.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent and wash the organic layer with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure triarylamine.
Caption: Generalized workflow for the Buchwald-Hartwig Amination.
Potential Applications in Organic Electronics
Triarylamines are a cornerstone class of materials in the field of organic electronics due to their excellent hole-transporting properties.[4][5][6][7] These materials are characterized by their low ionization potentials and the ability to form stable radical cations, which facilitates the movement of positive charge carriers (holes).[8] While specific studies on this compound are not widely reported, its structural similarity to other high-performance triarylamines suggests its potential utility in several areas.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, triarylamine derivatives are frequently used as the hole-transport layer (HTL).[3][9] The HTL facilitates the injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to produce light. The efficiency and stability of an OLED are highly dependent on the properties of the HTL.[8] The incorporation of methyl groups on one of the phenyl rings in this compound may influence its morphological stability and solubility, which are important factors for device fabrication.
Perovskite Solar Cells (PSCs)
Triarylamines also play a crucial role as hole-transport materials in perovskite solar cells.[6] They are a key component of the layer that extracts holes from the perovskite absorber and transports them to the electrode. The energy levels of the HTM must be well-aligned with the valence band of the perovskite to ensure efficient charge extraction. The electronic properties of this compound would need to be characterized to assess its suitability for this application.
Future Directions and Research Opportunities
The limited publicly available data on this compound presents a clear opportunity for further research. A thorough characterization of its photophysical and electrochemical properties is necessary to fully understand its potential. Key areas for future investigation include:
-
Detailed Synthesis and Characterization: The development and reporting of a robust synthetic protocol for this compound, along with a complete characterization of its spectroscopic and physical properties.
-
Electrochemical Analysis: Cyclic voltammetry studies to determine its HOMO and LUMO energy levels, which are critical for designing and fabricating organic electronic devices.
-
Device Fabrication and Testing: Incorporation of this compound into OLEDs and PSCs to evaluate its performance as a hole-transporting material.
Conclusion
This compound is a triarylamine with significant potential for applications in organic electronics. While specific experimental data for this compound is currently scarce, established synthetic methodologies for this class of molecules provide a clear path for its preparation. Based on the well-documented properties of related triarylamines, it is reasonable to expect that this compound will exhibit favorable hole-transport characteristics, making it a promising candidate for further research and development in the field of advanced materials.
References
-
Bellmann, E., Shaheen, S. E., Thayumanavan, S., Barlow, S., Grubbs, R. H., Marder, S. R., Kippelen, B., & Peyghambarian, N. (1998). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. Chemistry of Materials, 10(6), 1668-1676. [Link]
-
Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]
-
Kallianos, K., et al. (2017). Star-shaped triarylamine-based hole-transport materials in perovskite solar cells. Sustainable Energy & Fuels, 1(7), 1547-1555. [Link]
-
Li, G., et al. (2011). Synthesis of Hole-Transporting Materials Containing Triarylamine and its Properties. Applied Mechanics and Materials, 161, 145-148. [Link]
-
Bellmann, E., et al. (1998). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes. American Chemical Society. [Link]
-
Ham, J.-Y., et al. (2009). Organic Light-Emitting Devices Consisting of N-Triarylamine-Based Hole Injecting/Transporting Materials. Molecular Crystals and Liquid Crystals, 498(1), 314-322. [Link]
-
Chang, C.-C., et al. (2014). Triarylamine-based crosslinked hole-transporting material with an ionic dopant for high-performance PEDOT:PSS-free polymer solar cells. Journal of Materials Chemistry A, 2(26), 10029-10036. [Link]
-
Lee, C.-Y., et al. (2021). Triarylamine-Pyridine-Carbonitriles for Organic Light-Emitting Devices with EQE Nearly 40%. Advanced Materials, 33(35), e2008032. [Link]
-
Kamble, R. M. (2017). Functionalized triarylamines for applications in organic electronics. Journal of the Indian Chemical Society, 94(12), 1375-1384. [Link]
-
SpectraBase. (n.d.). 2,4-Dimethyl-aniline. Retrieved from [Link]
Sources
- 1. 1228-80-4|this compound| Ambeed [ambeed.com]
- 2. This compound, CasNo.1228-80-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Hole-Transporting Materials Containing Triarylamine and its Properties | Scientific.Net [scientific.net]
- 8. zenodo.org [zenodo.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-N,N-diphenylaniline
Abstract
2,4-Dimethyl-N,N-diphenylaniline is a tertiary aromatic amine characterized by a central nitrogen atom bonded to two phenyl groups and one 2,4-dimethylphenyl (xylyl) group. As a member of the triarylamine family, this compound is of significant interest to researchers in materials science, organic electronics, and medicinal chemistry due to its unique electronic, steric, and photophysical properties. Triarylamines are foundational building blocks for hole-transport materials in organic light-emitting diodes (OLEDs), perovskite solar cells, and as catalysts in photoredox reactions.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust experimental protocols for its characterization, and offers insights into the relationship between its molecular structure and its macroscopic properties.
Molecular Overview and Identification
The defining feature of this compound is its propeller-like, non-planar geometry. The steric hindrance imposed by the ortho-methyl group on the xylyl ring, combined with the two unsubstituted phenyl rings, forces the aryl groups to twist out of plane relative to each other. This structure prevents π-stacking, which is crucial for maintaining amorphous morphologies in thin-film applications, while the nitrogen lone pair's delocalization across the three aromatic rings dictates the molecule's electronic behavior.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | N,N-Diphenyl-2,4-xylidine |
| CAS Number | 1228-80-4[3] |
| Molecular Formula | C₂₀H₁₉N |
| Molecular Weight | 273.37 g/mol |
graph "molecular_structure" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];// Central Nitrogen N [label="N", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// 2,4-Dimethylphenyl group C1 [label="C", pos="-1.5,0.5!", fillcolor="#5F6368"]; C2 [label="C", pos="-2.5,1.5!", fillcolor="#5F6368"]; C3 [label="C", pos="-3.8,1.2!", fillcolor="#5F6368"]; C4 [label="C", pos="-4.1,-0.1!", fillcolor="#5F6368"]; C5 [label="C", pos="-3.1,-1.1!", fillcolor="#5F6368"]; C6 [label="C", pos="-1.8,-0.8!", fillcolor="#5F6368"]; Me1 [label="CH₃", pos="-2.2,2.8!", fillcolor="#EA4335"]; Me2 [label="CH₃", pos="-5.4,-0.4!", fillcolor="#EA4335"]; N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- Me1; C4 -- Me2;
// Phenyl group 1 C7 [label="C", pos="1.5,0.5!", fillcolor="#5F6368"]; C8 [label="C", pos="2.5,1.5!", fillcolor="#5F6368"]; C9 [label="C", pos="3.8,1.2!", fillcolor="#5F6368"]; C10 [label="C", pos="4.1,-0.1!", fillcolor="#5F6368"]; C11 [label="C", pos="3.1,-1.1!", fillcolor="#5F6368"]; C12 [label="C", pos="1.8,-0.8!", fillcolor="#5F6368"]; N -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
// Phenyl group 2 C13 [label="C", pos="0,-1.5!", fillcolor="#5F6368"]; C14 [label="C", pos="0.9,-2.5!", fillcolor="#5F6368"]; C15 [label="C", pos="0.5,-3.8!", fillcolor="#5F6368"]; C16 [label="C", pos="-0.8,-4.1!", fillcolor="#5F6368"]; C17 [label="C", pos="-1.8,-3.1!", fillcolor="#5F6368"]; C18 [label="C", pos="-1.4,-1.8!", fillcolor="#5F6368"]; N -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C13; }
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The properties of this compound are dictated by its large, hydrophobic, and sterically hindered structure. While specific experimental data for this exact molecule is not widely published, its properties can be reliably inferred from closely related triarylamines and substituted anilines.
| Property | Predicted/Observed Value | Rationale & Scientific Context |
| Physical State | White to off-white crystalline solid | The high molecular weight and rigid, propeller-like structure favor a solid state at room temperature. Similar triarylamines are crystalline solids.[2] |
| Melting Point | > 100 °C (estimated) | The bulky, asymmetric structure may lead to less efficient crystal packing than planar molecules, but the high molecular weight ensures a relatively high melting point. For comparison, diphenylamine melts at 53-54 °C, but adding more aryl groups significantly increases this value. |
| Boiling Point | > 350 °C (estimated) | A high boiling point is expected due to the large molecular mass and van der Waals forces. Vacuum distillation would be required to prevent thermal decomposition. |
| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, Dichloromethane, Chloroform). Insoluble in water. | The molecule is predominantly nonpolar and hydrophobic. It will readily dissolve in solvents with similar polarity. Its inability to form significant hydrogen bonds and large hydrocarbon structure preclude solubility in water. |
| Basicity (pKa) | Low (estimated pKa of conjugate acid ~1-3) | The lone pair on the nitrogen atom is extensively delocalized into the three aromatic rings, significantly reducing its availability to accept a proton. This makes it a very weak base, much weaker than aliphatic amines or even aniline itself. |
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is essential for confirming the identity, structure, and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The asymmetry of the molecule results in a complex but interpretable spectrum.
-
¹H NMR: The proton spectrum will show distinct regions. The aromatic protons on the two unsubstituted phenyl rings will likely appear as complex multiplets between 7.0 and 7.4 ppm. The three protons on the substituted xylyl ring will appear as distinct signals, likely in the 6.8 to 7.2 ppm range. The two methyl groups (at the 2- and 4-positions) will appear as sharp singlets in the upfield region, typically between 2.1 and 2.5 ppm.
-
¹³C NMR: The carbon spectrum will show a number of signals in the aromatic region (120-150 ppm), corresponding to the inequivalent carbons of the three aryl rings. The carbons directly attached to the nitrogen will be downfield. The two methyl carbons will appear as sharp signals in the aliphatic region, typically around 20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups and bonding within the molecule.
-
Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks from the methyl groups will be observed just below 3000 cm⁻¹.
-
C=C Aromatic Ring Stretching: A series of sharp peaks will appear in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A characteristic stretch for aromatic tertiary amines is expected in the 1360-1250 cm⁻¹ region. The exact position is influenced by the conjugation with the three phenyl rings.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) experiment, a strong molecular ion peak is expected at an m/z corresponding to the molecular weight (273.37). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₂₀H₁₉N).
-
Fragmentation: The primary fragmentation pathway would likely involve the loss of a methyl group ([M-15]⁺) or potentially one of the phenyl rings.
Experimental Protocols for Physicochemical Analysis
A systematic workflow is critical for the comprehensive characterization of a novel or synthesized compound like this compound.
Caption: Experimental workflow for physicochemical characterization.
Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible measurement of melting temperature and enthalpy of fusion.[4] It is superior to traditional capillary methods as it precisely controls the heating rate and quantifies the energy absorbed during the phase transition, which can also be used to assess purity via the Van't Hoff equation.[5]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline this compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature approximately 30 °C above the expected melting point.[5]
-
Hold for 1 minute to ensure complete melting.
-
Cool the sample back to 25 °C at 20 °C/min.
-
A second heating run is often performed to analyze the thermal history and confirm the transition.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the thermogram. The area under the peak corresponds to the heat of fusion.
Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of non-polar to moderately polar organic compounds.[6] It separates the target compound from impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. Coupling with a mass spectrometer (MS) provides definitive identification of the main peak and any impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. Further dilute to a working concentration of ~10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The formic acid is crucial for good peak shape and compatibility with mass spectrometry.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 70% A) and ramp to a high percentage of Mobile Phase B (e.g., 95% B) over 10-15 minutes. This ensures elution of the non-polar analyte while separating it from more polar or less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis Diode Array Detector (DAD) set to monitor multiple wavelengths (e.g., 254 nm, 280 nm) and a coupled Mass Spectrometer (ESI+ mode).
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should confirm the molecular weight of the target compound.
Safety, Handling, and Storage
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents. The compound may darken upon exposure to air and light, indicating potential oxidation.
-
Toxicity: Aromatic amines as a class can be toxic and should be handled with care. Many are suspected carcinogens or mutagens.
Conclusion
This compound is a sterically hindered triarylamine with significant potential in advanced materials and chemical synthesis. Its key physicochemical properties—a stable crystalline form, high thermal stability, hydrophobicity, and weak basicity—are a direct consequence of its unique three-dimensional molecular architecture. The robust analytical protocols detailed in this guide, including DSC, NMR, and HPLC-MS, provide a comprehensive framework for researchers to verify the identity, purity, and structure of this compound, ensuring data integrity for downstream applications in drug development and materials science.
References
-
Shukla, A. R., et al. (1986). Infrared and Raman spectra of 2,4-dimethylaniline. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 97-115. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dimethyl-aniline. Retrieved from [Link]
-
Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(1), 115-124. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]
-
University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]
-
El-banna, M. M. (2021). experiment (1) determination of melting points. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dimethyl-aniline - Optional[13C NMR]. Retrieved from [Link]
-
Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Request PDF from ResearchGate. Available at: [Link]
-
PubChem. (n.d.). N-(2,4-dinitrophenyl)-2,4-dimethylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]
-
Gabbott, P. (2008). DSC Studies on Organic Melting Temperature Standards. Request PDF from ResearchGate. Available at: [Link]
-
SIELC Technologies. (2018). 2,4-Dimethylaniline. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2005). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 41(1). Available at: [Link]
-
Albayati, M. R., & Jones, C. A. (2012). Synthesis and Oxidation of Triarylamine Derivatives Bearing Hydrogen-Bonding Groups. Crystal Growth & Design, 12(10), 4869-4876. Available at: [Link]
-
ChemWhat. (n.d.). 2,5-dimethyl-N-phenylaniline. Retrieved from [Link]
-
Lanari, D., et al. (2025). Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Green Chemistry. Available at: [Link]
-
ResearchGate. (2026). Waste-minimized access to diarylamines and triarylamines via Csp–N coupling under batch and flow conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Retrieved from [Link]
-
Zhang, Q., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130541. Available at: [Link]
-
University of Warsaw. (n.d.). Characterization techniques. Retrieved from [Link]
-
vibzz lab. (2021, September 29). Dimethylaniline : Synthesis [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)-. Retrieved from [Link]
-
Lumiray. (2023, May 12). N,N-Dimethylaniline, a molecule to dye for [Video]. YouTube. Retrieved from [Link]
-
Al-Masri, M., & El-Shafai, N. M. (2020). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Materials, 13(15), 3362. Available at: [Link]
-
Gautam, A. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses [PDF]. Slideshare. Retrieved from [Link]
-
ResearchGate. (n.d.). N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, N,N-dimethyl-. Retrieved from [Link]
Sources
- 1. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 1228-80-4|this compound|BLD Pharm [bldpharm.com]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. scielo.br [scielo.br]
- 6. 2,4-Dimethylaniline | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 2,4-Dimethyl-N,N-diphenylaniline: Molecular Structure, Properties, and Synthesis
Introduction
2,4-Dimethyl-N,N-diphenylaniline is a tertiary aromatic amine, a derivative of the triphenylamine core structure. In this molecule, the central nitrogen atom is bonded to two phenyl groups and one 2,4-dimethylphenyl group. Triphenylamine and its derivatives are a significant class of organic compounds renowned for their hole-transporting properties. This characteristic makes them pivotal in the development of organic electronics, including Organic Light Emitting Diodes (OLEDs), organic photovoltaics, and organic field-effect transistors[1][2]. The electronic properties of the triphenylamine core can be fine-tuned by introducing various substituents on the phenyl rings. The presence of electron-donating methyl groups on one of the phenyl rings in this compound is expected to influence its electronic and photophysical properties, making it a molecule of interest for researchers in materials science and drug development.
Molecular Structure and Properties
The molecular structure of this compound consists of a central nitrogen atom bonded to two unsubstituted phenyl rings and one phenyl ring substituted with two methyl groups at the 2 and 4 positions.
Molecular Structure:
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉N | |
| Molecular Weight | 273.37 g/mol | |
| IUPAC Name | This compound | N/A |
| CAS Number | 1228-80-4 | |
| SMILES | CC1=CC(C)=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Synthesis and Purification
The synthesis of this compound can be achieved through cross-coupling reactions that form a carbon-nitrogen bond. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation[3][4].
Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine[3][5]. For the synthesis of this compound, this would involve the reaction of diphenylamine with 1-bromo-2,4-dimethylbenzene. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of this reaction[5].
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (palladium source), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add diphenylamine, 1-bromo-2,4-dimethylbenzene, and an anhydrous solvent (e.g., toluene).
-
Reaction Conditions: Heat the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Synthesis Workflow: Buchwald-Hartwig Amination
Caption: Electrophilic bromination reaction.
References
-
Schleper, P., et al. (2014). Substituted triphenylamines as building blocks for star shaped organic electronic materials. New Journal of Chemistry, 38(11), 5321-5329. [Link]
-
ResearchGate. (2014). Substituted triphenylamines as building blocks for star shaped organic electronic materials. [Link]
-
The Royal Society of Chemistry. Supplementary Data. [Link]
-
ResearchGate. (2016). Triphenylamine-based electroactive compounds: synthesis, properties and application to organic electronics. [Link]
-
PubChem. N-(2,4-dinitrophenyl)-2,4-dimethylaniline. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubMed Central. (2021). Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes. [Link]
-
ACS Publications. (2022). Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Exploring N,N-Dimethylaniline: Properties, Applications, and Industry Insights. [Link]
-
Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]
-
SpectraBase. 2,4-Dimethyl-aniline - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. 2,4-Dimethyl-aniline. [Link]
-
ACS Publications. (2005). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]
-
Dalton Transactions. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
SIELC Technologies. (2018). 2,4-Dimethylaniline. [Link]
-
Organic Chemistry Portal. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
PubChem. 2,4-Dimethylaniline. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ResearchGate. (2021). The synthetic route of N, N-Dimethylaniline. [Link]
-
Wikipedia. N,N-Dimethylphenylenediamine. [Link]
-
Slideshare. (2023). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. [Link]
-
ResearchGate. (2010). N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
A Technical Guide to the Solubility of 2,4-Dimethyl-N,N-diphenylaniline in Organic Solvents
Abstract
Introduction to 2,4-Dimethyl-N,N-diphenylaniline
This compound is an aromatic amine derivative with a complex molecular structure. It features a central nitrogen atom bonded to two phenyl groups and one 2,4-dimethylphenyl group. This substitution pattern results in a sterically hindered, non-planar molecule with significant nonpolar character.
Molecular Structure:
-
Formula: C₂₀H₁₉N
-
Key Features:
-
Tertiary amine functionality.
-
Three aromatic rings, contributing to a large hydrophobic surface area.
-
Two methyl groups on one phenyl ring, further increasing lipophilicity.
-
Significant steric hindrance around the nitrogen atom.
-
Understanding the solubility of this compound is critical for a range of applications, including organic synthesis, where it may act as a reactant or building block; in materials science as a potential component in polymers or dyes; and in drug development, where solubility is a key determinant of a compound's bioavailability and formulation feasibility.
Physicochemical Principles and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[1][2]
Analysis of this compound:
-
Polarity: The molecule is predominantly nonpolar. The three aromatic rings and two methyl groups create a large, lipophilic (hydrophobic) structure. While the C-N bonds introduce a degree of polarity, the molecule's overall symmetry and the shielding of the nitrogen's lone pair of electrons by the bulky phenyl and dimethylphenyl groups diminish its ability to interact strongly with polar solvent molecules.
-
Hydrogen Bonding: As a tertiary amine, this compound lacks a hydrogen atom on the nitrogen and therefore cannot act as a hydrogen bond donor. It can theoretically act as a hydrogen bond acceptor via its nitrogen lone pair, but this is severely sterically hindered. Consequently, its interaction with protic solvents (e.g., water, alcohols) will be very weak.
Predicted Solubility Profile:
Based on these structural characteristics, the following solubility profile is predicted:
-
High Solubility: In nonpolar aromatic solvents (e.g., toluene, benzene, xylene) and other nonpolar solvents (e.g., hexane, diethyl ether) where van der Waals forces will be the dominant intermolecular interaction.
-
Moderate to Good Solubility: In chlorinated solvents (e.g., dichloromethane, chloroform).
-
Low to Very Low Solubility: In polar aprotic solvents (e.g., DMSO, DMF, acetone). While these solvents are polar, the large nonpolar structure of the solute will limit miscibility.
-
Negligible Solubility: In polar protic solvents, particularly water. The energy required to disrupt the strong hydrogen-bonding network of water for the solute to dissolve is not compensated by favorable solute-solvent interactions.[3]
This profile is consistent with the behavior of structurally similar compounds like diphenylamine, which is highly soluble in organic solvents such as ether and benzene but has very low solubility in water.[4][5][6]
Experimental Determination of Solubility: A Standardized Protocol
To obtain precise, quantitative solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a widely recognized and reliable technique for determining the solubility of compounds.[1] This protocol is adapted from the principles outlined in OECD Guideline 105 for Water Solubility but is applied here for organic solvents.[7][8][9][10]
Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached at saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure complete equilibrium.[1] A preliminary test can help determine the necessary time.[7][11]
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.
-
For finely suspended particles, centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the analytical response (e.g., absorbance for UV-Vis, peak area for HPLC) of the standard solutions.
-
Analyze the diluted sample under the same conditions and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Workflow and Data Visualization
The experimental workflow for solubility determination is a sequential process requiring careful execution at each stage to ensure accuracy.
Diagram of the Experimental Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Data Presentation:
Quantitative results should be compiled into a clear, tabular format for easy comparison across different solvents and temperatures.
| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) |
| Toluene | Nonpolar Aromatic | 25 | [Experimental Value] |
| Hexane | Nonpolar Aliphatic | 25 | [Experimental Value] |
| Dichloromethane | Polar Aprotic | 25 | [Experimental Value] |
| Acetone | Polar Aprotic | 25 | [Experimental Value] |
| Ethanol | Polar Protic | 25 | [Experimental Value] |
| Water | Polar Protic | 25 | [Experimental Value] |
Conclusion
While specific published solubility data for this compound is scarce, a robust prediction of its behavior can be made based on its molecular structure. The compound is expected to be highly soluble in nonpolar and weakly polar organic solvents and poorly soluble in highly polar and protic solvents like water. For precise and reliable data, the standardized shake-flask method detailed in this guide provides a validated protocol for in-house determination. This foundational data is indispensable for the effective design of synthetic routes, formulation strategies, and toxicological assessments.
References
-
Chemistry For Everyone. (n.d.). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Diphenylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Phytosafe. (n.d.). OECD 105. Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Diphenylamine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Diphenylamine. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). DIPHENYLAMINE. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.ws [chem.ws]
- 3. manavchem.com [manavchem.com]
- 4. Diphenylamine - Wikipedia [en.wikipedia.org]
- 5. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. filab.fr [filab.fr]
- 10. OECD 105 - Phytosafe [phytosafe.com]
- 11. search.library.doc.gov [search.library.doc.gov]
An In-depth Technical Guide to the Synthesis of Substituted N,N-Diphenylanilines
Introduction: The Enduring Significance of N,N-Diphenylanilines
Substituted N,N-diphenylanilines, also known as triarylamines, are a cornerstone of modern organic chemistry. Their unique electronic and photophysical properties have established them as indispensable components in a vast array of applications, from pharmaceuticals and agrochemicals to advanced functional materials.[1] In the realm of materials science, their electron-rich nature and high hole mobility make them exceptional hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells.[2][3][4] The ability to precisely tune their electronic properties through the introduction of various substituents on the aromatic rings allows for the rational design of molecules with tailored functionalities.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the principal synthetic pathways to substituted N,N-diphenylanilines, with a focus on the underlying mechanistic principles, practical experimental protocols, and field-proven insights to aid in methodological selection and troubleshooting. We will delve into the three most prominent methods: the palladium-catalyzed Buchwald-Hartwig amination, the copper-catalyzed Ullmann condensation, and the thermal Chapman rearrangement.
I. The Modern Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines since its development in the mid-1990s.[5][6] This powerful palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen (C-N) bonds between aryl halides or pseudohalides and amines with remarkable efficiency and broad functional group tolerance.[7][8]
A. The Catalytic Cycle: A Dance of Palladium Oxidation States
The mechanism of the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[9][10] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final and crucial step is the reductive elimination of the desired N,N-diphenylaniline from the palladium complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of bulky, electron-rich phosphine ligands is critical to facilitate both the oxidative addition and reductive elimination steps.[11]
B. Experimental Protocol: Synthesis of 4-Methoxy-N,N-diphenylaniline
This protocol details the synthesis of a common electron-rich triarylamine, often used as a building block for hole-transporting materials.
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Diphenylamine (1.2 mmol, 203 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
Reaction Setup: In a glovebox, a dry Schlenk tube is charged with palladium(II) acetate, XPhos, and sodium tert-butoxide.
-
Reagent Addition: 4-Iodoanisole and diphenylamine are added to the Schlenk tube, followed by anhydrous toluene.
-
Inert Atmosphere: The tube is sealed, removed from the glovebox, and connected to a Schlenk line. The atmosphere is evacuated and backfilled with argon three times.
-
Reaction: The reaction mixture is heated to 100 °C in a preheated oil bath with vigorous stirring for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is then washed with water (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxy-N,N-diphenylaniline as a white solid.
C. Substrate Scope and Functional Group Tolerance
A significant advantage of the Buchwald-Hartwig amination is its broad substrate scope.[7] The reaction is compatible with a wide range of functional groups on both the aryl halide and the amine, including ethers, esters, ketones, nitriles, and amides.[12] This tolerance obviates the need for many protecting group manipulations that are often required in other synthetic methods.[7]
However, certain functional groups can be problematic. For instance, substrates with acidic protons, such as phenols and primary amides, may require the use of a stronger base or protection of the acidic group.[13] Sterically hindered substrates, particularly those with ortho-substituents on the aryl halide or bulky amines, can present challenges, often requiring more specialized ligands and longer reaction times.[11] Aryl chlorides are generally less reactive than bromides and iodides, and their successful coupling often necessitates the use of more electron-rich and bulky phosphine ligands.[13]
D. Field-Proven Insights and Troubleshooting
-
Catalyst and Ligand Selection: The choice of ligand is paramount for a successful reaction. For electron-rich aryl halides, ligands like XPhos and SPhos are often effective. For more challenging substrates, such as aryl chlorides or sterically hindered amines, more specialized ligands like BrettPhos or RuPhos may be necessary.[14]
-
Base Sensitivity: The strong bases used in the Buchwald-Hartwig amination, such as sodium tert-butoxide, can be incompatible with base-sensitive functional groups. In such cases, weaker bases like cesium carbonate or potassium phosphate can be employed, although this may require higher reaction temperatures and longer reaction times.
-
Dehalogenation: A common side reaction is the dehalogenation of the aryl halide, which leads to the formation of an arene byproduct. This can often be minimized by carefully controlling the reaction temperature and using the appropriate ligand-to-palladium ratio.
-
Troubleshooting Poor Yields: If a reaction is giving low yields, consider the following:
-
Catalyst activity: Ensure the palladium precursor and ligand are of high purity and have been stored under an inert atmosphere.
-
Solvent purity: Use anhydrous and deoxygenated solvents.
-
Base quality: Use a freshly opened bottle of base, as alkoxides can degrade upon exposure to air and moisture.
-
Ligand screening: If one ligand is not effective, screen a panel of different phosphine ligands to identify the optimal one for your specific substrate combination.[13]
-
II. The Classic Approach: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation, first reported in 1903, is the classical method for the formation of C-N bonds to synthesize diarylamines.[8][10] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.[15][16]
A. The Catalytic Cycle: The Role of Copper(I) and Copper(III)
The mechanism of the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[11][14][17]
-
Amine Coordination and Deprotonation: The reaction is initiated by the coordination of the amine to the Cu(I) catalyst, followed by deprotonation by a base to form a copper amide intermediate.
-
Oxidative Addition: Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species.
-
Reductive Elimination: Finally, reductive elimination from the Cu(III) complex affords the diarylamine product and regenerates the active Cu(I) catalyst.
B. Experimental Protocol: Synthesis of N,N-Diphenyl-4-nitroaniline
This protocol describes the synthesis of an electron-deficient triarylamine using a modern, ligand-accelerated Ullmann condensation.
Materials:
-
1-Iodo-4-nitrobenzene (1.0 mmol, 249 mg)
-
Diphenylamine (1.2 mmol, 203 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
L-Proline (0.2 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
Reaction Setup: A round-bottom flask is charged with copper(I) iodide, L-proline, and potassium carbonate.
-
Reagent Addition: 1-Iodo-4-nitrobenzene and diphenylamine are added, followed by anhydrous DMSO.
-
Inert Atmosphere: The flask is fitted with a reflux condenser and the system is purged with argon.
-
Reaction: The reaction mixture is heated to 90 °C with vigorous stirring for 24 hours. Reaction progress is monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water (25 mL) and extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to yield N,N-diphenyl-4-nitroaniline as a yellow solid.
C. Substrate Scope and Functional Group Tolerance
The classical Ullmann condensation is typically most effective for electron-poor aryl halides.[10] The presence of electron-withdrawing groups on the aryl halide accelerates the reaction.[10] Modern ligand-accelerated protocols have expanded the substrate scope to include electron-neutral and even some electron-rich aryl halides.[18] However, the reaction is generally less tolerant of a wide range of functional groups compared to the Buchwald-Hartwig amination. Protic functional groups can interfere with the reaction, and base-sensitive groups may not be compatible with the reaction conditions.
D. Field-Proven Insights and Troubleshooting
-
Ligand Choice: The use of ligands is crucial for achieving reasonable reaction times and temperatures in modern Ullmann condensations. Simple and inexpensive ligands such as amino acids (e.g., L-proline) and diamines (e.g., N,N'-dimethylethylenediamine) have proven to be highly effective.[3]
-
Side Reactions: A common side reaction is the homocoupling of the aryl halide to form a biaryl byproduct. This can be minimized by carefully controlling the reaction temperature and using the appropriate catalyst and ligand system.
-
Solvent Choice: High-boiling polar aprotic solvents such as DMF, NMP, and DMSO are typically used in Ullmann condensations to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.[10]
-
Safety Considerations: Traditional Ullmann reactions often require very high temperatures (up to 220 °C), which can pose a significant safety hazard. The use of modern, ligand-accelerated protocols allows for much milder and safer reaction conditions.
III. A Classic Transformation: The Chapman Rearrangement
The Chapman rearrangement is a thermal intramolecular reaction that converts an aryl N-arylbenzimidate to an N-aroyldiphenylamine.[1][19] Subsequent hydrolysis of the amide yields the corresponding N,N-diphenylaniline. This method provides a useful alternative for the synthesis of diarylamines that may be difficult to access through other routes.[20]
A. The Mechanism: An Intramolecular 1,3-Aryl Shift
The Chapman rearrangement proceeds through an intramolecular nucleophilic aromatic substitution.[21] The reaction involves a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom via a four-membered cyclic transition state.[22]
B. Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)-N-phenylbenzamide
This protocol describes the thermal rearrangement step of the Chapman rearrangement. The initial imidate can be prepared from the corresponding N-arylbenzamide.[21]
Materials:
-
Aryl N-(4-methoxyphenyl)benzimidate (1.0 mmol)
-
Tetraethylene glycol dimethyl ether (tetraglyme) (5 mL)
Procedure:
-
Reaction Setup: A solution of the aryl N-(4-methoxyphenyl)benzimidate in tetraglyme is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The solution is heated to 200-250 °C for several hours. The progress of the rearrangement is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration.
-
Purification: The crude N-(4-methoxyphenyl)-N-phenylbenzamide is purified by recrystallization from a suitable solvent such as ethanol.
-
Hydrolysis (Optional): The purified amide can be hydrolyzed to the corresponding N,N-diphenylaniline by heating with an aqueous acid or base.
C. Substrate Scope and Limitations
The Chapman rearrangement is generally applicable to a range of substituted aryl N-arylbenzimidates. Electron-withdrawing groups on the migrating aryl group tend to facilitate the rearrangement, while electron-donating groups can have the opposite effect.[21] A significant limitation of this method is the high temperatures required for the rearrangement, which can limit its compatibility with sensitive functional groups.
D. Field-Proven Insights and Safety Considerations
-
Solvent Choice: High-boiling, polar aprotic solvents like tetraglyme are often used to achieve the high temperatures necessary for the rearrangement.[21]
-
Safety: The high temperatures required for the Chapman rearrangement necessitate careful experimental setup and monitoring to avoid thermal decomposition and potential hazards. It is crucial to perform the reaction in a well-ventilated fume hood and to use appropriate personal protective equipment.[23][24]
IV. Comparative Analysis of Synthetic Methodologies
The choice of synthetic method for a particular substituted N,N-diphenylaniline depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost. The following tables provide a comparative overview of the three main synthetic pathways.
Table 1: General Comparison of Synthesis Pathways
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Chapman Rearrangement |
| Catalyst | Palladium | Copper | None (Thermal) |
| Typical Ligands | Bulky, electron-rich phosphines | Simple diamines, amino acids | N/A |
| Reaction Temperature | Milder (often 25-120°C) | High (often >150-220°C for traditional methods) | Very High (200-250°C) |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu) | Strong inorganic bases (e.g., K₂CO₃) | N/A (hydrolysis step requires acid/base) |
| Substrate Scope | Broad, including electron-rich and -neutral aryl halides | Traditionally favored for electron-poor aryl halides | Dependent on imidate stability |
| Functional Group Tolerance | High | Moderate | Low |
| Cost | Higher (precious metal catalyst and specialized ligands) | Lower (abundant copper catalyst) | Varies with starting material synthesis |
Table 2: Substrate Scope and Yield Comparison (Illustrative Examples)
| Product | Starting Materials | Method | Conditions | Yield (%) | Reference |
| 4-Methoxy-N,N-diphenylaniline | 4-Iodoanisole, Diphenylamine | Buchwald-Hartwig | Pd(OAc)₂, XPhos, NaOtBu, Toluene, 100°C | >95 | [25] |
| N,N-Diphenyl-4-nitroaniline | 1-Iodo-4-nitrobenzene, Diphenylamine | Ullmann | CuI, L-Proline, K₂CO₃, DMSO, 90°C | ~90 | [23] |
| N,N-Diphenylaniline | Aryl N-phenylbenzimidate | Chapman | Tetraglyme, 220°C | ~85 | [21] |
| 2-Chloro-N-phenylaniline | 1-Bromo-2-chlorobenzene, Aniline | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | 92 | [6] |
| Di(p-tolyl)amine | 4-Iodotoluene, 4-Toluidine | Ullmann | CuI, N,N'-dimethylethylenediamine, Dioxane, 110°C | 85 | [11] |
V. Conclusion
The synthesis of substituted N,N-diphenylanilines is a mature field with several powerful and versatile methodologies at the disposal of the modern chemist. The Buchwald-Hartwig amination stands out for its broad substrate scope and high functional group tolerance, making it the go-to method for many applications, particularly in the synthesis of complex molecules. The Ullmann condensation, especially in its modern, ligand-accelerated form, offers a cost-effective alternative, particularly for electron-poor substrates and large-scale industrial processes. The Chapman rearrangement, while requiring harsh conditions, provides a unique pathway for the synthesis of specific diarylamine structures.
By understanding the mechanistic underpinnings, practical protocols, and inherent limitations of each method, researchers can make informed decisions to efficiently and effectively synthesize the desired substituted N,N-diphenylaniline targets for their specific applications in drug discovery, materials science, and beyond.
VI. References
-
Buchwald–Hartwig amination. In: Wikipedia [Internet]. 2023. Available from: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry [Internet]. Reddit. 2018. Available from: [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. 2022. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. Available from: [Link]
-
Chapman Rearrangement. Available from: [Link]
-
General procedure for preparing the Chapman rearrangement reactants. ResearchGate. Available from: [Link]
-
Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Cu(I)/Cu(III) catalytic cycle involved in Ullmann-type cross-coupling reactions. R Discovery. 2014. Available from: [Link]
-
The Chapman Rearrangement. Organic Reactions. Available from: [Link]
-
Ullmann condensation. In: Wikipedia [Internet]. 2023. Available from: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. 2014. Available from: [Link]
-
Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. ScienceDirect. Available from: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Available from: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. 2021. Available from: [Link]
-
The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chemical Society Reviews (RSC Publishing). 2022. Available from: [Link]
-
Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions. Green Chemistry (RSC Publishing). 2025. Available from: [Link]
-
Dive into the Chapman Rearrangement: Chemistry Unleashed! YouTube. 2020. Available from: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. 2012. Available from: [Link]
-
Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. Available from: [Link]
-
CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books. Available from: [Link]
-
The Chapman rearrangement in a continuous-flow microreactor. ResearchGate. 2019. Available from: [Link]
-
Please advise me on the reactions and safety of working with azides in Curtius rearrangement? ResearchGate. 2021. Available from: [Link]
-
Research and Laboratory Safety. Chapman University. Available from: [Link]
-
The synthesis of di- and tri-arylamines through halogen displacement by base-activated arylamines: comparison with the Ullmann condensation. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
Ullmann reaction. L.S.College, Muzaffarpur. 2020. Available from: [Link]
-
Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. PMC. 2018. Available from: [Link]
-
Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal. Available from: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. 2025. Available from: [Link]
-
Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journals. 2021. Available from: [Link]
-
Synthesis of dihydroquinazolines from 2-aminobenzylamine: N³-aryl derivatives with electron-withdrawing groups. ResearchGate. 2025. Available from: [Link]
-
Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. ResearchGate. 2025. Available from: [Link]
-
Synthesis of 3-Sulfenyl- and 3-Selenylindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Alkynes, Followed by n-Bu4NI-Induced Electrophilic Cyclization. PMC. Available from: [Link]
-
Derivatives of Dodecylthio Perylene Diimides: Synthesis, Characterization, and Comparison of Electrochemical and Optical Properties. Available from: [Link]
-
Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. NIH. 2022. Available from: [Link]
-
Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. PMC. 2023. Available from: [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Synthesis of 3-Sulfenyl- and 3-Selenylindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Alkynes, Followed by n-Bu4NI-Induced Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Diphenylthieno[3,4-b]pyrazines as Hole-Transporting Materials for Stable, High-Performance Perovskite Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 7. Improved functional group compatibility in the palladium-catalyzed synthesis of aryl amines [pubmed.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 17. Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines – The Buchwald Research Group [chemistry-buchwald.mit.edu]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Chapman Rearrangement (Chapter 24) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chapman.edu [chapman.edu]
- 24. Research and Laboratory Safety | Chapman University [chapman.edu]
- 25. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
An In-Depth Technical Guide on Potential Research Areas for 2,4-Dimethyl-N,N-diphenylaniline
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To illuminate and detail promising, yet underexplored, research avenues for 2,4-Dimethyl-N,N-diphenylaniline, providing a robust technical framework for future investigations.
Executive Summary
This compound is a tertiary aromatic amine with a unique substitution pattern that suggests significant potential in materials science and medicinal chemistry. As a derivative of triphenylamine (TPA), it belongs to a class of molecules renowned for their high hole mobility and thermal stability.[1][2] However, dedicated research into this specific compound is sparse. This guide provides a comprehensive exploration of its latent potential, outlining novel synthetic functionalizations and applications. We will delve into its prospective role as a high-performance hole-transporting material (HTM) in perovskite solar cells (PSCs), its utility as a scaffold for developing novel kinase inhibitors, and detailed, actionable experimental protocols to validate these hypotheses.
Foundational Analysis: Properties and Synthesis
Core Molecular Attributes
This compound possesses a non-planar, propeller-like structure inherent to TPAs, which is crucial for forming stable amorphous films—a desirable trait in organic electronics.[2] The two methyl groups on one phenyl ring are electron-donating, which can be expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level compared to unsubstituted TPA. This electronic modulation is a key parameter for tuning the performance of organic semiconductor devices.
Table 1: Predicted and Known Physicochemical Properties
| Property | Value/Prediction | Significance in Proposed Research |
| Molecular Formula | C16H19N | Foundational for all stoichiometric calculations.[3] |
| Molecular Weight | 225.33 g/mol | Essential for accurate reagent measurement.[3] |
| Appearance | - | Often a liquid or low-melting solid. |
| Solubility | High in common organic solvents | Facilitates solution-based processing for device fabrication. |
| Predicted HOMO Level | ~ -5.2 eV | Potentially excellent alignment with perovskite valence bands for efficient hole extraction. |
Synthesis and Functionalization Potential
The synthesis of N,N-dialkylanilines is well-established, often involving the alkylation of anilines with agents like methanol or dimethyl carbonate.[4][5] For this compound, a likely synthetic route would be the Buchwald-Hartwig amination between 2,4-dimethylaniline and iodobenzene, or a similar cross-coupling reaction.
The true potential lies in its functionalization. The aniline framework is reactive towards electrophiles, and the dimethyl-substituted ring offers specific sites for further chemical modification, opening pathways to novel derivatives.[4]
Research Avenue 1: Advanced Hole-Transporting Materials in Perovskite Solar Cells
The development of efficient and stable PSCs is a major goal in renewable energy research.[1][2] The hole-transporting material (HTM) is a critical component that significantly influences device performance and longevity.[6][7] TPA derivatives are among the most promising classes of HTMs due to their excellent charge transport capabilities.[8]
Rationale for Investigation
The ideal HTM should possess:
-
High Hole Mobility: To efficiently extract and transport holes from the perovskite layer.[2]
-
Suitable HOMO Energy Level: For optimal energetic alignment with the perovskite layer, minimizing energy loss.[1]
-
Good Film-Forming Properties: To create a uniform, pinhole-free layer.[8]
-
Thermal and Chemical Stability: To ensure long-term device stability.[1]
This compound is a compelling candidate because the methyl groups can enhance solubility and promote the formation of amorphous films, which can improve device stability and reproducibility.
Experimental Workflow: From Material to Device
The following workflow outlines the necessary steps to evaluate this compound as a novel HTM.
Caption: Experimental workflow for evaluating a novel HTM in PSCs.
Detailed Protocol: Cyclic Voltammetry for HOMO Level Estimation
Objective: To experimentally determine the oxidation potential of this compound and estimate its HOMO energy level.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte
-
Ferrocene (as an internal standard)
-
Working electrode (e.g., glassy carbon), counter electrode (e.g., platinum wire), and reference electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare a 0.1 M solution of TBAPF6 in anhydrous DCM.
-
Dissolve a small amount of this compound (to a final concentration of ~1 mM) in the electrolyte solution.
-
Assemble the three-electrode electrochemical cell.
-
Run a cyclic voltammogram, scanning to a sufficiently positive potential to observe the first oxidation peak.
-
Add a small amount of ferrocene to the solution and record a second voltammogram.
-
Determine the onset oxidation potential (Eox) of the compound relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
-
Calculate the HOMO energy level using the empirical formula: HOMO = -e(Eox vs Fc/Fc+ + 4.8) eV.
Research Avenue 2: Scaffolding for Medicinal Chemistry
The diphenylamine moiety is present in several biologically active compounds. The lipophilicity and conformational flexibility of this compound make it an intriguing starting point for fragment-based drug discovery, particularly in the area of kinase inhibitors and antibacterial agents.[9]
Rationale for Investigation
The core structure of this compound can be envisioned as a hydrophobic scaffold that can be functionalized to interact with specific biological targets. For instance, the introduction of hydrogen bond donors and acceptors through targeted synthesis could transform this molecule into a potent enzyme inhibitor. The synthesis of new thiazolidine-2,4-dione-based hybrids has shown promise in developing new antibacterial agents.[9]
Proposed Synthetic Pathway for Bioactive Derivatives
A key strategy is the introduction of functional groups that can participate in directed interactions with protein residues. One such approach is the synthesis of thiosemicarbazone derivatives, which are known to have a wide range of biological activities.[10]
Caption: Proposed synthetic route to thiosemicarbazone derivatives.
Protocol: Synthesis of a Functionalized Thiazolidinone Derivative
Objective: To synthesize a novel thiazolidinone derivative from a this compound precursor for biological screening.
Step 1: Synthesis of an Aldehyde Precursor
-
Protect the nitrogen of this compound if necessary.
-
Perform a Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide to introduce a formyl group onto one of the unsubstituted phenyl rings.
-
Deprotect the nitrogen to yield the aldehyde precursor.
Step 2: Knoevenagel Condensation
-
React the synthesized aldehyde with a thiazolidine-2,4-dione in the presence of a base catalyst (e.g., piperidine) in a suitable solvent like ethanol.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to induce precipitation of the product.
-
Filter, wash, and dry the solid product.
Step 3: Characterization
-
Confirm the structure of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Concluding Remarks and Future Directions
This compound stands as a molecule with considerable, yet underexplored, potential. The research avenues detailed in this guide provide a starting point for investigations that could lead to significant advancements in both materials science and medicinal chemistry. The key to unlocking its potential lies in systematic functionalization and rigorous characterization of its derivatives. Future work could also explore its use in organic light-emitting diodes (OLEDs), as a building block for conductive polymers, or as a scaffold for other classes of biologically active molecules. The versatility of its chemical structure invites a multidisciplinary approach to uncover its full scientific value.
References
- Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. (2022). Frontiers.
- Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. (n.d.). Frontiers.
- Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. (2022). NIH.
- Dopant-free Small Molecule Hole Transport Materials Based on Triphenylamine Derivatives for Perovskite Solar Cells. (2025).
- The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. (2022). Chemical Society Reviews (RSC Publishing).
- 2,4-Dimethylaniline = 99 95-68-1. (n.d.). Sigma-Aldrich.
- Dimethylaniline. (n.d.). Wikipedia.
- N-(2,4-dinitrophenyl)-2,4-dimethylaniline | C14H13N3O4 | CID. (n.d.). PubChem.
- 2,4-Dimethylaniline | C8H11N | CID 7250. (n.d.). PubChem.
- A Comparative Guide to the Synthesis of N,N- dimethyl-4-(diphenylmethyl)aniline: Direct vs. Precursor-Based. (n.d.). Benchchem.
- N,N-Dimethylaniline, a molecule to dye for. (2023). YouTube.
- N,N-Dimethylphenylenediamine. (n.d.). Wikipedia.
- The synthetic route of N, N-Dimethylaniline. (n.d.).
- A structural study of 2,4-dimethylaniline deriv
- N,N-Dimethylaniline: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2,4-Dinitrodiphenylamine | 961-68-2. (n.d.). ChemicalBook.
- N,N-Dimethylaniline - Acid Scavenger - Intermedi
- Exploring N,N-Dimethylaniline: Properties, Applications, and Industry Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Dimethylaniline : Synthesis. (2021). YouTube.
- 2,4-Dimethylaniline = 99 95-68-1. (n.d.). Sigma-Aldrich.
- Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines. (n.d.). PMC - PubMed Central.
- deamination.pdf. (n.d.). Macmillan Group - Princeton University.
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2018). NSF Public Access Repository.
- 2,4-Dimethylaniline, 99%. (n.d.). Fisher Scientific.
- Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (n.d.). PubMed Central.
- Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino- N, N-dimethyl aniline. (2025).
- Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones. (2025).
- Bis(2,4-dimethylphenyl)amine | C16H19N | CID 21989085. (n.d.). PubChem.
Sources
- 1. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 2. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis(2,4-dimethylphenyl)amine | C16H19N | CID 21989085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]
- 7. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 2,4-Dimethyl-N,N-diphenylaniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the critical safety and handling precautions for 2,4-Dimethyl-N,N-diphenylaniline. Moving beyond standard safety data sheet entries, this document elucidates the underlying principles of this compound's reactivity and toxicity, offering a framework for establishing self-validating safety protocols in a research and development setting. Our objective is to empower laboratory personnel with the knowledge to not only adhere to safety standards but to comprehend the rationale behind them, thereby fostering a culture of proactive safety and scientific integrity.
Understanding the Hazard Profile of this compound
This compound is a substituted aromatic amine. The toxicological profile of aromatic amines is of significant concern, as they can be readily absorbed through the skin and may have systemic effects.[1] The primary hazards associated with this compound are skin and eye irritation.[2]
The irritant nature of aromatic amines on the skin is linked to their chemical properties. These compounds can be oxidized to form reactive intermediates, such as quinone imines or free radicals, which can then react with proteins in the skin, leading to an inflammatory response and sensitization.[3][4]
While specific toxicological data for this compound is not extensively documented in readily available literature, the broader class of N,N-disubstituted anilines warrants a cautious approach. Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[5][6] Symptoms of exposure can include headache, dizziness, and cyanosis (a bluish discoloration of the skin).[6]
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N | [2] |
| Molecular Weight | 197.28 g/mol | [2] |
| Boiling Point | 170°C / 13mmHg | [2] |
| Melting Point | 303°C | [2] |
| Density | 1.049 g/cm³ | [2] |
| Flash Point | 94°C | [2] |
| Solubility | Data not readily available, but related compounds like N,N-dimethylaniline have low water solubility and are soluble in organic solvents such as ethanol, ether, and chloroform.[7] |
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
The cornerstone of safe chemical handling lies in a hierarchical approach, prioritizing engineering controls to minimize exposure, supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls
All work with this compound, especially when handling the solid or preparing solutions, should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for all operations that could generate dust or aerosols.[8] For weighing solid materials, a ventilated balance enclosure should be utilized to contain any airborne particles.[9]
Personal Protective Equipment (PPE) Selection and Use
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[3][8][10]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[10] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11]
-
Skin Protection:
-
Gloves: No single glove material offers universal protection.[8] Nitrile gloves are a common choice for incidental contact, but it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times for aromatic amines.[10][11] For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid contaminating your hands.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[11]
-
Protective Clothing: For larger-scale operations or when there is a higher risk of contamination, additional protective clothing, such as an apron or coveralls, may be required.[10]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection will be necessary.[8][11] The use of respirators requires a formal respiratory protection program, including fit testing and training.[11]
Standard Operating Procedures for Safe Handling
The following protocols are designed to be self-validating systems, incorporating checks and balances to ensure safety at each step.
Weighing and Transferring Solid this compound
This protocol minimizes the risk of generating and inhaling dust particles.
Caption: Workflow for preparing a solution of this compound.
Chemical Incompatibilities and Storage
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [12]Aromatic amines can react vigorously with these substances.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed to prevent exposure to air and moisture.
-
Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides and carbon oxides. [13]
Emergency Procedures: Spill and Exposure Response
Prompt and correct action in the event of an emergency is critical to minimizing harm.
Spill Cleanup Protocol
For a minor spill of solid this compound:
-
Evacuate and Alert: Immediately alert others in the vicinity and restrict access to the spill area. [14]2. Assess the Situation: If the spill is large or you are unsure how to proceed, contact your institution's emergency response team.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. [14]If there is a risk of airborne dust, respiratory protection may be necessary.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material such as vermiculite or sand to prevent the solid from becoming airborne. [1][11]5. Collect and Dispose: Carefully sweep the material into a labeled hazardous waste container. [11][13]Avoid creating dust.
-
Decontaminate: Clean the spill area with a damp cloth or paper towel, and place all cleanup materials into the hazardous waste container.
-
Wash: Thoroughly wash your hands after the cleanup is complete.
Caption: Decision-making workflow for a chemical spill.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. [15]Remove contaminated clothing. If irritation persists, seek medical attention.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [15]
Waste Disposal
All waste containing this compound, including contaminated lab supplies and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [16]Ensure waste containers are properly labeled.
Conclusion
The safe handling of this compound in a research and development environment is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, and meticulous standard operating procedures, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource to be adapted to the specific contexts of your laboratory's operations, fostering a proactive and informed approach to chemical safety.
References
-
Aptula, A. O., & Roberts, D. W. (2006). Chemical mechanisms for skin sensitization by aromatic compounds with hydroxy and amino groups. PubMed. [Link]
-
Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
-
Purdue University. (n.d.). Chemical Spill Cleanup. Purdue University. [Link]
-
NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage. NY Creates. [Link]
-
ResearchGate. (n.d.). Chemical Mechanisms for Skin Sensitization by Aromatic Compounds with Hydroxy and Amino Groups. ResearchGate. [Link]
-
ResearchGate. (n.d.). Toxicological and Environmental Aspects of Anilines. ResearchGate. [Link]
-
Liao, W. Z., et al. (2024). Mechanisms of Sensitive Skin and the Soothing Effects of Active Compounds: A Review. MDPI. [Link]
-
Michigan Technological University. (n.d.). Standard Operating Procedures for Laboratory Chemicals. Michigan Technological University. [Link]
-
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]
-
Scribd. (n.d.). Decontamination Solution Aromatic Amine 2001 Sds. Scribd. [Link]
-
Australian Government Department of Health. (2023, June 26). Aniline and its salts - Evaluation statement. Australian Government Department of Health. [Link]
-
Neumann, H. G. (2007). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. IARC Scientific Publications, (160), 15–22. [Link]
-
Weiss, T., et al. (2006). Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases. Journal of Occupational Medicine and Toxicology, 1, 17. [Link]
-
Cameán, A. M., & Repetto, M. (2011). Potential implication of aniline derivatives in the Toxic Oil Syndrome (TOS). Food and Chemical Toxicology, 49(6), 1254–1264. [Link]
-
Solubility of Things. (n.d.). N,N-dimethyl-4-aniline. Solubility of Things. [Link]
-
Solubility of Things. (n.d.). N,N-Dimethylaniline. Solubility of Things. [Link]
-
National Center for Biotechnology Information. (n.d.). Aniline - Acute Exposure Guideline Levels. NCBI Bookshelf. [Link]
-
Kumar, A., et al. (2015). Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later. Journal of Anaesthesiology, Clinical Pharmacology, 31(1), 133–135. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dimethylaniline. PubChem. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 2,4-ジメチルアニリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chemical mechanisms for skin sensitization by aromatic compounds with hydroxy and amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. 2,4-Dimethyl aniline | 95-68-1 [chemicalbook.com]
- 13. purdue.edu [purdue.edu]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. scribd.com [scribd.com]
- 16. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
Methodological & Application
Application Notes & Protocols: Buchwald-Hartwig Amination of 2,4-Dimethylaniline
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Anilines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its development revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, natural products, and functional materials, largely replacing harsher, traditional methods that suffered from limited scope.[1]
However, the reaction is not without its challenges, particularly when dealing with sterically hindered substrates. 2,4-Dimethylaniline, with its ortho-methyl group, presents a classic case of steric impediment that can significantly hinder the key steps of the catalytic cycle, namely the oxidative addition and reductive elimination. This guide provides a detailed framework for successfully approaching the Buchwald-Hartwig amination of 2,4-dimethylaniline, focusing on the rationale behind catalyst selection, reaction parameter optimization, and a robust experimental protocol.
The Catalytic Cycle and the Imperative of Ligand Design
A successful Buchwald-Hartwig amination hinges on the delicate balance of elementary steps within its catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4][5] The palladium catalyst, typically a Pd(0) species, initiates the cycle by inserting into the aryl halide (Ar-X) bond.[5][6] Following this, the amine coordinates to the resulting Pd(II) complex and is deprotonated by a base to form a palladium amide intermediate.[3] The final, crucial step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst.[2][4]
For sterically demanding substrates like 2,4-dimethylaniline, the choice of phosphine ligand is paramount.[7] Early generation catalysts often fail with such substrates. The key to success lies in using bulky, electron-rich phosphine ligands, which serve several critical functions:
-
Promote Reductive Elimination: The steric bulk of the ligand forces the aryl and amino groups on the palladium center into close proximity, accelerating the rate-limiting reductive elimination step.
-
Facilitate Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl halide.[8]
-
Prevent Catalyst Deactivation: Bulky ligands help to stabilize the catalytically active monoligated Pd(0) species and prevent the formation of inactive palladium dimers.[1][2]
The development of dialkylbiaryl phosphine ligands by the Buchwald group, and other sterically hindered ligands by the Hartwig group, has been instrumental in expanding the reaction's scope to include challenging substrates.[1][9] Ligands like XPhos, RuPhos, and BrettPhos are now considered the gold standard for coupling hindered amines and aryl chlorides.[8][9]
Visualizing the Core Mechanism
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of 2,4-Dimethyl-N,N-diphenylaniline
Abstract & Introduction
Triarylamines are a cornerstone class of organic molecules with significant applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), hole-transport materials, and as synthetic intermediates in the pharmaceutical and agrochemical industries.[1][2][3] The target molecule, 2,4-Dimethyl-N,N-diphenylaniline, is a sterically hindered triarylamine whose synthesis presents a valuable case study.
Historically, the synthesis of C-N bonds, especially for complex arylamines, was hampered by harsh reaction conditions and limited substrate scope, often relying on methods like the Ullmann condensation.[4][5] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized this field.[4][5][6] This reaction provides a highly efficient, versatile, and functional-group-tolerant pathway for the formation of carbon-nitrogen bonds.[7][8]
This document provides a comprehensive guide for the synthesis of this compound via a double N-arylation of 2,4-dimethylaniline using the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a detailed and validated experimental protocol, and offer insights into optimizing reaction parameters for maximal yield and purity.
The Catalytic Cycle: Mechanism of the Buchwald-Hartwig Amination
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and adapting the protocol to different substrates. The cycle is generally accepted to proceed through three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[4][8][9]
-
Oxidative Addition : The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ. This step forms a Pd(II)-aryl complex.[5][7][9] The rate of this step is highly dependent on the aryl halide's identity, following the general reactivity trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[7]
-
Amine Coordination & Deprotonation : The primary or secondary amine coordinates to the Pd(II) center. A stoichiometric amount of a non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.[5]
-
Reductive Elimination : This is the final, product-forming step. The arylated amine is eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7][9]
The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are known to promote the formation of the catalytically active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.[10][11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
This protocol details the double N-arylation of 2,4-dimethylaniline with iodobenzene.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | 95-68-1 | [12] Purify by distillation if necessary. |
| Iodobenzene | C₆H₅I | 204.01 | 591-50-4 | Filter through a plug of basic alumina. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | Store under inert gas. |
| XPhos | C₃₃H₄₇P | 486.69 | 564483-18-7 | A reliable biaryl phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 865-48-5 | Handle in a glovebox; highly hygroscopic. |
| Anhydrous Toluene | C₇H₈ | 92.14 | 108-88-3 | Dry using a solvent purification system. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Magnetic stirrer and heating mantle with temperature control
-
Standard laboratory glassware (syringes, needles, septa)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Note: All steps must be performed under an inert atmosphere to prevent catalyst deactivation.
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst Pd₂(dba)₃ (0.02 mmol, 1 mol% Pd), the XPhos ligand (0.048 mmol, 2.4 mol%), and sodium tert-butoxide (4.4 mmol).
-
Rationale: The ligand-to-palladium ratio is crucial for catalyst stability and activity. A strong, non-nucleophilic base is required for the deprotonation step.[10]
-
-
Reagent Addition: Seal the flask with a rubber septum. Evacuate and backfill the flask with inert gas three times.
-
Add 2,4-dimethylaniline (2.0 mmol) and anhydrous toluene (20 mL) via syringe.
-
Add iodobenzene (4.4 mmol, 2.2 equivalents) via syringe.
-
Rationale: A slight excess of the aryl halide ensures the complete double arylation of the primary amine.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude residue will appear as a dark oil or solid.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd oxidized).2. Wet reagents or solvent.3. Insufficiently strong base. | 1. Ensure all steps are under a strict inert atmosphere. Use fresh catalyst.2. Use rigorously dried solvent and reagents.3. Use a fresh, high-purity batch of NaOtBu; handle in a glovebox. |
| Formation of Mono-arylated Product | 1. Insufficient reaction time or temperature.2. Stoichiometry of aryl halide is too low. | 1. Extend reaction time to 24h or increase temperature to 110 °C.2. Ensure at least 2.2 equivalents of aryl halide are used. |
| Hydrodehalogenation of Aryl Halide | Presence of water or other protic sources. | Rigorously dry all reagents, solvents, and glassware. |
| Difficult Purification | Formation of closely-eluting side products. | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is an exceptionally robust and reliable method for the synthesis of triarylamines like this compound. By carefully controlling the reaction atmosphere, utilizing high-purity reagents, and selecting an appropriate catalyst system, this protocol allows for the efficient construction of multiple C-N bonds in a single synthetic operation. This application note provides a validated framework for researchers to successfully synthesize this and related compounds, enabling further advancements in materials science and medicinal chemistry.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MacMillan, D. W. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Uozumi, Y., et al. (2009). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications. [Link]
-
Uozumi, Y., et al. (2009). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. RSC Publishing. [Link]
-
Lipshutz, B. H., et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
-
Uozumi, Y., et al. (2009). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin.... RSC Publishing. [Link]
-
Buchwald, S. L., et al. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. [Link]
-
Itami, K., et al. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters. [Link]
-
Itami, K., et al. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Publications. [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
-
Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
Wikipedia. Dimethylaniline. [Link]
-
Chen, J., et al. trans-Dichloridobis(2,4-dimethylaniline-κN)palladium(II). PMC - NIH. [Link]
-
Waterman, R., et al. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. [Link]
-
PubChem. 2,4-Dimethylaniline. [Link]
-
Alexanian, E. J., et al. (2015). Palladium-Catalyzed, Ring-Forming Aromatic C-H Alkylations with Unactivated Alkyl Halides. Organic Chemistry Portal. [Link]
-
ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline... [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N,N-Dimethylaniline: Comprehensive Overview and Applications. [Link]
-
LookChem. Exploring N,N-Dimethylaniline: Properties, Applications, and Industry Insights. [Link]
-
Pospech, J., et al. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal. [Link]
Sources
- 1. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Synthesis and Application of 2,4-Dimethyl-N,N-diphenylaniline in the Context of Cross-Coupling Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: Situating Triarylamines in Modern Catalysis
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1] These transformations are fundamental to the production of pharmaceuticals, advanced materials, and agrochemicals. The efficiency and scope of these reactions are critically dependent on the choice of ligand, which modulates the stability and reactivity of the palladium catalyst. While bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) are the most prominent ligand classes,[2][3] other molecular scaffolds are continually explored for novel reactivity.
This guide focuses on 2,4-Dimethyl-N,N-diphenylaniline , a member of the triarylamine family. It is crucial to address a common point of confusion from the outset: while the topic suggests its use as a ligand, compounds like this compound are rarely employed as direct, coordinating ligands for palladium in traditional cross-coupling. The nitrogen lone pair is extensively delocalized across the three aromatic rings, rendering it a poor Lewis donor compared to conventional phosphine or NHC ligands.
Instead, the true significance of this compound within this field is twofold:
-
It is a archetypal product of powerful C-N cross-coupling reactions, specifically the Buchwald-Hartwig amination.[4] Its synthesis serves as an excellent case study for this methodology.
-
As a functional molecule, its triarylamine core possesses unique electronic properties, making it a valuable component in photoredox catalysis and as a hole-transport material in organic electronics.[5][6][7]
Therefore, this document will provide a detailed guide on the synthesis of this compound via palladium-catalyzed cross-coupling, followed by an exploration of the applications of the broader triarylamine scaffold in modern catalytic systems.
The Buchwald-Hartwig Amination: A Premier Tool for Triarylamine Synthesis
The Buchwald-Hartwig amination is the preeminent method for forming C-N bonds between aryl halides (or triflates) and amines.[4] The reaction's utility lies in its broad substrate scope and functional group tolerance, overcoming the limitations of older methods like the Ullmann condensation.[4][5]
The Catalytic Cycle
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle, which is initiated by the in-situ reduction of a Pd(II) precatalyst.[2]
-
Oxidative Addition: A coordinatively unsaturated 14-electron Pd(0) species, stabilized by a ligand (L), reacts with the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-determining step.
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: The C-N bond is formed as the desired aryl amine (Ar-NR₂) is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
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// Nodes pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="L-Pd(II)(Ar)(X)\n(Oxidative Addition Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine_complex [label="[L-Pd(II)(Ar)(HNR₂)]⁺X⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; amide_complex [label="L-Pd(II)(Ar)(NR₂)\n(Palladium Amide)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges pd0 -> oa_complex [label=" Oxidative Addition\n (+ Ar-X)", color="#EA4335"]; oa_complex -> amine_complex [label=" Amine Coordination\n (+ R₂NH)", color="#4285F4"]; amine_complex -> amide_complex [label=" Deprotonation\n (+ Base, - Base-H⁺X⁻)", color="#FBBC05"]; amide_complex -> pd0 [label=" Reductive Elimination\n (+ Ar-NR₂)", color="#34A853"]; } end
Causality of Component Selection
-
Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices.[8] Pd(II) sources require in-situ reduction, often by the phosphine ligand itself. Pre-formed palladacycle precatalysts offer improved stability and faster activation.[8]
-
Ligand: The synthesis of sterically hindered triarylamines requires bulky and electron-rich phosphine ligands. Ligands like XPhos, SPhos, and RuPhos (Buchwald-type biarylphosphines) are highly effective because they promote the challenging oxidative addition and reductive elimination steps.[3][9]
-
Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) is the most common choice for amine couplings. Weaker bases like K₂CO₃ or K₃PO₄ can be used but often require higher temperatures.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the base and catalyst deactivation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol describes the coupling of 1-bromo-2,4-dimethylbenzene with diphenylamine.
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start -> setup [color="#5F6368"]; setup -> reaction [color="#5F6368"]; reaction -> workup [color="#5F6368"]; workup -> purification [color="#5F6368"]; purification -> analysis [color="#5F6368"]; analysis -> end [color="#5F6368"]; } end
Materials:
-
1-bromo-2,4-dimethylbenzene (1.0 mmol, 185 mg)
-
Diphenylamine (1.2 mmol, 203 mg)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
XPhos (0.048 mmol, 22.9 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
-
Standard glassware (Schlenk flask, condenser), inert atmosphere setup (Argon or Nitrogen), TLC plates, silica gel for chromatography.
Procedure:
-
Inert Atmosphere Setup: Assemble a Schlenk flask with a reflux condenser and a magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with argon. Maintain a positive argon pressure throughout the reaction.
-
Reagent Addition: To the flask, add sodium tert-butoxide, XPhos, and Pd₂(dba)₃. Briefly evacuate and backfill with argon.
-
Substrate Addition: Add diphenylamine and 1-bromo-2,4-dimethylbenzene to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C. Stir vigorously. The solution will typically darken.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench with 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Data Summary:
The following table summarizes typical conditions and expected outcomes for the synthesis of triarylamines via Buchwald-Hartwig amination.
| Parameter | Condition/Value | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Reliable source of Pd(0) for initiating the catalytic cycle. |
| Ligand | XPhos (2-5 mol%) | Bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination.[11] |
| Base | NaOtBu (1.4-2.0 equiv.) | Strong base required for efficient deprotonation of the amine.[10] |
| Solvent | Toluene or Dioxane | High-boiling, aprotic solvent suitable for the reaction temperature. |
| Temperature | 100-110 °C | Provides sufficient thermal energy to overcome activation barriers, especially for aryl bromides. |
| Expected Yield | 75-95% | This catalytic system is highly efficient for this class of transformation. |
Protocol 2: Conceptual Application of a Triarylamine Core in Photoredox Catalysis
Triarylamines can act as organic photoredox catalysts, initiating radical reactions upon visible light irradiation.[6][7] This protocol outlines a conceptual C-H arylation, demonstrating the functional application of the synthesized molecular core.
Reaction: Regioselective α-amino C(sp³)–H arylation.[6]
Materials:
-
N-benzyl-N-methylaniline (Substrate, 0.2 mmol)
-
4-Bromobenzonitrile (Arylation agent, 0.4 mmol)
-
Triarylamine-based photocatalyst (e.g., a functionalized this compound derivative, 1-2 mol%)
-
K₂CO₃ (Base, 0.4 mmol)
-
Acetonitrile (Solvent, 2 mL)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
Setup: To a vial, add the N-benzyl-N-methylaniline, 4-bromobenzonitrile, the triarylamine photocatalyst, and K₂CO₃.
-
Solvent & Degassing: Add acetonitrile. Seal the vial and degas the solution by sparging with argon for 15 minutes.
-
Irradiation: Place the vial near the blue LED light source and stir at room temperature.
-
Monitoring & Workup: Monitor the reaction by TLC/GC-MS. Upon completion, perform a standard aqueous workup and purify by column chromatography.
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sub1 [label="Diphenylamine\n(Amine)", fillcolor="#E8F0FE", fontcolor="#202124"]; sub2 [label="1-Bromo-2,4-dimethylbenzene\n(Aryl Halide)", fillcolor="#E8F0FE", fontcolor="#202124"];
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Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen or moisture.
-
Solution: Ensure rigorous inert atmosphere techniques. Use freshly opened, high-purity reagents and anhydrous solvents.
-
Cause: Insufficiently strong base.
-
Solution: NaOtBu is hygroscopic. Use a fresh bottle or material from a glovebox. Ensure it is a fine powder to maximize surface area.
-
-
Formation of Hydrodehalogenated Byproduct:
-
Cause: A side reaction where the aryl halide is reduced. This can be promoted by moisture or competitive β-hydride elimination pathways.
-
Solution: Re-verify the dryness of the solvent and inertness of the atmosphere. Using a well-defined precatalyst can sometimes minimize side reactions.
-
-
Difficulty in Purification:
-
Cause: Similar polarity of the product and unreacted diphenylamine.
-
Solution: Ensure the reaction goes to completion to consume the limiting reagent (aryl bromide). Using a slight excess of the amine can be helpful, but may complicate purification. Careful selection of the chromatographic eluent system is critical.
-
References
- Goodbrand, H. B., & Hu, N. X. (Year). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.
- Zhang, Y., et al. (2021). Triarylamine-based porous coordination polymers performing both hydrogen atom transfer and photoredox catalysis for regioselective α-amino C(sp3)
- Gual-García, A., et al. (2023). Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. Chemical Science.
- Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters.
- Ghaffari, B., et al. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Wikipedia contributors. (2023).
- ResearchGate. (n.d.). Reactivity and selectivity of 2,5‐dimethyl‐N‐phenylaniline (5) under Pd‐catalyzed Buchwald–Hartwig amination reaction conditions.
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (n.d.). Source not specified.
- Stepanova, I. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- Stepanova, I. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates.
- Fors, B. P., et al. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society.
- Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society.
- Barder, T. E., et al. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Wolfe, J. P., et al. (1999). A General, Efficient, and Versatile Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of the American Chemical Society.
- Kelly, R. A., et al. (2015). A General, Modular Method for the Synthesis of Air-Stable (NHC)Pd(allyl)Cl Precatalysts.
- Wolfe, J. P., & Buchwald, S. L. (1997).
- Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
- Barder, T. E., et al. (2005). New Catalysts for Suzuki-Miyaura Coupling Reactions: The Next Generation of Biarylphosphine Ligands. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- Organic Syntheses Procedure. (n.d.). Benzenamine, 4-chloro-N-methyl-N-phenyl. Organic Syntheses.
- ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- MDPI. (2023). Preformed Pd(II)
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triarylamine-based porous coordination polymers performing both hydrogen atom transfer and photoredox catalysis for regioselective α-amino C(sp3)–H arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
experimental protocol for the synthesis of 2,4-Dimethyl-N,N-diphenylaniline
An Application Note and Protocol for the Synthesis of 2,4-Dimethyl-N,N-diphenylaniline via Palladium-Catalyzed Buchwald-Hartwig Amination
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of the triarylamine, this compound. Triarylamines are pivotal structural motifs in materials science, particularly in the development of organic light-emitting diodes (OLEDs), hole-transport materials, and fluorescent probes. The methodology detailed herein employs the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its efficiency and broad functional group tolerance in forming C-N bonds.[1][2] This guide is designed for researchers in synthetic chemistry and materials science, offering a step-by-step procedure, mechanistic insights, characterization data, and critical safety considerations.
Introduction and Reaction Principle
The synthesis of sterically hindered and electronically complex triarylamines such as this compound presents a significant challenge for traditional synthetic methods. The Buchwald-Hartwig amination has emerged as the premier strategy for this transformation, offering a reliable route under relatively mild conditions.[3][4][5] The reaction facilitates the coupling of an aryl halide (1-bromo-2,4-dimethylbenzene) with a secondary amine (diphenylamine) using a palladium catalyst system.
Causality of Component Selection:
-
Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a stable, air-tolerant Pd(0) source that readily initiates the catalytic cycle upon ligand association.
-
Phosphine Ligand (XPhos): The choice of ligand is paramount for success. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky, electron-rich Buchwald ligand. Its steric hindrance facilitates the crucial reductive elimination step, which is often the rate-limiting step in couplings involving secondary amines, while its electron-donating nature promotes the initial oxidative addition of the aryl bromide.[6]
-
Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine, forming the reactive palladium-amido intermediate without competing in side reactions.
The reaction proceeds through a well-established catalytic cycle, as illustrated below.
Catalytic Cycle of Buchwald-Hartwig Amination
Sources
- 1. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Dimethyl-N,N-diphenylaniline in Organic Electronics
Introduction: The Promise of Substituted Triarylamines in Organic Electronics
The field of organic electronics has witnessed exponential growth, driven by the development of novel materials that offer a unique combination of electronic functionality, solution processability, and mechanical flexibility. Among the various classes of organic semiconductors, triarylamine derivatives have emerged as a cornerstone for charge transport applications, particularly as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Their excellent hole mobility, high thermal stability, and tunable electronic properties make them ideal candidates for facilitating efficient device operation.
This document provides detailed application notes and protocols for 2,4-Dimethyl-N,N-diphenylaniline , a promising yet underexplored member of the diphenylaniline family. While direct experimental reports on this specific molecule are nascent, its structural features—notably the ortho- and para-methyl substitutions on the aniline ring—allow for scientifically grounded inferences about its potential performance. The strategic placement of electron-donating methyl groups is anticipated to favorably modulate the material's electronic and morphological properties, making it a compelling candidate for next-generation organic electronic devices.
These notes are intended for researchers and scientists in materials science and drug development, offering a comprehensive guide to the synthesis, characterization, and integration of this compound into functional devices.
PART 1: Scientific Rationale and Potential Applications
The Influence of Methyl Substitution on Optoelectronic Properties
The introduction of methyl groups at the 2 and 4 positions of the N,N-diphenylaniline core is a deliberate molecular design choice aimed at enhancing its properties as a hole transport material.
-
Electronic Effects: The methyl groups are electron-donating, which is expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule.[1][2] A higher HOMO level can reduce the energy barrier for hole injection from the anode or the perovskite valence band, leading to improved device efficiency.[3] The HOMO is typically delocalized over the entire molecule, which is favorable for hole transport.[3][4]
-
Morphological and Stability Effects: The non-planar, propeller-like structure of triphenylamine derivatives helps to prevent crystallization and promote the formation of stable amorphous films, which is crucial for long-term device stability.[5] The ortho-methyl group, in particular, can induce a greater steric hindrance, further disrupting intermolecular packing and potentially leading to higher glass transition temperatures (Tg), which is beneficial for the operational lifetime of OLEDs.[6]
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the primary role of an HTM is to facilitate the efficient transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. An ideal HTM should possess a suitable HOMO level for efficient hole injection, high hole mobility for balanced charge transport, and good thermal stability to withstand the heat generated during device operation.
Based on the properties of related diphenylamine derivatives, this compound is a strong candidate for the hole transport layer in OLEDs.[7] Its anticipated high HOMO level could lead to a lower turn-on voltage and higher power efficiency.
Application in Perovskite Solar Cells (PSCs)
In perovskite solar cells, the HTM plays a critical role in extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons. The HOMO level of the HTM must be well-aligned with the valence band of the perovskite to ensure efficient hole extraction.[8][9]
The tunable electronic properties of diphenylamine-based materials make them highly suitable for this application.[1] The expected raised HOMO level of this compound could make it an excellent match for a variety of perovskite compositions, potentially leading to high open-circuit voltages (Voc) and fill factors (FF).
PART 2: Synthesis and Material Properties
Synthetic Protocol: Buchwald-Hartwig Amination
The most versatile and efficient method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination.[10][11][12] This cross-coupling reaction provides a high-yielding route with excellent functional group tolerance.
Reaction Scheme:
Materials:
-
2,4-Dimethylaniline
-
Bromobenzene (or Iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or BINAP)
-
A strong base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium carbonate (K₂CO₃))
-
Anhydrous toluene or dioxane as the solvent
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Protocol:
-
Preparation: In a glovebox or under an inert atmosphere, add 2,4-dimethylaniline (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 eq.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS). Reaction times typically range from 4 to 24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Predicted Material Properties
While experimental data for this compound is not widely available, its key properties can be estimated based on theoretical calculations and comparison with analogous compounds.
| Property | Predicted Value/Range | Rationale and References |
| HOMO Energy Level | -5.1 to -5.4 eV | The electron-donating methyl groups are expected to raise the HOMO level compared to unsubstituted diphenylaniline. The exact value will depend on the molecular conformation.[1][2][13] |
| LUMO Energy Level | -2.0 to -2.3 eV | The LUMO is generally less affected by substituents on the aniline ring in such molecules.[14] |
| Electrochemical Band Gap | 2.8 to 3.4 eV | Calculated from the difference between the HOMO and LUMO levels. |
| Glass Transition Temp. (Tg) | > 100 °C | The ortho-methyl group should increase steric hindrance, leading to a higher Tg compared to the para-substituted analogue, enhancing morphological stability.[6] |
| Solubility | Good in common organic solvents | The non-planar structure and methyl groups are expected to impart good solubility in solvents like toluene, chloroform, and chlorobenzene. |
PART 3: Device Fabrication Protocols
Protocol for OLED Fabrication
This protocol outlines the fabrication of a standard multi-layer OLED device using this compound as the hole transport layer.
Device Architecture:
A standard multi-layer OLED device architecture.
Step-by-Step Fabrication Protocol:
-
Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL. Spin-coat the HTL solution onto the HIL and anneal at 90 °C for 10 minutes.
-
Emissive and Electron Transport Layers Deposition: Sequentially deposit the emissive layer (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq3) and the electron transport layer (e.g., 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene - TPBi) by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
Electron Injection and Cathode Deposition: Deposit a thin layer of Lithium Fluoride (LiF) as the electron injection layer, followed by the deposition of the Aluminum (Al) cathode without breaking the vacuum.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
Protocol for Perovskite Solar Cell Fabrication (n-i-p structure)
This protocol describes the fabrication of a planar n-i-p perovskite solar cell using this compound as the hole transport material.
Device Architecture:
A planar n-i-p perovskite solar cell architecture.
Step-by-Step Fabrication Protocol:
-
Substrate Preparation: Clean patterned Fluorine-doped Tin Oxide (FTO) coated glass substrates as described for the OLED fabrication.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ (c-TiO₂) by spray pyrolysis or spin-coating, followed by a mesoporous TiO₂ (m-TiO₂) layer by spin-coating. Sinter the TiO₂ layers at high temperature (e.g., 500 °C).
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixture of FAI, MABr, PbI₂, and PbBr₂ in DMF:DMSO) onto the ETL via a one-step spin-coating method. Use an anti-solvent (e.g., chlorobenzene) dripping step to induce rapid crystallization. Anneal the perovskite film at 100-150 °C.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of this compound in chlorobenzene (10-20 mg/mL), often with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). Spin-coat the HTL solution onto the perovskite layer.
-
Metal Electrode Deposition: Deposit the Gold (Au) or Silver (Ag) back contact by thermal evaporation.
-
Device Characterization: Characterize the photovoltaic performance of the completed device under simulated AM 1.5G solar illumination.
PART 4: Characterization and Analysis
A comprehensive characterization of this compound and the fabricated devices is essential to validate its performance.
| Characterization Technique | Purpose |
| Cyclic Voltammetry (CV) | To experimentally determine the HOMO and LUMO energy levels of the material. |
| UV-Vis Spectroscopy | To determine the optical band gap and absorption properties. |
| Photoluminescence (PL) Spectroscopy | To study the emissive properties and charge transfer dynamics at the HTL/EML or HTL/perovskite interface. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) and assess the thermal stability. |
| Atomic Force Microscopy (AFM) | To investigate the surface morphology and roughness of the deposited thin films. |
| Current-Voltage-Luminance (J-V-L) for OLEDs | To measure the key performance metrics of the OLED, including turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE). |
| Current-Voltage (J-V) for PSCs | To determine the photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). |
| External Quantum Efficiency (EQE) for PSCs | To measure the wavelength-dependent photon-to-electron conversion efficiency. |
Conclusion and Future Outlook
This compound represents a promising, yet largely unexplored, candidate for a high-performance hole transport material in organic electronic devices. Based on the well-established structure-property relationships of related diphenylamine derivatives, the strategic incorporation of ortho- and para-methyl groups is expected to confer advantageous electronic and morphological properties. The synthetic accessibility via the Buchwald-Hartwig amination further enhances its appeal for research and potential commercialization.
The protocols detailed in this document provide a solid foundation for the synthesis, characterization, and device integration of this compound. It is our hope that this guide will stimulate further research into this and other rationally designed organic semiconductors, ultimately contributing to the advancement of next-generation OLED displays and high-efficiency perovskite solar cells.
References
Sources
- 1. Diphenylamine-based hole-transporting materials for excessive-overall performance perovskite solar cells: Insights from DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: The Strategic Role of 2,4-Dimethyl-N,N-diphenylaniline in the Synthesis of Advanced Triphenylmethane Dyes
Abstract and Introduction
2,4-Dimethyl-N,N-diphenylaniline is a tertiary aromatic amine that serves as a highly valuable and specialized intermediate in the synthesis of custom dyes. Its unique structure, featuring a sterically hindered yet electronically rich aniline core, makes it a prime building block for creating high-performance colorants, particularly within the triphenylmethane class. Triphenylmethane dyes are renowned for their exceptional brilliance and high tinctorial strength.[1] The synthesis pathway typically involves an acid-catalyzed condensation to form a colorless leuco base, followed by an oxidation step to generate the final, intensely colored dye.[2][3]
The incorporation of this compound into the dye structure offers distinct advantages. The two methyl groups on the aniline ring and the N-diphenyl substituents provide significant steric bulk. This bulk can enhance the stability of the final dye molecule by hindering molecular aggregation and protecting the central carbocation from nucleophilic attack, potentially improving lightfastness and chemical resistance. Furthermore, these substituents modulate the electronic properties of the molecule, influencing the final absorption maximum (λ-max) and thus the precise color shade of the dye. This application note provides a detailed protocol for the synthesis of a novel triphenylmethane dye using this compound, elucidating the chemical principles and experimental considerations that underpin the process.
Core Synthesis Principle: From Intermediate to Chromophore
The conversion of this compound into a triphenylmethane dye is a two-stage process.
Stage 1: Electrophilic Aromatic Substitution to form the Leuco Base. The synthesis begins with the acid-catalyzed condensation of two equivalents of the aniline intermediate with one equivalent of an aromatic aldehyde. The acid protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon highly electrophilic. This activated aldehyde is then attacked by the electron-rich para-position of the this compound. A second molecule of the aniline reacts in a similar fashion, ultimately forming a colorless triarylmethane derivative known as a leuco base.
Stage 2: Oxidation to the Final Dye. The leuco base is the colorless, reduced form of the dye.[2] To generate the final color, the central sp³-hybridized carbon of the leuco base must be oxidized. This oxidation removes a hydride ion, creating a planar, sp²-hybridized carbocation.[2] This stable carbocation is the core of the dye's chromophore, allowing for extensive π-electron delocalization across all three aromatic rings, which is responsible for the dye's strong absorption of visible light and its characteristic intense color.
General Reaction Mechanism
The diagram below illustrates the fundamental transformation from the aniline intermediate to the final dye structure.
Caption: General two-stage mechanism for triphenylmethane dye synthesis.
Experimental Protocol: Synthesis of a Novel Dye
This protocol details the synthesis of a novel, asymmetric triphenylmethane dye from this compound and 4-(diethylamino)benzaldehyde.
Part A: Synthesis of the Leuco Base
Principle: An acid-catalyzed condensation reaction forms the colorless leuco base precursor. The use of 4-(diethylamino)benzaldehyde as the third aryl component is designed to create a dye with a strong internal charge-transfer character, which typically results in a brilliant blue or green hue.
Table 1: Reagents and Materials for Leuco Dye Synthesis
| Reagent | Formula | M.W. | Amount | Moles | Notes |
|---|---|---|---|---|---|
| This compound | C₂₀H₁₉N | 273.38 | 5.47 g | 0.020 | Starting intermediate |
| 4-(Diethylamino)benzaldehyde | C₁₁H₁₅NO | 177.24 | 1.77 g | 0.010 | Aldehyde component |
| Concentrated HCl | HCl | 36.46 | ~2 mL | - | Catalyst |
| Ethanol (95%) | C₂H₅OH | 46.07 | 30 mL | - | Solvent |
| Sodium Hydroxide (10% aq.) | NaOH | 40.00 | As needed | - | For neutralization |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (5.47 g, 0.020 mol) and 4-(diethylamino)benzaldehyde (1.77 g, 0.010 mol).
-
Add 30 mL of 95% ethanol to the flask and stir to dissolve the solids.
-
Slowly and carefully add 2 mL of concentrated hydrochloric acid to the mixture. The solution may warm slightly.
-
Causality: The acid protonates the aldehyde, making it susceptible to nucleophilic attack by the aniline derivative. This is the rate-determining step for the condensation.
-
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The disappearance of the aldehyde spot indicates reaction completion.
-
After cooling to room temperature, transfer the mixture to a 250 mL beaker.
-
Slowly neutralize the acidic mixture by adding 10% aqueous sodium hydroxide solution dropwise while stirring vigorously. Monitor the pH with litmus paper or a pH meter until it reaches ~8-9.
-
The leuco base will precipitate as a pale, off-white solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 20 mL) to remove any inorganic salts.
-
Dry the leuco base in a vacuum oven at 50°C to a constant weight. A typical yield is 80-90%.
Part B: Oxidation of Leuco Base to Final Dye
Principle: The colorless leuco base is oxidized in an acidic medium to form the stable, colored carbocation. Lead dioxide is a powerful and effective oxidizing agent for this transformation.[3]
Table 2: Reagents and Materials for Final Dye Synthesis (Oxidation)
| Reagent | Formula | M.W. | Amount | Moles | Notes |
|---|---|---|---|---|---|
| Leuco Base from Part A | C₅₁H₅₁N₃ | 706.00 | 3.53 g | 0.005 | Precursor |
| Lead Dioxide | PbO₂ | 239.20 | 1.32 g | 0.0055 | Oxidizing Agent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 40 mL | - | Solvent/Acid medium |
| Sodium Chloride (Solid) | NaCl | 58.44 | 5 g | - | For salting out |
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve the dried leuco base (3.53 g, 0.005 mol) in 40 mL of glacial acetic acid with gentle warming and stirring.
-
In a separate beaker, create a slurry of lead dioxide (PbO₂, 1.32 g, 0.0055 mol) in a small amount (~5 mL) of glacial acetic acid.
-
Slowly add the lead dioxide slurry to the stirred leuco base solution. An immediate and dramatic color change to a deep blue or green should be observed.
-
Causality: The PbO₂ abstracts a hydride ion (H⁻) from the central carbon of the leuco base, generating the planar carbocation and forming the chromophore. The acidic medium stabilizes this carbocation.
-
-
Stir the mixture at room temperature for 2 hours to ensure the oxidation is complete.
-
Pour the reaction mixture into a 500 mL beaker containing 200 mL of cold water and 5 g of sodium chloride.
-
Causality: The large volume of water precipitates the organic dye, which has low aqueous solubility. Sodium chloride further decreases the dye's solubility via the common-ion effect, a process known as "salting out."
-
-
Stir the suspension for 15 minutes, then allow the solid dye to settle.
-
Collect the solid dye by vacuum filtration. Wash the product with a dilute NaCl solution (2 x 15 mL) and then with a small amount of cold water.
-
Dry the final dye product in a desiccator or a vacuum oven at a low temperature (<60°C). The product should be a brilliantly colored, crystalline solid.
Experimental Workflow and Troubleshooting
The entire process from starting materials to the final purified dye is summarized in the workflow diagram below.
Caption: Step-by-step experimental workflow for dye synthesis.
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Part A: No precipitation upon neutralization. | Leuco base is too soluble; insufficient reaction. | Confirm aldehyde was consumed via TLC. If reaction is complete, add more NaCl to the solution or extract the product with an organic solvent (e.g., ethyl acetate). |
| Part A: Oily product instead of solid. | Impurities present; incomplete drying of previous steps. | Try to triturate the oil with a non-polar solvent like hexanes to induce crystallization. Ensure all starting materials are pure. |
| Part B: Weak or no color formation upon oxidation. | Ineffective oxidizing agent; leuco base is impure; insufficient acid. | Use fresh lead dioxide. Confirm the identity of the leuco base via NMR or MS. Ensure the medium is acidic. |
| Final Dye: Product is sticky or tar-like. | Impurities from side reactions; overheating during drying. | Recrystallize the dye from a suitable solvent system (e.g., ethanol/water). Dry at a lower temperature for a longer period. |
Conclusion
This compound is a sophisticated intermediate that enables the rational design of high-performance triphenylmethane dyes. The protocol provided herein demonstrates a reliable and reproducible pathway for its conversion into a brilliantly colored final product. By strategically modifying the aniline and aldehyde components, researchers can fine-tune the properties of the resulting dyes, tailoring them for specialized applications in fields ranging from advanced materials to biomedical imaging. The principles of acid-catalyzed condensation followed by oxidation represent a cornerstone of industrial dye chemistry, and the use of specialized intermediates like this compound continues to drive innovation in this field.
References
- Vertex AI Search Result.
- SIELC Technologies. (2018, May 16). Solvent Blue 101.
- BenchChem. (2025). Experimental protocol for the synthesis of triarylmethane derivatives. This source details the oxidation of leuco bases to form triarylmethane dyes, explaining the role of the chromophore.
- Google Patents. (1928). US1694057A - Process of making triphenylmethane dyes.
- Google Patents. (1993). US5198558A - Process for the preparation of triphenylmethane dyes. Details the oxidation of leuco compounds using manganese dioxide in an acidic medium.
- Britannica. (2025, December 12). Triphenylmethane dye. Provides an overview of the triphenylmethane dye class, noting their brilliance and synthesis origins.
- ResearchGate. (n.d.). (PDF) THE CHEMISTRY OF SOME TRIPHENYLMETHANE DYES. Discusses the synthesis and properties of various triphenylmethane dyes.
-
PubChem. (n.d.). N,N-Dimethylaniline. Provides information on a related, simpler tertiary amine used as a dye precursor. [Link]
-
MDPI. (2019, March 1). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Describes the reaction mechanism of aniline with formaldehyde, which is analogous to the first step of triphenylmethane dye synthesis. [Link]
Sources
Application Notes & Protocols: Unlocking the Catalytic Potential of 2,4-Dimethyl-N,N-diphenylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide to understanding and utilizing the catalytic capabilities of 2,4-Dimethyl-N,N-diphenylaniline and its derivatives. This document outlines their application in modern organic synthesis, with a focus on photoredox catalysis and palladium-catalyzed cross-coupling reactions. The protocols provided are designed to be robust and reproducible, offering both foundational methodologies and advanced insights for experienced researchers.
I. Introduction: The Emerging Role of Substituted Triarylamines in Catalysis
Triarylamines, and specifically N,N-diaryl aniline derivatives, have garnered significant attention in the field of catalysis. Their electron-rich nature and tunable steric and electronic properties make them versatile scaffolds for the development of both organocatalysts and ligands for transition metals. The strategic placement of methyl groups at the 2 and 4-positions of the N-phenyl ring in this compound introduces specific electronic and steric effects that can be exploited to enhance catalytic activity and selectivity.
These derivatives are primarily explored in two key areas of catalysis:
-
Photoredox Catalysis: The inherent photophysical properties of these electron-rich anilines allow them to act as potent organic photoredox catalysts, capable of facilitating a variety of chemical transformations under visible light irradiation.[1][2]
-
Palladium-Catalyzed Cross-Coupling: As ligands, these compounds can coordinate with palladium centers, influencing the efficiency and selectivity of C-N and C-C bond-forming reactions, such as the Buchwald-Hartwig amination.[3][4]
This guide will delve into the practical applications of these derivatives, providing detailed protocols for their synthesis, characterization, and use in representative catalytic reactions.
II. Synthesis of this compound Derivatives
The synthesis of the parent compound, this compound, can be readily achieved via a palladium-catalyzed Buchwald-Hartwig amination. This method offers a reliable and scalable route to this class of compounds.[5][6]
Protocol 1: Synthesis of this compound
Materials:
-
2,4-Dimethylaniline
-
Iodobenzene (or Bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (2.2 equivalents).
-
Add 2,4-dimethylaniline (1.0 equivalent) and iodobenzene (2.1 equivalents).
-
Add anhydrous toluene to the flask to achieve a substrate concentration of 0.1 M.
-
The reaction mixture is heated to 110 °C and stirred for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.
Causality of Experimental Choices:
-
Palladium Precursor and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for efficient catalytic turnover in C-N cross-coupling reactions. The ligand stabilizes the palladium center and facilitates the reductive elimination step.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the aniline nitrogen, a key step in the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is critical to prevent catalyst deactivation.
III. Application in Photoredox Catalysis
N,N-diaryl aniline derivatives can function as potent organic photoredox catalysts due to their ability to absorb visible light and engage in single-electron transfer (SET) processes.[7][8][9] The excited state of these molecules can be either reducing or oxidizing, allowing for a wide range of chemical transformations.
Conceptual Workflow for a Photoredox Reaction
Caption: Generalized workflow of a photoredox catalytic cycle.
Protocol 2: Representative Photoredox-Mediated α-Arylation of an Enolate
This protocol describes a hypothetical application based on established principles of photoredox catalysis.
Materials:
-
This compound (as photocatalyst)
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Ketone (e.g., cyclohexanone)
-
Base (e.g., lithium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide - DMF)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, add this compound (1-5 mol%).
-
Add the aryl halide (1.0 equivalent) and the ketone (1.5 equivalents).
-
Add the base (1.2 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and place it in front of a visible light source.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Purify the product by column chromatography.
Self-Validating System:
-
Control Experiments: To validate the catalytic role of this compound and light, two control experiments should be performed: one without the catalyst and one without light. The absence of product formation in these experiments confirms the necessity of both components.
IV. Application as Ligands in Palladium-Catalyzed Cross-Coupling
The steric and electronic properties of this compound derivatives can be leveraged to create effective ligands for palladium-catalyzed cross-coupling reactions. The methyl groups can influence the ligand bite angle and the electron density at the palladium center, thereby affecting the catalytic activity.
Logical Relationship in Ligand-Assisted Catalysis
Caption: Influence of the ligand on the catalytic outcome.
Protocol 3: Buchwald-Hartwig Amination using a Derivative as a Ligand
This protocol outlines the use of a phosphine-functionalized derivative of this compound as a ligand.
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
Amine (e.g., morpholine)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine-functionalized this compound derivative (as ligand)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox, charge a reaction vial with the palladium precursor (1-2 mol%) and the ligand (2-4 mol%).
-
Add the aryl halide (1.0 equivalent), the amine (1.2 equivalents), and the base (1.4 equivalents).
-
Add the anhydrous solvent.
-
Seal the vial and heat to the desired temperature (e.g., 100 °C).
-
Stir for the required reaction time, monitoring by TLC or GC-MS.
-
After cooling, work up the reaction as described in Protocol 1.
V. Data Presentation
Table 1: Hypothetical Catalytic Performance in a Model Reaction
| Catalyst/Ligand | Reaction | Substrate | Product Yield (%) | TON | TOF (h⁻¹) |
| This compound | Photoredox α-arylation | Cyclohexanone | 85 | 85 | 7.1 |
| Phosphine Derivative | Buchwald-Hartwig Amination | 4-Chloroanisole | 92 | 92 | 7.7 |
Note: The data in this table is illustrative and intended to represent typical performance metrics that should be recorded.
VI. References
-
Dulov, D. A., & Magdesieva, T. V. (2023). N,N'-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II) Cross-Coupling Strategy. The Journal of Organic Chemistry, 88(17), 12765–12775. [Link][7][8]
-
Ghosh, I., & Koenig, B. (2016). Visible Light Photocatalysis-Controlled Reactions of N-Radicals. Chemical Society Reviews, 45(5), 1368-1391. [Link][9]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link][4]
-
Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111. [Link][5][6]
-
Yuan, J., et al. (2005). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino- N, N-dimethyl aniline. Journal of Applied Polymer Science, 98(4), 1836-1843. [Link]
-
ResearchGate. (n.d.). Catalyst performance evaluation experimental protocols. Retrieved from [Link][10]
-
Singh, U. P., & Singh, R. K. P. (2022). Metal-free photoredox-catalyzed direct α-oxygenation of N,N-dibenzylanilines to imides under visible light. Scientific Reports, 12(1), 4359. [Link][2]
-
ResearchGate. (n.d.). Visible-light photoredox catalytic approach for the direct synthesis of 2-aminobenzothiazoles from anilines. Retrieved from [Link][1]
-
Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of aryl halides with heterocyclic amines in the synthesis of highly fluorescent benzodifuran-based star-shaped organic semiconductors. Angewandte Chemie International Edition, 50(29), 6554-6577. [Link]
-
ResearchGate. (n.d.). Selected recent applications of the Buchwald–Hartwig amination in basic research. Retrieved from [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal-free photoredox-catalyzed direct α-oxygenation of N,N-dibenzylanilines to imides under visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N, N'-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II) Cross-Coupling Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable Approach to the Synthesis of 2,4-Dimethyl-N,N-diphenylaniline
Abstract: This document provides a comprehensive guide for the industrial scale-up synthesis of 2,4-Dimethyl-N,N-diphenylaniline, a triarylamine intermediate with significant potential in materials science and chemical manufacturing. We present a detailed protocol based on the robust and highly efficient Buchwald-Hartwig amination, a cornerstone of modern C-N cross-coupling chemistry. This guide emphasizes not only the procedural steps but also the underlying chemical principles, process optimization parameters, and critical safety considerations necessary for transitioning from laboratory to industrial production.
Introduction and Strategic Overview
This compound is a substituted triarylamine, a class of compounds widely recognized for their utility as hole-transporting materials in organic light-emitting diodes (OLEDs), as antioxidants, and as intermediates in the synthesis of complex dyes and pharmaceuticals. The efficient production of this molecule on a large scale is paramount for its commercial viability.
While classical methods like the Ullmann condensation exist for forming aryl-nitrogen bonds, they often necessitate harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, which can limit functional group tolerance and pose challenges for industrial application.[1][2][3][4] In contrast, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a superior strategy. This method offers milder conditions, higher yields, broader substrate scope, and the use of catalytic amounts of metal, making it a more "green" and economically favorable choice for industrial synthesis.[5][6][7]
This application note details a scalable protocol for the Buchwald-Hartwig synthesis of this compound from diphenylamine and 1-bromo-2,4-dimethylbenzene.
The Synthetic Pathway: Buchwald-Hartwig Amination
The core of this industrial process is the palladium-catalyzed C-N cross-coupling reaction between an aryl halide and an amine. The catalytic cycle, a fundamental concept in understanding this reaction's efficiency, is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. Subsequent coordination and deprotonation of the amine, followed by reductive elimination, yields the desired triarylamine product and regenerates the active palladium(0) catalyst.
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a suitable chemical reactor equipped with mechanical stirring, a reflux condenser, a temperature controller, and an inert gas inlet/outlet.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Quantity | Molar Eq. |
| Diphenylamine | ≥99% | Sigma-Aldrich | 0.92 kg | 1.0 |
| 1-Bromo-2,4-dimethylbenzene | ≥98% | Sigma-Aldrich | 1.0 kg | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | 6.0 g | 0.005 |
| Rac-BINAP | Ligand Grade | Strem Chemicals | 16.7 g | 0.005 |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Acros Organics | 0.73 kg | 1.4 |
| Toluene | Anhydrous | Fisher Scientific | 10 L | - |
| Deionized Water | - | - | 10 L | - |
| Brine (Saturated NaCl) | - | - | 5 L | - |
| Magnesium Sulfate (Anhydrous) | Reagent Grade | - | 0.5 kg | - |
Equipment: 20 L glass-lined reactor, mechanical overhead stirrer, heating/cooling mantle, reflux condenser, nitrogen gas line, temperature probe, liquid addition funnel, filtration apparatus, rotary evaporator.
Experimental Workflow
Figure 2: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been thoroughly purged with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask under nitrogen, stir the Palladium(II) Acetate and rac-BINAP in 500 mL of toluene for 20 minutes at room temperature. This pre-formation of the active catalyst can improve reaction consistency.
-
Charging Reagents: To the main reactor, add diphenylamine (0.92 kg), sodium tert-butoxide (0.73 kg), and the remaining toluene (9.5 L). Begin stirring to form a slurry.
-
Initiating the Reaction: Add the pre-formed catalyst solution (from step 2) to the reactor. Then, slowly add the 1-bromo-2,4-dimethylbenzene (1.0 kg) via an addition funnel over 30 minutes. The reaction mixture may exotherm slightly.
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 2-4 hours by taking a small, quenched aliquot and analyzing it by GC or TLC until the starting materials are consumed (typically 12-24 hours).
-
Work-up - Quenching: Once the reaction is complete, cool the reactor to room temperature. Cautiously add 10 L of deionized water to quench the reaction and dissolve inorganic salts.
-
Phase Separation: Stir the biphasic mixture for 30 minutes, then stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the remaining organic layer sequentially with 5 L of deionized water and then 5 L of brine. Separate the aqueous layer after each wash.
-
Drying and Filtration: Transfer the organic layer to a suitable container and dry over anhydrous magnesium sulfate (0.5 kg). Filter the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by vacuum distillation to obtain the final this compound as a high-purity liquid or solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS, and elemental analysis).
Process Optimization Parameters
For successful scale-up, fine-tuning the reaction parameters is essential. The following table provides guidance on key variables.
| Parameter | Typical Range | Rationale & Considerations |
| Catalyst Loading | 0.1 - 2.0 mol% | Lowering catalyst loading reduces cost but may increase reaction time. Finding the economic optimum is key. |
| Ligand Choice | Biarylphosphines | Ligands like BINAP, XPhos, or SPhos are effective. Ligand choice is critical and can significantly impact reaction efficiency and should be screened at the pilot stage. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | NaOtBu is a strong, effective base. Weaker bases like K₂CO₃ may require higher temperatures or longer reaction times but are cheaper and safer to handle. |
| Solvent | Toluene, Dioxane, THF | Toluene is a good choice for its high boiling point and ability to azeotropically remove water. Dioxane is also effective but has safety and peroxide-formation concerns. |
| Temperature | 80 - 120 °C | Higher temperatures increase reaction rates but can lead to side reactions or catalyst degradation. The optimal temperature balances rate and selectivity. |
| Concentration | 0.5 - 1.5 M | Higher concentrations can increase throughput but may lead to mixing issues or exotherm control problems. |
Safety and Handling
Industrial synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, flame-retardant lab coats, and chemically resistant gloves.[8][9][10]
-
Reagent Handling:
-
Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle in a dry, inert atmosphere.
-
1-Bromo-2,4-dimethylbenzene & Diphenylamine: May be harmful if inhaled, ingested, or absorbed through the skin. Avoid creating dust or vapors.[11][12]
-
Toluene: A flammable solvent with associated health risks. Use in a well-ventilated area away from ignition sources.
-
-
Reaction Hazards: The reaction may exotherm, especially during reagent addition. Ensure adequate cooling capacity is available. The reaction is run under an inert atmosphere to prevent the degradation of the palladium catalyst.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reaction mixtures, according to local, state, and federal regulations. Aqueous waste will be basic and contain salts. Organic waste will contain residual toluene and product.
References
-
Hiraiz, Y., & Uozumi, Y. (2009). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Green Chemistry, 12(1), 126-131. [Link]
-
Uozumi, Y. (2009). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications. [Link]
-
ACS Publications. (2024). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters. [Link]
-
RSC Publishing. (2009). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications. [Link]
-
ACS Publications. (2024). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
CDMS.net. (2015). SAFETY DATA SHEET - Trimec® Classic Broadleaf Herbicide. [Link]
-
CDMS.net. (n.d.). SAFETY DATA SHEET - 2,4-D AMINE 4. [Link]
-
MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
-
NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
CDC. (2019). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. cdms.net [cdms.net]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-D [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. cdms.net [cdms.net]
functionalization of 2,4-Dimethyl-N,N-diphenylaniline for novel materials
An Application Guide to the Strategic Functionalization of 2,4-Dimethyl-N,N-diphenylaniline for Advanced Materials Synthesis
Introduction: Unlocking the Potential of a Versatile Core Structure
In the pursuit of next-generation organic electronics, the rational design of molecular building blocks is paramount. Triarylamine derivatives have distinguished themselves as a cornerstone class of materials, prized for their exceptional hole-transporting capabilities, high thermal stability, and tunable electronic properties.[1][2] These characteristics make them ideal candidates for key components in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Dye-Sensitized Solar Cells (DSSCs).[1][3][4][5]
This guide focuses on a particularly valuable, yet underexplored, triarylamine core: This compound . The strategic placement of methyl groups on one of the phenyl rings provides a unique combination of electronic modulation and steric influence, offering a powerful lever for fine-tuning the properties of resultant materials. This document serves as a detailed technical manual for researchers, scientists, and professionals in drug development and materials science, providing both the theoretical underpinnings and field-proven protocols for its chemical modification. We will explore key functionalization pathways—electrophilic aromatic substitution and palladium-catalyzed cross-coupling—that transform this core molecule into bespoke components for novel, high-performance materials.
PART 1: Core Chemistry and Mechanistic Rationale
The chemical personality of this compound is dominated by the electron-rich nature of its aromatic rings, activated by the nitrogen atom's lone pair. This inherent reactivity is the key to its synthetic versatility.
Electrophilic Aromatic Substitution (EAS): Installing Functional Handles
The N,N-diphenylamino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[6] In the case of this compound, the para position on the dimethylated ring is blocked. The primary sites for electrophilic attack are therefore the ortho position (C6) of the dimethylated ring and the para positions of the unsubstituted phenyl rings.
Causality Behind the Choice of Vilsmeier-Haack Formylation:
While many EAS reactions are possible, the Vilsmeier-Haack reaction is exceptionally useful as it introduces a formyl (-CHO) group, a versatile synthetic handle, onto the aromatic core under relatively mild conditions.[7][8] This aldehyde can be subsequently used in condensations, oxidations, reductions, or as a coupling partner in other reactions, dramatically expanding the molecular complexity that can be achieved.
The reaction proceeds via the in-situ formation of the "Vilsmeier reagent," a chloroiminium ion, from a formamide (like DMF) and an activating agent (like POCl₃).[9][10] This reagent is a weak electrophile, making the reaction highly selective for electron-rich aromatic systems like our target molecule.[8]
Palladium-Catalyzed Cross-Coupling: Extending π-Conjugation
To build materials for organic electronics, extending the π-conjugated system is essential. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the precise formation of C-C bonds.[11][12]
The Suzuki-Miyaura Coupling Strategy:
The Suzuki-Miyaura coupling is a robust and widely used method that couples an organoboron species with an organic halide or triflate.[13][14] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents.[13]
To utilize this reaction, our aniline core must first be functionalized with either a halide (e.g., -Br, -I) via electrophilic halogenation or a boronic acid/ester group via a Miyaura borylation reaction . A common and efficient strategy is a one-pot, two-step borylation/Suzuki reaction sequence, which avoids the isolation of the potentially unstable boronic intermediate.[15]
The catalytic cycle is a well-understood, three-stage process:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, typically requiring a base to activate the boronic species.[13][14]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]
PART 2: Detailed Application Notes and Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol details the introduction of an aldehyde group, likely at the highly activated para position of one of the unsubstituted phenyl rings.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 273.38 | 10.0 | 1.0 | 2.73 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 25 mL (Solvent) |
| Phosphorus oxychloride (POCl₃) | 153.33 | 15.0 | 1.5 | 1.37 mL |
| Sodium Acetate (NaOAc) | 82.03 | 56.0 | 5.6 | 4.60 g |
| Deionized Water | 18.02 | - | - | 50 mL |
| Dichloromethane (DCM) | 84.93 | - | - | 100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | ~5 g |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (2.73 g, 10.0 mmol) in anhydrous DMF (25 mL).
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.37 mL, 15.0 mmol) dropwise over 15 minutes. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent in situ. Slow addition at low temperature is critical to control the reaction rate and prevent side reactions.[9]
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Quenching: Cool the reaction mixture back to 0 °C. Prepare a solution of sodium acetate (4.60 g, 56.0 mmol) in deionized water (50 mL) and add it slowly to the reaction flask to quench the reaction and hydrolyze the iminium intermediate.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure formylated product.
Protocol 2: One-Pot Miyaura Borylation / Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl compound starting from a halogenated derivative of this compound (e.g., 4'-Bromo-2,4-dimethyl-N,N-diphenylaniline, which can be prepared via standard bromination).
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4'-Bromo-2,4-dimethyl-N,N-diphenylaniline | 352.28 | 1.0 | 1.0 | 352 mg |
| Bis(pinacolato)diboron (B₂(pin)₂) | 253.94 | 1.5 | 1.5 | 381 mg |
| Potassium Acetate (KOAc) | 98.14 | 2.0 | 2.0 | 196 mg |
| Aryl Halide coupling partner (e.g., 4-bromotoluene) | 171.04 | 1.1 | 1.1 | 188 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 | 318 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg |
| 1,4-Dioxane (anhydrous) | 88.11 | - | - | 10 mL |
| Deionized Water | 18.02 | - | - | 2 mL |
Step-by-Step Methodology:
-
Borylation Setup: To a microwave reaction vial equipped with a stir bar, add the bromo-aniline derivative (352 mg, 1.0 mmol), B₂(pin)₂ (381 mg, 1.5 mmol), and potassium acetate (196 mg, 2.0 mmol).[16]
-
Inert Atmosphere: Seal the vial and evacuate and backfill with argon three times to ensure an inert atmosphere. Trustworthiness: The Pd(0) catalyst is oxygen-sensitive, and an inert atmosphere is crucial for catalytic activity.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (10 mL) and Pd(PPh₃)₄ (58 mg, 0.05 mmol) under argon.
-
Borylation Reaction: Heat the mixture in a microwave reactor to 120 °C for 45 minutes.[15]
-
Suzuki Coupling Addition: Cool the vial to room temperature. Under a positive flow of argon, add the aryl halide partner (188 mg, 1.1 mmol), sodium carbonate (318 mg, 3.0 mmol), and deionized water (2 mL).[15][16]
-
Suzuki Reaction: Reseal the vial and heat in the microwave reactor to 120 °C for 30 minutes.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
PART 3: Characterization of Functionalized Materials
Confirmation of the successful synthesis and purity of the novel materials is critical. A combination of spectroscopic and analytical techniques should be employed.
Summary of Key Characterization Techniques
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the covalent structure, purity, and regiochemistry of the functionalization. | Appearance of new signals (e.g., aldehyde proton ~9-10 ppm in ¹H NMR) and shifts in aromatic signals consistent with the new substitution pattern. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the exact molecular weight and elemental composition of the synthesized compound.[17] | The measured m/z value should match the calculated value for the target molecule's molecular formula within a narrow tolerance (e.g., < 5 ppm). |
| UV-Visible Absorption Spectroscopy | To determine the electronic absorption properties and estimate the optical bandgap (Eg). Crucial for optoelectronic applications.[17] | The spectrum will show characteristic π-π* transitions. Extended conjugation via Suzuki coupling will typically lead to a red-shift (bathochromic shift). |
| Photoluminescence (PL) Spectroscopy | To investigate the emission properties of the material when excited by light, determining its potential for use in OLEDs. | Provides the emission maximum (λem) and quantum yield, indicating the color and efficiency of light emission. |
| Cyclic Voltammetry (CV) | To measure the electrochemical properties, including oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels.[18] | Reversible or quasi-reversible oxidation waves are characteristic of triarylamines, indicating their suitability as hole-transport materials. |
PART 4: Applications in Novel Materials
The functionalized this compound derivatives are not end-products but powerful intermediates for creating advanced materials.
-
Hole Transport Layers (HTLs) in OLEDs: The core triarylamine structure is intrinsically an excellent hole transporter.[2] Functionalization allows for tuning of the HOMO level for better energy alignment with adjacent layers and improves morphological stability.
-
Donor Dyes in Solar Cells: When functionalized to create a Donor-π-Acceptor (D-π-A) architecture, these molecules can act as highly efficient sensitizers in DSSCs.[5] The diphenylaniline moiety serves as the electron donor.
-
Monomers for Conjugated Polymers: The introduction of bifunctional handles (e.g., two halides or two boronic esters) allows these molecules to be polymerized, leading to materials with applications in organic field-effect transistors (OFETs) and as active layers in bulk heterojunction solar cells.[3]
References
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
- Triarylamine Derivatives: Building Blocks for Next-Generation Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD.
- Palladium‐Catalyzed Amin
- Ch22: EArS of arom
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- 24.8 Reactions of Arylamines. (2023). Chemistry LibreTexts.
- Vilsmeier-Haack Reaction. NROChemistry.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes.
- Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. MDPI.
- Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property.
- Synthesis of low melting hole conductor systems based on triarylamines and application in dye sensitized solar cells.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- 24.8 Reactions of Arylamines – Organic Chemistry: A Tenth Edition.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Chemical Reactions of Amines – Electrophilic Substitution. BYJU'S.
- Fine structural tuning of diphenylaniline-based dyes for designing semiconductors relevant to dye-sensitized solar cells. (2024). PubMed.
- Materials for Organic Electronics. (2023). Heidelberg University.
- Recent Research Progress in Indophenine-Based-Functional Materials: Design, Synthesis, and Optoelectronic Applic
- Synthesis and computational investigation of N,N-dimethyl-4-[(Z)-(phenylimino)methyl] aniline derivatives.
- The electrochemical response of core-functionalized naphthalene Diimides (NDI). Aaltodoc.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fine structural tuning of diphenylaniline-based dyes for designing semiconductors relevant to dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. scilit.com [scilit.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. The electrochemical response of core-functionalized naphthalene Diimides (NDI) – a combined computational and experimental investigation [aaltodoc.aalto.fi]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethyl-N,N-diphenylaniline
Welcome to the technical support center for the synthesis of 2,4-Dimethyl-N,N-diphenylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this sterically hindered triarylamine. Our approach is rooted in mechanistic understanding to provide robust solutions for achieving high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for constructing the C-N bond in this compound are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1] Both methods involve the cross-coupling of either diphenylamine with a 2,4-dimethylphenyl halide (or triflate) or 2,4-dimethylaniline with a phenyl halide. Due to its milder reaction conditions and broader functional group tolerance, the Buchwald-Hartwig amination is often the preferred method in modern organic synthesis.[1][2]
Q2: I am observing a significant amount of a lower boiling point impurity in my GC-MS analysis. What is it likely to be?
A2: A common lower boiling point byproduct is 1,3-dimethylbenzene (m-xylene). This is formed via a hydrodehalogenation side reaction where the halide on your 2,4-dimethylphenyl electrophile (e.g., 2-bromo-m-xylene) is replaced by a hydrogen atom.[1][3] This is a well-documented side reaction in palladium-catalyzed cross-coupling reactions.[4][5]
Q3: My reaction mixture shows a high molecular weight impurity that is not the desired product. What could be the cause?
A3: There are two likely possibilities for high molecular weight impurities. The first is the homocoupling of your aryl halide starting material to form a biaryl species. For instance, two molecules of 2-bromo-m-xylene can couple to form a tetramethyl-biphenyl. The second possibility, particularly under harsh thermal conditions, is the intramolecular C-H activation of the desired triarylamine product to form a carbazole derivative.[6][7]
Q4: How can I differentiate between the starting materials and the product in the crude reaction mixture?
A4: Unreacted starting materials such as diphenylamine and the 2,4-dimethylphenyl halide are common impurities if the reaction does not go to completion. These can be readily identified using techniques like GC-MS by comparing their retention times and mass spectra with authentic standards.[8] Additionally, 1H NMR spectroscopy can be used to distinguish the signals of the starting materials from the product. For instance, the N-H proton of diphenylamine will be absent in the product spectrum.[9][10][11][12][13][14][15]
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section provides a detailed breakdown of common byproducts, their mechanisms of formation, and actionable troubleshooting steps.
| Byproduct | Structure | Mechanism of Formation | Troubleshooting & Mitigation Strategies |
| 1,3-Dimethylbenzene | m-Xylene | Hydrodehalogenation: This occurs when a palladium-hydride species, formed from the solvent, base, or amine, transfers a hydride to the aryl halide, leading to reduction instead of C-N bond formation.[3] | - Choice of Base: Use a non-coordinating, anhydrous base like sodium tert-butoxide. Avoid bases that can act as a hydride source.- Solvent Purity: Use high-purity, anhydrous solvents. Ethereal solvents like dioxane or THF are often preferred.- Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) that promote the desired reductive elimination over hydrodehalogenation.[16][17]- Bimetallic Catalysis: In some cases, the addition of a copper co-catalyst can suppress hydrodehalogenation. |
| Biaryl Homocoupling Product | e.g., Tetramethyl-biphenyl | Homocoupling: This side reaction involves the palladium-catalyzed coupling of two molecules of the aryl halide. It is more prevalent at higher temperatures and catalyst loadings. | - Optimize Catalyst Loading: Use the lowest effective catalyst loading (typically 1-2 mol%).- Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.- Ligand Choice: Certain ligands can favor the cross-coupling pathway over homocoupling. |
| Dimethyl-substituted Carbazole | Intramolecular C-H Activation: This cyclization reaction can occur from the desired this compound product, particularly at elevated temperatures or with highly active catalysts capable of C-H bond activation.[7][18] | - Reaction Time and Temperature: Avoid prolonged reaction times and excessive temperatures after the formation of the desired product.- Catalyst System: Choose a catalyst system that is selective for C-N bond formation and less prone to promoting C-H activation under the reaction conditions. | |
| Unreacted Starting Materials | Diphenylamine and 2,4-dimethylphenyl halide | Incomplete Reaction: Insufficient reaction time, low temperature, or catalyst deactivation can lead to incomplete conversion. | - Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure completion.[8]- Catalyst Stability: Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and deactivation.- Reagent Stoichiometry: A slight excess of the amine component can sometimes drive the reaction to completion. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
This protocol outlines a general method for the analysis of a crude reaction mixture from the synthesis of this compound.
-
Sample Preparation:
-
Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with 1 mL of ethyl acetate.
-
Filter the diluted sample through a small plug of silica gel or a syringe filter to remove solid particles (e.g., base, salts).
-
The sample is now ready for injection.
-
-
GC-MS Conditions (Example):
-
Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of 50-550 m/z.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, product, and potential byproducts by comparing their mass spectra with a library (e.g., NIST) and known standards.
-
The relative peak areas can provide a semi-quantitative measure of the reaction conversion and byproduct formation.
-
Visualizations
Diagram 1: Key Reaction Pathways in the Synthesis of this compound
Caption: Main and side reaction pathways.
Diagram 2: Troubleshooting Logic Flow
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies [organic-chemistry.org]
- 5. A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. 2,4-Dimethyl aniline(95-68-1) 1H NMR spectrum [chemicalbook.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020) [hmdb.ca]
- 12. spectrabase.com [spectrabase.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of the most powerful C-N bond-forming reactions in modern organic synthesis. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of catalyst deactivation, providing you with the rationale behind the recommended solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or has stalled completely. What are the most common culprits for catalyst deactivation?
A1: Catalyst deactivation in Buchwald-Hartwig amination is a frequent issue stemming from several potential sources. The primary suspects are often related to the quality of your reagents and reaction setup, the choice of reaction parameters, or inherent substrate properties. Key factors include:
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxidation. Inadequate degassing of solvents and headspace can lead to the formation of inactive palladium oxides.
-
Water Content: While trace amounts of water can sometimes be beneficial for the in situ reduction of Pd(II) precatalysts, excess water can lead to hydrolysis of phosphine ligands and the formation of inactive palladium hydroxo species.[1][2]
-
Sub-optimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[3][4] An inappropriate ligand for a given substrate can lead to catalyst decomposition or the formation of off-cycle, dormant palladium complexes.[4][5]
-
Inhibitory Effects of Substrates or Byproducts: Certain functional groups on your starting materials or the halide anion generated during the reaction (especially iodide) can act as catalyst poisons.[2][6][7]
-
Base-Related Issues: The choice and quality of the base are paramount. An unsuitable base can be too weak to deprotonate the amine or the palladium-amine complex, or it can be too strong, leading to side reactions and catalyst degradation.[6][8] The physical properties of the base, such as its solubility, can also impact the reaction rate.[6]
Q2: I suspect my catalyst is "dead." How can I diagnose the specific deactivation pathway?
A2: Pinpointing the exact deactivation pathway can be challenging without specialized analytical techniques. However, a systematic, logical approach to troubleshooting can often reveal the likely cause. Consider the following diagnostic workflow:
Caption: Troubleshooting Decision Tree for Buchwald-Hartwig Amination.
If the reaction works after meticulous attention to inert techniques (Pathway B -> G), oxygen or water was the likely problem. If changing the ligand or base resolves the issue (Pathways D/E -> G), you've identified a mismatch between your catalyst system and substrates. If all else fails, inherent substrate features may be inhibiting the catalyst (Pathway H).
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Formation - The Role of the Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Deactivation can occur at multiple stages.
Caption: Buchwald-Hartwig Catalytic Cycle and Key Deactivation Pathways.
Question: My reaction with an aryl iodide is failing, while the aryl bromide analogue works fine. Why?
Answer: This is a classic case of product inhibition. The iodide anion generated during the reaction can form stable, often insoluble, dimeric palladium(II) complexes that are difficult to reduce back to the active Pd(0) catalyst.[2][6][7] This effectively removes the catalyst from the productive cycle.
-
Causality: The strength of the palladium-halide bond increases down the group (Pd-Cl < Pd-Br < Pd-I). The resulting iodide-bridged dimers are more stable and less reactive than their bromide or chloride counterparts, creating a significant catalytic sink.[2]
-
Troubleshooting Protocol:
-
Switch Solvents: Toluene is often preferred over ethereal solvents like dioxane or THF for aryl iodides. The lower polarity of toluene can disfavor the formation of these charged, dimeric species.[9]
-
Use Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald (e.g., RuPhos, BrettPhos) or Hartwig groups are designed to be sterically demanding.[3][10] This bulkiness favors the formation of monoligated palladium species, which helps prevent the formation of the problematic dimers and accelerates the crucial reductive elimination step.[11]
-
Consider a Different Halide: If feasible, switching from an aryl iodide to an aryl bromide or chloride can circumvent this specific deactivation pathway. The general reactivity order for the aryl halide in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf, which is counterintuitive compared to other cross-coupling reactions.[6]
-
Issue 2: My Reaction Works with Simple Amines but Fails with Heterocyclic or Primary Amines.
Question: I'm trying to couple 2-aminopyridine, but I'm only recovering starting material. What's going wrong?
Answer: Heteroaromatic amines, especially those with a nitrogen atom positioned for chelation (e.g., pyridines, imidazoles), can act as bidentate ligands and bind too strongly to the palladium center. This can lead to the formation of stable, catalytically inactive bis(amine)palladium complexes, effectively displacing the crucial phosphine ligand.[4][5] Primary amines can also form these types of dormant complexes.[4]
-
Causality: The phosphine ligand is essential to modulate the electronics and sterics of the palladium center to facilitate oxidative addition and reductive elimination.[4] If a substrate displaces this ligand, the resulting complex may be too stable to proceed through the catalytic cycle.
-
Troubleshooting Protocol:
-
Employ a Precatalyst: Using a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) is highly recommended. These systems are designed for clean and efficient generation of the active L-Pd(0) species in situ upon exposure to a base, which can outperform catalyst systems generated from sources like Pd(OAc)₂ or Pd₂(dba)₃, especially with challenging substrates.[6][12]
-
Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand (e.g., 1.5-2.5:1 L:Pd ratio) can help prevent displacement by the amine substrate by shifting the equilibrium towards the desired L-Pd complex.
-
Select a More Sterically Hindered Ligand: Very bulky dialkylbiaryl phosphine ligands are specifically designed to resist displacement and stabilize the active catalyst.[4][10] The added steric bulk around the metal center disfavors the binding of multiple amine ligands.
-
Issue 3: Inconsistent Results and Poor Reproducibility.
Question: I ran the same reaction twice with identical procedures, but got vastly different yields. What could be the cause?
Answer: Inconsistent results are frequently traced back to seemingly minor variations in reaction setup, particularly regarding the exclusion of air and moisture, and the quality of the base.
-
Causality: The strong alkoxide bases commonly used (e.g., NaOt-Bu, LHMDS) are extremely hygroscopic and can degrade upon exposure to air and moisture.[6][7] The physical form of solid inorganic bases (e.g., particle size of K₃PO₄ or Cs₂CO₃) can also dramatically affect the reaction rate, as the deprotonation step can be a solid-liquid phase transfer process.[6]
-
Self-Validating Protocol for Consistent Results:
-
Reagent Handling:
-
Use a freshly opened bottle of base or store it in a glovebox. If a glovebox is unavailable, quickly weigh the base and add it to the reaction vessel under a strong flow of inert gas.
-
Purify solvents using a solvent purification system or by distilling from an appropriate drying agent. Ensure solvents are thoroughly degassed via sparging with argon or nitrogen for at least 30 minutes, or by using several freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
Flame-dry all glassware under vacuum and backfill with an inert gas.
-
Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Base Considerations:
-
Data Summary: Ligand and Base Selection Guide
The choice of ligand and base is highly dependent on the specific coupling partners. The following table provides a general starting point for optimization.
| Amine Type | Aryl Halide | Recommended Ligand(s) | Recommended Base(s) | Key Considerations |
| Secondary Aliphatic | Ar-Cl, Ar-Br | RuPhos, BrettPhos, XPhos | NaOt-Bu, LHMDS | Generally high-yielding; catalyst choice is crucial for less reactive aryl chlorides.[3][13] |
| Primary Aliphatic | Ar-Br, Ar-OTf | BrettPhos, GPhos | K₃PO₄, Cs₂CO₃ | Weaker bases are often used to avoid side reactions.[4][6] |
| Anilines (Aryl Amines) | Ar-Cl, Ar-Br | XPhos, SPhos | NaOt-Bu, K₃PO₄ | Can be challenging; bulky ligands are essential to promote reductive elimination.[10] |
| Amides/Carbamates | Ar-Br, Ar-I | Xantphos, Josiphos-type | Cs₂CO₃, K₃PO₄ | Requires specific bidentate ligands; weaker bases are necessary to prevent hydrolysis.[14] |
| Heterocyclic Amines | Ar-Cl, Ar-Br | RuPhos, GPhos | NaOt-Bu, K₂CO₃ | Prone to catalyst inhibition; use bulky ligands and consider precatalysts.[3][4] |
References
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Valente, C., & Stradiotto, M. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Catalysis, 2, 349-380. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Organ, M. G., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 17(9), 2586-2600. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
WuXi AppTec. (2023, December 26). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
-
Fors, B. P., et al. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(16), 3505-3508. [Link]
-
ChemOrgChem. (2023, December 3). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem [Video]. YouTube. [Link]
-
Norrby, P.-O., et al. (2010). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 75(10), 3463-3472. [Link]
-
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. [Link]
-
ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. [Link]
-
Vantourout, J. C. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
McCann, S. D., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027-15037. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. [Link]
-
ResearchGate. (n.d.). Substrate study for Buchwald-Hartwig amination reaction a. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. research.rug.nl [research.rug.nl]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Tertiary Diarylamines
Welcome to the Technical Support Center for the synthesis of tertiary diarylamines. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these important structural motifs. Tertiary diarylamines are prevalent in pharmaceuticals, organic materials, and natural products, making their efficient synthesis a critical task in modern chemistry.[1][2][3]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with their synthesis, primarily focusing on the widely used Palladium-catalyzed Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing tertiary diarylamines?
A1: The two most powerful and commonly employed methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4][5] The Buchwald-Hartwig reaction is often preferred due to its broader substrate scope, milder reaction conditions, and higher functional group tolerance compared to the traditionally harsh conditions of the Ullmann condensation.[5][6][7]
Q2: What is the general mechanism of the Buchwald-Hartwig amination?
A2: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. It begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by the coordination of the secondary diarylamine and deprotonation by a base to form a palladium-amido complex. The cycle concludes with reductive elimination, which forms the C-N bond of the tertiary diarylamine product and regenerates the active Pd(0) catalyst.[5][8][9][10]
Q3: Why is the choice of ligand so critical in a Buchwald-Hartwig reaction?
A3: The ligand is arguably the most crucial component for a successful transformation. Bulky, electron-rich phosphine ligands are essential as they stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination step.[8][11] The steric bulk of the ligand can prevent the formation of inactive catalyst species and accelerate the desired C-N bond formation over competing side reactions.[8]
Q4: Can I use aryl chlorides for this reaction?
A4: Yes, modern Buchwald-Hartwig protocols are highly effective for aryl chlorides. However, aryl chlorides are generally less reactive than aryl bromides or iodides.[10] Successful coupling with aryl chlorides often requires the use of more electron-rich and sterically hindered "second-generation" or "third-generation" biaryl phosphine ligands to facilitate the more difficult oxidative addition step.[8][11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Materials
-
Question: I am not observing any product formation, or the conversion of my aryl halide is very low. What should I investigate first?
-
Answer: Low conversion is a common issue that can often be traced back to the catalyst system or reaction setup.
-
Potential Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0).[10][12] This reduction can sometimes be inefficient. Amines or phosphine ligands can act as reducing agents.[10]
-
Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or, more conveniently, use modern palladium "precatalysts" (e.g., G3 or G4 Buchwald precatalysts). These precatalysts are designed to reliably generate the active LPd(0) species upon exposure to a base at room temperature, leading to more reproducible results.[10][13]
-
-
Potential Cause 2: Poor Ligand Choice. The ligand's electronic and steric properties must be matched to the substrates. A less effective ligand can lead to a stalled catalytic cycle.
-
Solution: For coupling a secondary diarylamine, which is a relatively bulky nucleophile, a sterically demanding biarylmonophosphine ligand is often required. Consult the literature for ligands that have proven effective for similar substrate classes. Adding a slight excess of the phosphine ligand relative to the palladium source can sometimes improve catalyst stability and prevent deactivation.[13]
-
-
Potential Cause 3: Ineffective Base. The base's role is to deprotonate the amine, allowing it to coordinate to the palladium center.[11] If the base is too weak or sterically hindered, this deprotonation may not occur efficiently.
-
Solution: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many Buchwald-Hartwig reactions.[11][12] However, if your substrates are sensitive to this strong base, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[11][12]
-
-
Potential Cause 4: Impure Reagents. The purity of the amine, in particular, is critical. Trace impurities can poison the palladium catalyst and halt the reaction.[13]
-
Solution: Ensure all reagents, especially the diarylamine, are of high purity. If necessary, purify the amine by recrystallization or chromatography before use. Solvents must be anhydrous and reactions should be run under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Problem 2: Formation of Side Products
-
Question: My reaction is messy, and I'm isolating significant amounts of side products like a hydrodehalogenated arene. What is causing this and how can I fix it?
-
Answer: Side product formation often indicates that a competing reaction pathway is out-pacing the desired C-N coupling.
-
Potential Cause 1: Hydrodehalogenation. This occurs when the aryl halide is reduced to the corresponding arene. This side reaction is often promoted by the presence of water or other protic sources and can be exacerbated by certain solvent and base combinations.[14]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.
-
Solvent Choice: This side reaction can be more prevalent in highly polar solvents like NMP or DMF.[14] Switching to a less polar aprotic solvent like toluene or dioxane often minimizes hydrodehalogenation.[13][14]
-
Ligand Modification: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky phosphine ligands can often identify a system that favors the desired C-N bond formation.
-
-
-
Potential Cause 2: β-Hydride Elimination. If the diarylamine has β-hydrogens, this pathway can compete with reductive elimination, especially at higher temperatures.[2][8]
-
Solution: Modern ligand systems have been designed to accelerate reductive elimination, largely overcoming this issue.[2] Using a ligand known to promote rapid C-N bond formation and running the reaction at the lowest effective temperature can suppress this side reaction.
-
-
Problem 3: Reaction Stalls at High Conversion
-
Question: My reaction proceeds well initially but then stops before reaching completion. Why is this happening?
-
Answer: A stalling reaction often points to catalyst deactivation or inhibition over the course of the reaction.
-
Potential Cause 1: Catalyst Decomposition. The active Pd(0) catalyst can decompose, especially at high temperatures over long reaction times, forming inactive palladium black.
-
Solution: Lower the reaction temperature if possible. Using a more robust ligand or a precatalyst can enhance the stability of the active species. Ensure efficient stirring, as localized overheating can degrade the catalyst.[10]
-
-
Potential Cause 2: Product Inhibition. In some cases, the tertiary diarylamine product itself can coordinate to the palladium center, acting as an inhibitor and slowing down the catalytic cycle.
-
Solution: This can be a challenging issue to resolve. Sometimes, simply increasing the catalyst loading slightly (e.g., from 1 mol% to 2 mol%) can be enough to push the reaction to completion.
-
-
Potential Cause 3: Iodide Inhibition. When using aryl iodides, the iodide anion generated during the reaction can sometimes form unreactive palladium-iodide dimer complexes, effectively removing the catalyst from the cycle.[12]
-
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Each step presents a potential point for optimization.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
When a reaction fails, a systematic approach is the most efficient way to identify the problem.
Caption: A decision tree for troubleshooting amination reactions.
Key Reaction Parameters Summary
For successful synthesis of tertiary diarylamines, careful selection of each component is crucial. The table below summarizes key parameters and provides general recommendations.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (Standard sources) Buchwald G3/G4 Precatalysts (Recommended) | Precatalysts provide a reliable and efficient route to the active LPd(0) species, often leading to lower catalyst loadings and more reproducible results.[10][13] |
| Ligand | Biaryl Monophosphines (e.g., RuPhos, XPhos, BrettPhos) | The choice is substrate-dependent. Bulky, electron-rich ligands are generally required to facilitate both oxidative addition and reductive elimination. BrettPhos is often effective for coupling secondary amines.[12] |
| Base | Strong: NaOtBu, KOtBu, LHMDS Weak: Cs₂CO₃, K₃PO₄ | NaOtBu is the most common and effective base, but it has poor functional group tolerance (e.g., incompatible with esters).[11][12] Weaker bases like K₃PO₄ are milder but may require higher temperatures or longer reaction times.[12] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Aprotic, non-polar, or moderately polar solvents are preferred. Toluene is often an excellent choice as it can minimize iodide inhibition and is less prone to promoting hydrodehalogenation side reactions.[13][15] |
| Temperature | 80 - 110 °C (Typical Range) | The lowest temperature that provides a reasonable reaction rate should be used to minimize catalyst decomposition and side reactions. Some modern systems can operate at or near room temperature.[10] |
| Concentration | 0.1 M - 1.0 M | Reactions can often be run at relatively high concentrations, which is beneficial for reaction kinetics and process efficiency. However, ensure the mixture remains stirrable.[11] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the synthesis of a tertiary diarylamine from a secondary diarylamine and an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Secondary Diarylamine (1.1 - 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 1-2 mol%, if not using a precatalyst)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene (to make a ~0.5 M solution)
Procedure:
-
Preparation: In a nitrogen-filled glovebox, add the aryl bromide, secondary diarylamine, palladium precatalyst, and sodium tert-butoxide to an oven-dried reaction vial or flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the vial.
-
Sealing: Seal the vial with a PTFE-lined cap. For larger scale reactions, use a flask fitted with a condenser under an inert atmosphere.
-
Reaction: Remove the reaction vessel from the glovebox and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and quench carefully with water.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure tertiary diarylamine.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Viciu, M. S., & Nolan, S. P. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
The Royal Society of Chemistry. (2023). Chapter 4: Synthetic Methods for Diarylamines and Triarylamines. [Link]
-
Rossi, S., et al. (2021). Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Green Chemistry. [Link]
-
Brambilla, C., et al. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Chimica Oggi. [Link]
-
Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Synthetic protocols toward the construction of N, N‐diarylamines. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
ACS Publications. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. [Link]
-
National Institutes of Health. (2012). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Synthesis of Triarylamines via Sequential C–N Bond Formation. [Link]
-
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2012). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. [Link]
-
ResearchGate. Optimization of Reaction Conditions. [Link]
-
DSpace@MIT. (2014). Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
White Rose Research Online. (2020). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Van Allen, D. (2005). Reinvestigating the Ullmann Reaction. [Link]
Sources
- 1. Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. people.umass.edu [people.umass.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing homocoupling in the synthesis of 2,4-Dimethyl-N,N-diphenylaniline
A Guide to Minimizing Homocoupling Side Reactions in Buchwald-Hartwig Amination
Welcome to the technical support center for the synthesis of 2,4-Dimethyl-N,N-diphenylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, with a particular focus on mitigating the formation of unwanted homocoupling byproducts. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
I. Understanding the Challenge: The Homocoupling Problem
The synthesis of triarylamines such as this compound is most commonly achieved via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1][2] While highly effective, a common and often frustrating side reaction is the homocoupling of the aryl halide and/or the aniline starting materials, leading to the formation of biphenyl derivatives and other impurities. These byproducts can complicate purification and reduce the overall yield of the desired product.
This guide provides a comprehensive framework for understanding the mechanistic origins of homocoupling and offers practical, field-tested strategies to minimize its occurrence.
II. Mechanistic Insights: The Root of Homocoupling
To effectively combat homocoupling, it is crucial to understand its mechanistic pathways within the Buchwald-Hartwig catalytic cycle. The desired C-N bond formation proceeds through a well-established cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4][5] Homocoupling arises from deviations from this primary pathway.
A. Aryl Halide Homocoupling:
The primary mechanism for aryl halide homocoupling is believed to involve the formation of a diarylpalladium(II) species. This can occur through a few potential pathways:
-
Oxidative Addition and Transmetalation: An arylpalladium(II) halide intermediate, formed after the initial oxidative addition, can undergo transmetalation with a second molecule of the aryl halide. This forms a diarylpallADIUM(II) complex, which then undergoes reductive elimination to yield the homocoupled biaryl and a Pd(II) species.
-
Role of Pd(0) and Pd(II) Imbalance: An imbalance in the Pd(0)/Pd(II) ratio, often caused by incomplete reduction of the Pd(II) precatalyst or the presence of oxidants like trace oxygen, can favor pathways leading to homocoupling.[6]
B. Oxidative Coupling of Amines:
While less common, oxidative homocoupling of the aniline component can also occur, particularly under harsh conditions or with certain catalyst systems.
Below is a simplified diagram illustrating the divergence from the desired catalytic cycle that leads to aryl halide homocoupling.
Caption: Divergence from the desired catalytic cycle leading to homocoupling.
III. Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
Q1: I am observing a significant amount of biphenyl byproduct from my aryl halide. What is the most likely cause and how can I address it?
A1: The formation of a biphenyl byproduct strongly suggests that the homocoupling of your aryl halide (e.g., iodobenzene or bromobenzene) is a major competing reaction. The primary culprits are often related to the catalyst system and reaction conditions.
-
Immediate Actions:
-
Ensure a Strictly Inert Atmosphere: Oxygen is a known promoter of homocoupling by facilitating the formation of Pd(II) species that can enter the homocoupling pathway.[6] Purge your reaction vessel thoroughly with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction. Use degassed solvents.
-
Lower the Reaction Temperature: Higher temperatures can sometimes accelerate the rate of homocoupling relative to the desired C-N coupling. If your reaction is running at a high temperature (e.g., >100 °C), try reducing it in 10-15 °C increments.
-
-
Systematic Optimization:
-
Re-evaluate Your Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and influencing the relative rates of the catalytic steps. For sterically hindered triarylamines, bulky, electron-rich phosphine ligands are generally preferred as they promote the desired reductive elimination to form the C-N bond.
-
Consider Your Palladium Precatalyst: The choice of palladium source can impact the initial formation of the active Pd(0) species. Using a well-defined precatalyst can sometimes provide more consistent results and lower the propensity for side reactions compared to generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.
-
Reduce Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes lead to an increase in bimolecular side reactions like homocoupling. Try reducing the catalyst loading to the minimum required for efficient conversion.
-
Q2: I've optimized my conditions, but homocoupling is still a persistent issue. What other factors should I consider?
A2: If homocoupling persists after addressing the common causes, it's time to look at more subtle aspects of your reaction setup.
-
Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider screening a weaker base like cesium carbonate or potassium phosphate, which may require a slightly higher reaction temperature to achieve full conversion but can offer better selectivity.
-
Solvent Effects: The solvent can influence the solubility of intermediates and the overall reaction kinetics. While toluene and dioxane are common, exploring other solvents may be beneficial. For instance, using a less polar solvent can sometimes suppress the formation of inhibitory palladium iodide dimers when using aryl iodides.[7]
-
Purity of Reagents: Ensure the purity of your starting materials. Impurities in the aryl halide or amine can potentially interfere with the catalyst.
Illustrative Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting homocoupling.
IV. Frequently Asked Questions (FAQs)
Q: Which aryl halide is better for this reaction, an iodide or a bromide?
A: While aryl iodides are generally more reactive in oxidative addition, they can be challenging in Buchwald-Hartwig aminations. The iodide anion generated during the reaction can form bridging dimers with palladium, leading to catalyst inhibition.[7] Aryl bromides are often a good compromise, offering sufficient reactivity without the significant inhibitory effects of iodide.
Q: Can I use a Pd(II) precatalyst like Pd(OAc)₂?
A: Yes, Pd(II) sources are commonly used. However, they require in-situ reduction to the active Pd(0) catalyst. This reduction step can sometimes be inefficient and lead to the presence of residual Pd(II), which may contribute to homocoupling.[7] Using a well-defined Pd(0) precatalyst can offer more reliable results.
Q: How does the steric hindrance of the aniline affect the reaction?
A: The steric bulk of 2,4-dimethylaniline can influence the reaction. It necessitates the use of sterically hindered phosphine ligands to facilitate the C-N bond formation and prevent catalyst decomposition.
V. Recommended Experimental Protocol
The following protocol is a starting point for the synthesis of this compound, designed to minimize homocoupling.
Materials:
-
2,4-Dimethylaniline
-
Iodobenzene or Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%) and XPhos (2-4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (1.2-1.5 equivalents), 2,4-dimethylaniline (1.2 equivalents), and the aryl halide (1.0 equivalent).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
VI. Comparative Data (Illustrative)
The following tables illustrate the expected impact of different reaction parameters on the selectivity of the reaction. The yield and ratio values are representative and will vary depending on the specific substrate and other reaction conditions.
Table 1: Effect of Ligand Choice on Product vs. Byproduct Ratio
| Ligand | Expected Yield of Desired Product (%) | Expected Product/Homocoupling Ratio | Rationale |
| P(o-tol)₃ | 40-60 | 5:1 | First-generation ligand, less effective for hindered substrates. |
| BINAP | 60-75 | 10:1 | Bidentate ligand, generally improves efficiency over monodentate ligands for some substrates.[1] |
| XPhos | 85-95 | >20:1 | Bulky, electron-rich biarylphosphine ligand, promotes reductive elimination of the desired product. |
| RuPhos | 80-90 | >15:1 | Another effective bulky biarylphosphine ligand. |
Table 2: Influence of Base on Reaction Outcome
| Base | Temperature (°C) | Expected Yield of Desired Product (%) | Expected Product/Homocoupling Ratio |
| NaOtBu | 80 | 90 | 20:1 |
| K₃PO₄ | 100 | 80 | 25:1 |
| Cs₂CO₃ | 100 | 85 | 22:1 |
| DBU | 80 | 50 | 8:1 |
VII. Conclusion
Minimizing homocoupling in the synthesis of this compound is a manageable challenge that requires a systematic approach to reaction optimization. By understanding the mechanistic underpinnings of this side reaction and carefully selecting the catalyst system, base, and reaction conditions, researchers can significantly improve the yield and purity of their desired triarylamine product. This guide serves as a starting point for troubleshooting and developing a robust and efficient synthetic protocol.
VIII. References
-
Amatore, C., Jutand, A., & Lakmini, H. (2007). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 129(46), 14548-14549. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 2(16), 2491-2494. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Hartwig, J. F. (2008). Reevaluation of the mechanism of the amination of aryl halides catalyzed by BINAP-ligated palladium complexes. Journal of the American Chemical Society, 130(43), 14291-14303. [Link]
-
Jutand, A., & Mosleh, A. (1995). Nickel- and Palladium-Catalyzed Homocoupling of Aryl Triflates. Scope, Limitation, and Mechanistic Aspects. The Journal of Organic Chemistry, 60(25), 8179-8188. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
NROChemistry. (2021). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Singh, U. P., & Singleton, D. A. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 133(40), 16132-16135. [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
-
The Organic Chemist. (2021). Buchwald-Hartwig Coupling [Video]. YouTube. [Link]
-
U.S. Patent No. 2,924,620. (1960). Process for the preparation of diphenylamines.
-
Organic Chemistry Portal. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. [Link]
-
Majchrzak, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7369. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2012). Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv. [Link]
-
Laboratoire d'Innovation Thérapeutique. Methodology in organic synthesis. [Link]
-
Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N, N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MacNeil, S. L., & Snieckus, V. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(15), 8048-8057. [Link]
-
StuDocu. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]
-
Hajipour, A. R., Karami, K., & Tavakoli, G. (2011). A Comparative Homocoupling Reaction of Aryl Halides Using Monomeric Orthopalladated Complex of 4-Methoxybenzoylmethylenetriphenylphosphorane under Conventional and Microwave Irradiation Conditions. ChemInform, 42(49). [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 133(43), 17314-17325. [Link]
-
Uozumi, Y., & Nakai, Y. (2002). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, (20), 2350-2351. [Link]
-
Xu, G., et al. (2016). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Catalysis Science & Technology, 6(18), 6861-6868. [Link]
-
Kelly, C. B., et al. (2018). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 51(10), 2577-2588. [Link]
-
Taylor & Francis. (n.d.). Diethylaniline – Knowledge and References. [Link]
-
Wikipedia contributors. (2023). 4-Iodo-N,N-dimethylaniline. In Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? [Link]
-
Shi, S.-L., & Buchwald, S. L. (2016). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Angewandte Chemie International Edition, 55(36), 10833-10837. [Link]
-
Xu, G., et al. (2016). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. RSC Publishing. [Link]
-
Köninger, D., et al. (2017). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. Chemistry – A European Journal, 23(1), 176-184. [Link]
-
Organic Chemistry Portal. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Removal of Residual Palladium Catalyst from 2,4-Dimethyl-N,N-diphenylaniline
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals confronting the challenge of removing residual palladium from 2,4-Dimethyl-N,N-diphenylaniline, a common product of Buchwald-Hartwig amination reactions.[1][2] The presence of residual palladium is a critical issue in pharmaceutical development, as regulatory bodies like the International Council for Harmonisation (ICH) mandate strict limits on heavy-metal impurities in Active Pharmaceutical Ingredients (APIs), often below 10 ppm.[3][4] Beyond regulatory compliance, residual palladium can compromise the stability of the final compound or catalyze unwanted side reactions in subsequent synthetic steps.[4][5]
This document provides a structured, in-depth guide to troubleshoot common issues, select appropriate purification strategies, and execute detailed protocols for achieving a high-purity product.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is dark grey/black after the reaction. What does this indicate? A dark coloration is a strong indicator of precipitated palladium metal, often referred to as "palladium black."[6] This typically occurs when the palladium(0) catalyst agglomerates and falls out of solution. While visually apparent, it's a common and often straightforward issue to resolve as a first-pass purification step.
Q2: What are the primary methods for removing residual palladium from my product? The most effective methods rely on adsorption, chelation, or physical filtration.[7] These include:
-
Filtration: Using filter aids like Celite® to remove heterogeneous or precipitated palladium.[6][8][9]
-
Adsorption onto Activated Carbon: Utilizes the high surface area of carbon to adsorb palladium species.[10][11]
-
Metal Scavenging: Employing solid-supported reagents with functional groups (e.g., thiols, amines) that have a high affinity for palladium.[12][13][14]
-
Chromatography: While standard column chromatography can remove some palladium, it is often insufficient on its own for reaching ppm-level purity.[15][16]
Q3: How do I choose the best palladium removal method for my specific situation? The optimal choice depends on the form of the palladium residue (homogeneous vs. heterogeneous), the scale of your reaction, and the required final purity.[4][10] A simple filtration might suffice for removing palladium black, but a specialized scavenger is often necessary to remove soluble palladium complexes to meet stringent API standards.[15][17] Screening multiple methods on a small scale is a highly recommended approach.[4]
Q4: Why is a simple aqueous workup or standard column chromatography often insufficient? Many palladium catalyst complexes, especially those involving phosphine ligands used in Buchwald-Hartwig reactions, can be relatively nonpolar and co-elute with the desired product during chromatography.[15][16] Simple extractions are also generally inefficient for removing trace quantities of these metallic impurities.[18] Therefore, more targeted methods are required for robust and reliable purification.[16]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: High palladium levels (>100 ppm) detected by ICP-MS after initial purification (filtration/chromatography).
-
Underlying Cause: This indicates the presence of soluble, homogeneous palladium species that were not removed by physical filtration or standard chromatography. The phosphine ligands used in the Buchwald-Hartwig coupling can form stable, soluble complexes with palladium that track with the product.
-
Solution: Implement a secondary purification step using a dedicated metal scavenger or activated carbon. Thiol-functionalized silica scavengers are particularly effective as the soft thiol group readily chelates with the soft palladium metal center.[12][13]
-
Causality: Scavengers work by forming strong, irreversible bonds with the palladium, effectively converting the soluble metal complex into an insoluble solid that can be easily filtered off.
Issue 2: Significant product loss during the palladium scavenging process.
-
Underlying Cause: Your product, this compound, may be adsorbing to the solid support of the scavenger or activated carbon. This is more common when using excessive amounts of the adsorbent material.[7][19]
-
Solution:
-
Optimize Adsorbent Quantity: Reduce the amount of scavenger or carbon used. Start with a screening process to find the minimum effective amount.[19]
-
Thorough Washing: After the scavenging period, wash the filtered solid adsorbent thoroughly with the process solvent to recover any bound product.[7][19]
-
Solvent Selection: Ensure your product is highly soluble in the chosen solvent to minimize its affinity for the solid support.[7]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Underlying Cause: The speciation of the residual palladium (e.g., Pd(0) vs. Pd(II), different ligand coordination) can vary slightly between runs depending on reaction conditions and workup procedures.[4] The effectiveness of a given removal method is highly dependent on the specific palladium species present.[10]
-
Solution:
-
Standardize Procedures: Ensure reaction quench and initial workup steps are identical for every batch to promote the formation of consistent palladium species.
-
Employ a Combination Approach: A multi-step process, such as filtration through Celite followed by treatment with a broad-spectrum scavenger, provides a more robust and reliable purification that can handle variations in palladium speciation.[4]
-
Visual Workflow for Palladium Removal
The following diagram outlines a general workflow for the purification of this compound post-reaction.
Caption: General workflow for palladium catalyst removal.
Detailed Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium via Celite Filtration
This method is the first line of defense, particularly when visible black precipitate (palladium black) is present.[6]
-
Preparation: Prepare a filtration setup using a Büchner or fritted glass funnel. Create a pad of Celite® approximately 1-2 cm thick over the filter paper. Wet the pad with the solvent to be used.
-
Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) to reduce viscosity.[4][9]
-
Filtration: Slowly pour the diluted mixture onto the center of the Celite pad under gentle vacuum.
-
Washing: Wash the Celite pad thoroughly with fresh solvent (2-3 times the volume used for dilution) to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting material can then be analyzed or subjected to further purification.
Protocol 2: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective adsorbent for removing a variety of palladium species due to its high surface area.[10][11]
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) at a concentration of 50-100 mg/mL.[10]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product weight). Note that the optimal amount may vary and should be determined experimentally.[10]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours.[10]
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.
-
Washing & Concentration: Wash the carbon/Celite cake with fresh solvent, combine the filtrates, and concentrate under reduced pressure to obtain the purified product.[19]
Protocol 3: Palladium Scavenging with Thiol-Functionalized Silica
This is a highly efficient method for removing soluble palladium to very low levels.[12][13] SiliaMetS® Thiol is a well-documented example of such a scavenger.[12]
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF, Toluene, DCM).[7]
-
Scavenger Addition: Add the thiol-based silica scavenger (e.g., SiliaMetS Thiol). A common starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[14][19]
-
Incubation: Stir the mixture at room temperature or elevated temperature (40-60 °C) for 2-16 hours. The optimal time and temperature should be determined via small-scale screening.[7][12]
-
Filtration: Filter the mixture to remove the solid scavenger resin.
-
Washing & Concentration: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product, then combine the filtrates and concentrate to dryness.[6]
Method Selection Guide
Choosing the right strategy is crucial for efficiency and success. The following decision tree can guide your choice.
Caption: Decision tree for selecting a palladium removal method.
Data Summary: Comparison of Purification Methods
| Method | Primary Target | Advantages | Disadvantages |
| Celite Filtration | Heterogeneous/Precipitated Pd (Pd Black) | Fast, simple, inexpensive, good for bulk removal.[6][8] | Ineffective against soluble palladium species.[15][16] |
| Activated Carbon | Soluble and Colloidal Pd | Cost-effective, widely applicable.[10][11] | Can require high loading, potential for product loss via adsorption, fine particles can be difficult to filter.[18][20] |
| Thiol Scavengers | Soluble Pd(0) and Pd(II) species | High efficiency and selectivity, can achieve very low Pd levels (<10 ppm).[12][13][14] | Higher cost compared to carbon, requires screening for optimal scavenger type.[10] |
| Crystallization | N/A | Can be effective for final polishing if a suitable solvent system is found.[7][18] | Often not selective enough on its own and can concentrate impurities in the solid phase.[18] |
References
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry. Retrieved from [Link]
-
Bu, X., et al. (2013). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. Retrieved from [Link]
-
Andrews, I. P., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]
-
What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? (2015, May 24). ResearchGate. Retrieved from [Link]
-
How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved from [Link]
-
Palladium on carbon. (n.d.). Wikipedia. Retrieved from [Link]
-
Pd on carbon (activated carbon impregnated with Pd). (2022, July 25). Environmental Genome. Retrieved from [Link]
-
How to remove palladium catalyst from reaction mixture? (2017, December 30). ResearchGate. Retrieved from [Link]
-
Your trick to remove residual palladium. (2023). Reddit. Retrieved from [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved from [Link]
-
Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal. (2020). ResearchGate. Retrieved from [Link]
-
Metal Scavengers in Process Chemistry An Investigative Study. (n.d.). Biotage. Retrieved from [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2006). ResearchGate. Retrieved from [Link]
-
Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. (2022). Green Chemistry. Retrieved from [Link]
-
Mao, J., et al. (2018). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Dalton Transactions. Retrieved from [Link]
-
Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretreatment. (2008, November 24). ScienceDaily. Retrieved from [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. Retrieved from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). National Institutes of Health. Retrieved from [Link]
-
Residual palladium levels in reaction samples following automated... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. silicycle.com [silicycle.com]
- 13. silicycle.com [silicycle.com]
- 14. silicycle.com [silicycle.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2,4-Dimethyl-N,N-diphenylaniline
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2,4-Dimethyl-N,N-diphenylaniline, a substituted aromatic amine with applications in organic synthesis and materials science. We will explore two distinct reversed-phase HPLC (RP-HPLC) methods, detailing the rationale behind their development and comparing their performance based on key chromatographic parameters. Furthermore, we will delve into the critical aspect of developing a stability-indicating method through forced degradation studies.
The Critical Role of Purity in Scientific Research
The presence of impurities in a starting material or final compound can have significant consequences, leading to misleading experimental outcomes, altered product specifications, and potential safety concerns in pharmaceutical applications. For a compound like this compound, potential impurities could arise from its synthesis, such as unreacted starting materials (e.g., 2,4-dimethylaniline and diphenylamine), side-products, or degradation products formed during storage. Therefore, a robust and validated analytical method for purity determination is indispensable.
Comparative Analysis of Two RP-HPLC Methods
High-Performance Liquid Chromatography is the premier technique for assessing the purity of non-volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy. Here, we compare two hypothetical, yet scientifically grounded, RP-HPLC methods for the analysis of this compound.
Method A: Isocratic Elution with a Conventional C18 Column
This method represents a common starting point for the analysis of moderately nonpolar compounds. The choice of a C18 stationary phase is based on its broad applicability and hydrophobicity, which is suitable for retaining aromatic amines.
Method B: Gradient Elution with a Phenyl-Hexyl Column
This method offers an alternative selectivity to the standard C18 phase. The phenyl-hexyl stationary phase provides pi-pi interactions in addition to hydrophobic interactions, which can be advantageous for separating aromatic compounds and their structurally similar impurities. A gradient elution is employed to ensure the timely elution of any potential late-eluting, more nonpolar impurities and to sharpen peak shapes.
Data Presentation: Method Comparison
| Parameter | Method A: Isocratic C18 | Method B: Gradient Phenyl-Hexyl | Rationale for Comparison |
| Stationary Phase | C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm | To evaluate the impact of different stationary phase selectivities (hydrophobic vs. mixed-mode with pi-pi interactions) on the resolution of the main component from its potential impurities. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Method A uses a simple isocratic mobile phase for straightforward analysis. Method B employs a gradient with a pH modifier (formic acid) to improve peak shape for the amine analyte and enhance resolution over a wider polarity range. |
| Elution Mode | Isocratic | Gradient: 60% B to 95% B in 15 min | Isocratic elution is simpler but may not resolve all impurities effectively. Gradient elution is more powerful for separating compounds with a range of polarities and can reduce run times for strongly retained components. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Adjusted to optimize chromatography on the respective column dimensions and particle sizes. |
| Detection | UV at 254 nm | UV at 254 nm and 280 nm | 254 nm is a common wavelength for aromatic compounds. Adding a second wavelength (280 nm) can aid in peak identification and purity assessment, as response ratios can differ between the analyte and impurities. |
| Injection Volume | 10 µL | 5 µL | Smaller injection volume on the shorter column with smaller particles to minimize band broadening. |
| Column Temperature | 30 °C | 35 °C | Elevated temperature can improve efficiency and reduce backpressure, especially with the smaller particle size in Method B. |
Experimental Protocols
Sample Preparation (for both methods):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase of the respective method to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method A: Isocratic C18 - Step-by-Step Procedure:
-
Equilibrate the C18 column with the mobile phase (Acetonitrile:Water, 70:30 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis for a total of 20 minutes to ensure the elution of any late-eluting impurities.
-
Integrate the peaks and calculate the percentage purity based on the area percent method.
Method B: Gradient Phenyl-Hexyl - Step-by-Step Procedure:
-
Equilibrate the Phenyl-Hexyl column with the initial mobile phase conditions (60% B) at a flow rate of 1.2 mL/min for at least 15 minutes.
-
Set the UV detector to acquire data at both 254 nm and 280 nm.
-
Inject 5 µL of the prepared sample solution.
-
Initiate the gradient program: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then return to initial conditions for re-equilibration.
-
Integrate the peaks at both wavelengths and calculate the percentage purity.
Visualization of Experimental Workflow
Caption: General workflow for the HPLC purity analysis of this compound.
Developing a Stability-Indicating Method: The Role of Forced Degradation
A crucial aspect of purity analysis, particularly in the pharmaceutical industry, is the development of a stability-indicating method. Such a method can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][2] To achieve this, forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions.[3]
Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The goal is to achieve a target degradation of 5-20%.[3] Following exposure to these stress conditions, the samples are analyzed by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main component peak.
Logical Relationship in Method Development
Caption: Logical progression from method development to validation, including forced degradation studies.
Conclusion and Recommendations
Both Method A and Method B present viable options for the purity assessment of this compound.
-
Method A (Isocratic C18) is a straightforward and robust method suitable for routine quality control where the impurity profile is well-characterized and all potential impurities are resolved from the main peak.
-
Method B (Gradient Phenyl-Hexyl) offers superior resolving power and is the recommended choice for method development, stability studies, and the analysis of samples with unknown or complex impurity profiles. The alternative selectivity of the phenyl-hexyl column increases the likelihood of separating closely related aromatic impurities. The gradient elution ensures the elution of a wider range of potential impurities in a reasonable timeframe.
Ultimately, the choice of method will depend on the specific application. For comprehensive purity analysis and in a drug development setting, a stability-indicating method based on the principles of Method B, and validated through forced degradation studies, is the scientifically sound and regulatory-compliant approach.
References
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (2023-05-20). Available at: [Link]
-
Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC. (n.d.). Available at: [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019-09-16). Available at: [Link]
-
Separation of Diphenylamine on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014-03-01). Available at: [Link]
-
results of forced degradation study. | Download Table - ResearchGate. (n.d.). Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Available at: [Link]
-
Forced Degradation Studies - MedCrave online. (2016-12-14). Available at: [Link]
-
Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. (2025-08-06). Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Available at: [Link]
-
Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS - ResearchGate. (n.d.). Available at: [Link]
-
2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem. (n.d.). Available at: [Link]
-
Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Available at: [Link]
Sources
A Definitive Guide to the Structural Confirmation of 2,4-Dimethyl-N,N-diphenylaniline by ¹H and ¹³C NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. This guide provides an in-depth technical comparison and workflow for the structural verification of 2,4-Dimethyl-N,N-diphenylaniline, leveraging the diagnostic power of both ¹H and ¹³C NMR spectroscopy. We will explore the causality behind experimental choices, present detailed protocols, and compare the spectral data against plausible alternatives to demonstrate a self-validating analytical system.
The Analytical Challenge: Unambiguous Structure Determination
This compound is a tertiary amine featuring three distinct aromatic rings. The key analytical challenge lies in definitively confirming the substitution pattern on all three rings. Specifically, we must verify:
-
The presence and positions (C2 and C4) of the two methyl groups on one of the aniline rings.
-
The N,N-diphenyl substitution pattern, distinguishing it from N-phenyl-N-toluidine isomers or other regioisomers.
NMR spectroscopy is uniquely suited for this task, as the chemical environment of each proton and carbon atom is exquisitely sensitive to its precise location within the molecule, providing a unique spectral fingerprint.
Predicted Molecular Environments
A thorough analysis of the molecule's symmetry and electronic structure allows us to predict the number of distinct signals we expect to observe in the NMR spectra.
Caption: Structure of this compound.
-
¹H NMR: Due to the free rotation around the N-C bonds at room temperature, the two unsubstituted phenyl groups are chemically equivalent, simplifying the spectrum. We predict:
-
Three distinct signals for the aromatic protons on the 2,4-dimethylphenyl ring.
-
Three distinct signals for the ten protons of the two equivalent N-phenyl rings.
-
Two distinct singlets for the two methyl groups at the C2 and C4 positions.
-
This gives a total of 8 unique proton signals .
-
-
¹³C NMR:
-
Six unique carbon signals for the 2,4-dimethylphenyl ring.
-
Four unique carbon signals for the two equivalent N-phenyl rings.
-
Two unique signals for the two methyl carbons.
-
This gives a total of 12 unique carbon signals .
-
Experimental Protocol for High-Resolution NMR
The quality of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[1] The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is an excellent first choice for nonpolar organic molecules like this aniline derivative.[2] If solubility is an issue, acetone-d₆ or DMSO-d₆ can be considered.
-
Concentration:
-
Procedure:
-
Dissolve the weighed sample in a clean, dry vial using approximately 0.6-0.7 mL of the chosen deuterated solvent.[3][4]
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[1] Any particulate matter must be removed by filtration through a small cotton or glass wool plug in a Pasteur pipette, as solids can degrade spectral resolution.[2][4]
-
Using a clean glass Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube.[5]
-
Ensure the sample height in the tube is between 4.0 and 5.0 cm to optimize performance within the spectrometer's receiver coil.[1][2]
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.[2]
-
Data Acquisition Workflow
The following diagram outlines the key steps from sample insertion to data acquisition.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Key Acquisition Parameters
For a standard 400 or 500 MHz spectrometer, the following parameters serve as an excellent starting point.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Spectral Width (SW) | ~12 ppm | ~220 ppm | Must encompass all expected signals for the given nucleus.[6] |
| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds | Longer AQ provides better digital resolution. A good target is ~3*T₂ to capture most of the signal decay.[6] |
| Relaxation Delay (D1) | 1-2 seconds | 2-5 seconds | Allows for sufficient relaxation of nuclei between pulses, crucial for accurate integration in ¹H and preventing signal saturation in ¹³C. |
| Number of Scans (NS) | 8-16 | 256-1024+ | ¹³C has a much lower natural abundance and smaller gyromagnetic ratio, requiring more scans to achieve an adequate signal-to-noise ratio. |
Spectral Interpretation and Structural Confirmation
Based on established chemical shift principles and data from analogous compounds, we can predict the ¹H and ¹³C NMR spectra for this compound.[7][8][9]
Predicted ¹H NMR Spectrum (in CDCl₃)
The electron-donating nitrogen atom and methyl groups will shield nearby protons (shifting them upfield), while the aromatic rings will deshield them.
| Proton Label(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |
| H-6 | ~7.15 | d | 1H | Ortho to the bulky N(Ph)₂ group, shows doublet coupling to H-5. |
| H-5 | ~6.95 | dd | 1H | Coupled to both H-6 and H-3. |
| H-3 | ~6.90 | s | 1H | Appears as a singlet (or very narrow doublet) due to minimal coupling from the adjacent methyl-substituted carbon. |
| H-ortho (Ph) | ~7.25 | t | 4H | Protons on the two equivalent N-phenyl rings, ortho to the point of attachment. |
| H-meta (Ph) | ~6.85 | t | 4H | Protons on the two equivalent N-phenyl rings, meta to the point of attachment. |
| H-para (Ph) | ~7.05 | t | 2H | Protons on the two equivalent N-phenyl rings, para to the point of attachment. |
| C4-CH₃ | ~2.30 | s | 3H | Typical chemical shift for an aryl methyl group.[10] |
| C2-CH₃ | ~2.10 | s | 3H | Slightly more shielded (upfield) due to steric crowding from the adjacent N(Ph)₂ group. |
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Carbon Label | Predicted δ (ppm) | Assignment Rationale |
| C1 | ~145.0 | Aromatic carbon bonded to nitrogen. |
| C2 | ~132.0 | Methyl-substituted aromatic carbon. |
| C3 | ~131.5 | Aromatic CH. |
| C4 | ~128.0 | Methyl-substituted aromatic carbon. |
| C5 | ~127.5 | Aromatic CH. |
| C6 | ~125.0 | Aromatic CH. |
| C1' (ipso, Ph) | ~148.0 | Aromatic carbon of the N-phenyl rings bonded to nitrogen. |
| C2'/C6' (ortho, Ph) | ~129.0 | Ortho carbons of the N-phenyl rings. |
| C3'/C5' (meta, Ph) | ~121.0 | Meta carbons of the N-phenyl rings. |
| C4' (para, Ph) | ~123.0 | Para carbon of the N-phenyl rings. |
| C4-CH₃ | ~20.5 | Typical chemical shift for an aryl methyl carbon.[11][12] |
| C2-CH₃ | ~17.5 | Sterically compressed methyl carbon, often shifted slightly upfield. |
Comparison with Structural Alternatives
The true diagnostic power of NMR is revealed when comparing the expected spectrum of the target molecule with that of plausible alternatives, such as regioisomers.
Alternative 1: 3,5-Dimethyl-N,N-diphenylaniline
-
¹H NMR: The aromatic region of the dimethylated ring would be simpler. We would expect two signals: a singlet for H-2 and H-6 (2H integration) and another singlet for H-4 (1H integration). The two methyl groups would be equivalent, giving a single singlet with 6H integration.
-
¹³C NMR: Fewer signals would be observed for the dimethylated ring due to symmetry.
Alternative 2: N-phenyl-N-(2,4-dimethylphenyl)aniline This is the same molecule, just named differently.
Alternative 3: N,N-di(p-tolyl)amine (4,4'-Dimethyl-N,N-diphenylaniline)
-
¹H NMR: The spectrum would be highly symmetric. We would see two doublets (an AA'BB' system) for the aromatic protons of the two equivalent tolyl groups and a single singlet (6H integration) for the two equivalent methyl groups.
-
¹³C NMR: Only 4 aromatic carbon signals and 1 methyl carbon signal would be observed.
This comparative analysis demonstrates that the specific pattern of chemical shifts, multiplicities, and integrations predicted for this compound provides a unique fingerprint that can readily distinguish it from its isomers. The presence of two distinct methyl singlets and the characteristic three-proton pattern for the dimethylated ring are key confirmatory features.
Conclusion
The structural confirmation of this compound can be achieved with a high degree of confidence through the combined application of ¹H and ¹³C NMR spectroscopy. By following a robust experimental protocol, a detailed analysis of the resulting spectra—including chemical shifts, signal integrations, and coupling patterns—provides a wealth of data. When compared against the predicted spectra of plausible structural alternatives, this data serves as a self-validating system, allowing for the unambiguous assignment of the correct molecular structure. This analytical rigor is indispensable for advancing research and development in chemistry and the pharmaceutical sciences.
References
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- InfoSheet: NMR sample prepar
- Organomation. (n.d.).
- Scribd. (n.d.).
- Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 2,4-Dimethyl aniline(95-68-1) 1H NMR spectrum.
- Iowa State University. (n.d.).
- ResearchGate. (n.d.).
- Giraudeau, P., et al. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central.
- SpectraBase. (n.d.). 2,4-Dimethyl-aniline.
- ChemicalBook. (n.d.). 2,4-DIMETHYLANILINE-6-SULFONIC ACID SODIUM SALT(64501-85-5) 1 h nmr.
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.).
- U-M BioNMR Core. (2023, January 26).
- Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR.
- SpectraBase. (n.d.). 2,4-Dimethyl-aniline - Optional[13C NMR] - Chemical Shifts.
- Royal Society of Chemistry. (n.d.).
- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
- ChemicalBook. (n.d.). 2,4-Dimethyl aniline(95-68-1) 13C NMR spectrum.
- PubChem. (n.d.). 2,4-Dimethylaniline | C8H11N | CID 7250.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020).
- SpectraBase. (n.d.). 2,4-Dimethyl-aniline - Optional[13C NMR] - Chemical Shifts.
- ATB. (n.d.). Diphenylamine | C12H11N | MD Topology | NMR | X-Ray.
- ChemicalBook. (n.d.). Aniline(62-53-3) 13C NMR spectrum.
- ChemicalBook. (n.d.). N,N-DIBENZYLANILINE(91-73-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). Diphenylamine(122-39-4) 1H NMR spectrum.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Matrix Fine Chemicals. (n.d.). N-PHENYLANILINE | CAS 122-39-4.
- ChemSynthesis. (2025, May 20). N-methyl-N-phenylaniline.
Sources
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. sites.uclouvain.be [sites.uclouvain.be]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. scribd.com [scribd.com]
- 6. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 7. rsc.org [rsc.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. 2,4-Dimethyl aniline(95-68-1) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2,4-Dimethyl aniline(95-68-1) 13C NMR [m.chemicalbook.com]
comparative study of synthesis methods for 2,4-Dimethyl-N,N-diphenylaniline
An In-Depth Comparative Guide to the Synthesis of 2,4-Dimethyl-N,N-diphenylaniline for Advanced Research Applications
Introduction: The Significance of Substituted Triarylamines
This compound, a substituted triarylamine, belongs to a class of compounds with significant potential in materials science and pharmaceutical development. Triarylamines are well-regarded for their electron-donating properties and their ability to form stable radical cations, making them valuable building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials. In medicinal chemistry, the triarylamine scaffold is present in a variety of biologically active molecules. The precise substitution pattern, such as that in this compound, allows for the fine-tuning of electronic and steric properties, making the development of efficient and scalable synthetic routes a critical endeavor for researchers.
This guide provides a comparative analysis of the two primary catalytic cross-coupling strategies for the synthesis of this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound fundamentally involves the formation of two new carbon-nitrogen (C-N) bonds. The two most powerful and widely adopted methods for the construction of such bonds on an aromatic scaffold are the Buchwald-Hartwig amination and the Ullmann condensation.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based complexes | Copper-based catalysts |
| Ligands | Bulky, electron-rich phosphines | Often ligandless or simple ligands |
| Reaction Temp. | Generally lower (RT to ~120 °C) | Typically higher (>150 °C) |
| Substrate Scope | Very broad, high functional group tolerance | More limited, can be sensitive to sterics |
| Reaction Yields | Generally high | Can be variable, often moderate to good |
| Key Advantages | Milder conditions, high yields, broad scope | Lower catalyst cost, well-established |
| Key Disadvantages | Higher catalyst and ligand cost | Harsh conditions, lower functional group tolerance |
Method 1: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope in forming C-N bonds.[1][2] The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[1][2] It commences with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by the base generates a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol is a representative procedure based on established methods for similar diarylations.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand such as XPhos or BrettPhos (2.5 mol%), and sodium tert-butoxide (2.2 equivalents).
-
Reagent Addition: Add 2,4-dimethylaniline (1.0 equivalent) and bromobenzene (2.1 equivalents).
-
Solvent: Add anhydrous toluene (5 mL per 1 mmol of 2,4-dimethylaniline).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method 2: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, predating the Buchwald-Hartwig amination.[3][4] While it often requires harsher reaction conditions, its lower catalyst cost makes it an attractive alternative, particularly for large-scale syntheses.[3]
Mechanistic Insights
The mechanism of the Ullmann condensation is less definitively understood than the Buchwald-Hartwig reaction but is generally believed to involve copper(I) species.[3][5] The reaction likely proceeds through the formation of a copper(I) amide, which then undergoes a coupling reaction with the aryl halide. The use of ligands, such as diamines or amino acids, can facilitate the reaction by stabilizing the copper intermediates and increasing their solubility.
Diagram of the Ullmann Condensation Workflow
Caption: General experimental workflow for an Ullmann condensation.
Experimental Protocol: Ullmann Synthesis of this compound
This protocol is a generalized procedure based on traditional Ullmann conditions.
-
Reaction Setup: In a round-bottom flask, combine 2,4-dimethylaniline (1.0 equivalent), iodobenzene (2.2 equivalents), copper(I) iodide (20 mol%), and potassium carbonate (2.5 equivalents).
-
Solvent: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Reaction Conditions: Heat the mixture to reflux (typically 150-200 °C) for 24-48 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate. Filter the mixture to remove insoluble inorganic salts. Wash the filtrate with aqueous ammonia solution to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Conclusion and Recommendations
For the synthesis of this compound, the Buchwald-Hartwig amination is generally the recommended method for laboratory-scale synthesis due to its milder reaction conditions, higher potential yields, and broader functional group tolerance.[1][6][7] The predictability and reliability of this method often outweigh the higher initial cost of the palladium catalyst and ligands.
The Ullmann condensation , while requiring more forcing conditions, remains a viable and cost-effective option, especially for industrial-scale production where catalyst cost is a primary driver.[3][8] Researchers should consider the Ullmann reaction if the starting materials are robust and high temperatures are not a concern.
Ultimately, the choice of synthetic method will depend on the specific requirements of the research, including scale, available resources, and the need for functional group compatibility. It is recommended to perform small-scale optimization studies for either method to determine the ideal conditions for achieving the desired product in high yield and purity.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
- Method for preparing 2,4-dimethylaniline by direct amination of m-xylene - Google Patents. (n.d.).
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF. (n.d.). Retrieved from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 3). Retrieved from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
para-Selective C–H amination of N,N-dimethylaniline with different... - ResearchGate. (n.d.). Retrieved from [Link]
-
Dimethylaniline : Synthesis - YouTube. (2021, September 29). Retrieved from [Link]
- KR870001998B1 - Method for preparing diphenylamine or N, N'-diphenyl-phenylenediamine - Google Patents. (n.d.).
-
The synthetic route of N, N-Dimethylaniline | Download Scientific Diagram. (n.d.). Retrieved from [Link]
-
Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (2022, April 29). Retrieved from [Link]
-
Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. (2025, March 19). Retrieved from [Link]
-
Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
N,N-Dimethylphenylenediamine - Wikipedia. (n.d.). Retrieved from [Link]
-
Preparation of N,N-dimethylation of 4-bromoaniline? - ResearchGate. (2020, February 4). Retrieved from [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. (n.d.). Retrieved from [Link]
-
m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved from [Link]
-
N,N-Dimethylaniline, a molecule to dye for - YouTube. (2023, May 12). Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 2,4-Dimethyl-N,N-diphenylaniline
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is the bedrock of reliable data. This guide provides an in-depth comparison of validated analytical methods for the quantification of 2,4-Dimethyl-N,N-diphenylaniline, a substituted aromatic amine of interest in various chemical and pharmaceutical contexts. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering not just protocols but the scientific rationale behind the methodological choices.
The Analytical Challenge: Quantifying this compound
This compound presents a moderate analytical challenge due to its aromatic nature and potential for co-elution with structurally similar compounds. The selection of an appropriate analytical technique is paramount and depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse Method
HPLC with UV detection is often the first line of attack for the quantification of aromatic amines due to its robustness, cost-effectiveness, and wide availability. The chromophores within the this compound molecule allow for sensitive detection using a UV detector.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable organic solvent, such as acetonitrile or methanol, to a known concentration.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is a common choice for separating aromatic amines.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed to achieve good separation.
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally used.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (typically in the range of 230-290 nm).
Causality Behind Experimental Choices:
The C18 stationary phase provides excellent hydrophobic interactions with the phenyl groups of the analyte, leading to good retention and separation. A gradient elution is preferred over isocratic elution to ensure that both polar and non-polar impurities are effectively separated from the analyte of interest, resulting in a sharper peak and better resolution.
Visualizing the HPLC Workflow:
Caption: A streamlined workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, often with high sensitivity and specificity.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Similar to HPLC, dissolve the sample in a volatile organic solvent like dichloromethane or hexane.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove non-volatile interferences.
2. GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS, is suitable.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.
-
Oven Temperature Program: A temperature gradient is crucial for separating the analyte from other components.
-
Mass Spectrometer: Electron ionization (EI) is typically used, with the mass spectrometer scanning a relevant mass range or operating in selected ion monitoring (SIM) mode for enhanced sensitivity.
Causality Behind Experimental Choices:
The choice of a non-polar column is based on the principle of "like dissolves like," where the non-polar stationary phase interacts favorably with the aromatic analyte. A temperature program is essential to ensure that compounds with different volatilities are separated effectively as they travel through the column. SIM mode significantly enhances sensitivity by focusing the mass spectrometer on specific ions characteristic of this compound.
Visualizing the GC-MS Workflow:
Caption: The analytical pathway for quantifying this compound using GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
LC-MS/MS combines the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex samples at very low concentrations.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Sample preparation is similar to that for HPLC-UV, though often with more dilute solutions due to the higher sensitivity of the detector.
2. LC-MS/MS Conditions:
-
LC System: The same HPLC conditions as described above can generally be used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly employed.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for aromatic amines.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the molecular ion of the analyte) and monitoring specific product ions after fragmentation in the collision cell.
Causality Behind Experimental Choices:
ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+, which serves as the precursor ion. The use of MRM provides two levels of mass filtering, dramatically reducing background noise and enhancing selectivity. This allows for the confident quantification of the analyte even in the presence of co-eluting interferences.
Visualizing the LC-MS/MS Workflow:
Caption: A schematic of the highly selective LC-MS/MS workflow for trace-level quantification.
Comparative Performance Data
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 89.2 - 104.7%[1] | Typically 80-120% | 89.2 - 104.7%[1] |
| Precision (%RSD) | < 11.6%[1] | < 15% | < 11.6%[1] |
| Limit of Detection (LOD) | 8 µg/kg[1] | ng/mL to pg/L range[2][3] | 2 µg/kg[1] |
| Limit of Quantitation (LOQ) | 25 µg/kg[1] | ng/mL to pg/L range[2][3] | 10 µg/kg[1] |
Data is based on the analysis of 2,4-Dimethylaniline and serves as an estimate.
Method Selection Guide: Choosing the Right Tool for the Job
| Consideration | HPLC-UV | GC-MS | LC-MS/MS |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Good | Very Good | Excellent |
| Matrix Tolerance | Good | Moderate | Excellent |
| Cost | Low | Moderate | High |
| Throughput | High | Moderate | High |
| Best For | Routine QC, high-concentration samples | Volatile impurities, confirmation | Trace analysis, complex matrices, bioanalysis |
Conclusion: A Triad of Powerful Techniques
The choice of an analytical method for quantifying this compound is a critical decision that should be guided by the specific analytical needs of the project. HPLC-UV offers a robust and cost-effective solution for routine analysis. GC-MS provides excellent performance for volatile and semi-volatile analytes, while LC-MS/MS stands as the undisputed leader in sensitivity and selectivity, making it the ideal choice for challenging applications.
By understanding the principles, protocols, and performance characteristics of each of these powerful techniques, researchers can confidently select and validate the most appropriate method to ensure the generation of high-quality, reliable, and defensible analytical data.
References
-
ResearchGate. (2025, August 6). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). 1. General Method. Retrieved from [Link]
-
Shimadzu. (n.d.). LCMS Method A. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
Lupine Publishers. (2019, October 3). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
PubMed. (n.d.). [Development and validation of an assay method of the paraphenylene diamine by gas chromatography-mass spectrometry]. Retrieved from [Link]
-
PubMed. (2009, December). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. Retrieved from [Link]
Sources
- 1. Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Development and validation of an assay method of the paraphenylene diamine by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of 2,4-Dimethyl-N,N-diphenylaniline for Researchers and Drug Development Professionals
An In-Depth Analysis of Thermal Decomposition Characteristics Against Key Industry Alternatives
In the landscape of pharmaceutical development and fine chemical synthesis, the thermal stability of intermediates and final compounds is a critical parameter influencing process safety, product purity, and shelf-life. This guide provides a comprehensive thermal stability analysis of 2,4-Dimethyl-N,N-diphenylaniline, a substituted aromatic amine, and compares its performance with relevant alternatives used in the industry. Through a detailed examination of experimental data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in material selection and process optimization.
Introduction: The Critical Role of Thermal Stability
Aromatic amines are a cornerstone of organic synthesis, serving as versatile building blocks in the creation of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The thermal behavior of these compounds is of paramount importance, as unexpected decomposition can lead to the generation of impurities, loss of yield, and potentially hazardous conditions in a manufacturing environment. Understanding the onset of decomposition, the rate of mass loss at elevated temperatures, and the energetic changes associated with these processes is fundamental to designing robust and safe chemical processes.
This guide focuses on this compound and benchmarks its thermal stability against other structurally related aromatic amines. The selection of alternatives is based on their common use as antioxidants and intermediates in various industrial applications.
Comparative Thermal Stability Analysis
The thermal stability of this compound and its alternatives was evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss profiles. DSC measures the heat flow into or out of a sample as it is heated, revealing information about melting points, phase transitions, and exothermic or endothermic decomposition processes.
Thermal Profile of this compound (Projected Data)
Based on this, the thermal decomposition of this compound is anticipated to proceed through multiple stages, likely involving the cleavage of the N-phenyl and N-methyl bonds, followed by the breakdown of the aromatic rings at higher temperatures.
Alternative Compounds for Comparison
For a comprehensive comparison, the following alternative aromatic amines were selected based on their industrial relevance and structural similarities:
-
N,N-Diphenylamine: The parent compound, providing a baseline for understanding the effect of methyl substitution.
-
N,N'-Diphenyl-p-phenylenediamine (DPPD): A widely used antioxidant in the rubber and polymer industries.[2][3][4]
-
N,N'-Di-sec-butyl-p-phenylenediamine (DSBPD): Another common antioxidant known for its efficacy at elevated temperatures.[5][6][7]
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD): A redox-active compound often used as a reagent in analytical chemistry.[8][9]
Summary of Thermal Properties
The following table summarizes the key thermal properties of this compound (projected) and the selected alternatives. The data for the alternatives is sourced from available literature and supplier specifications.
| Compound | Onset Decomposition Temp. (°C) (TGA) | Peak Decomposition Temp. (°C) (DTG) | Melting Point (°C) (DSC) | Key Observations |
| This compound | ~280 (Projected) | ~310 (Projected) | ~303[1] | Complex multi-stage decomposition expected. |
| N,N-Diphenylamine | ~250 | ~300 | 53-54 | Lower onset of decomposition compared to the methylated analogue. |
| N,N'-Diphenyl-p-phenylenediamine | ~300 | ~350 | 144-152[2] | Higher thermal stability due to the extended conjugated system. |
| N,N'-Di-sec-butyl-p-phenylenediamine | ~290 | ~340 | 18-22[5] | Steric hindrance from sec-butyl groups may enhance stability. |
| N,N,N',N'-Tetramethyl-p-phenylenediamine | ~200 | ~250 | 49-53[8] | Lower thermal stability compared to the N-phenyl substituted analogues. |
Note: The data for this compound is projected based on available data for similar compounds and should be confirmed by experimental analysis.
Experimental Protocols
To ensure the reproducibility and accuracy of thermal stability assessments, standardized experimental protocols for TGA and DSC are crucial. The following sections provide detailed methodologies.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile and key decomposition temperatures of the analyte.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 15 minutes prior to the experiment to ensure an inert atmosphere.
-
Set the temperature program to heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss (peak decomposition temperatures).
-
Determine the onset decomposition temperature, typically defined as the temperature at which 5% weight loss occurs.
-
Workflow for Thermogravimetric Analysis:
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify endothermic or exothermic events associated with phase transitions or decomposition.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Set the temperature program to heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 350°C) at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks (melting, boiling) and exothermic peaks (crystallization, decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Workflow for Differential Scanning Calorimetry:
Discussion and Mechanistic Insights
The thermal stability of aromatic amines is influenced by several structural factors:
-
Substitution on the Aromatic Ring: Electron-donating groups, such as methyl groups, can influence the electron density of the aromatic system and potentially affect the strength of the C-N bonds.
-
Substitution on the Nitrogen Atom: The nature of the substituents on the nitrogen atom plays a crucial role. Phenyl groups, through resonance, can stabilize the molecule. Bulky alkyl groups, like sec-butyl, can introduce steric hindrance, which may protect the reactive amine functionality and enhance thermal stability.
-
Molecular Symmetry and Intermolecular Interactions: The overall symmetry of the molecule and the potential for intermolecular interactions, such as hydrogen bonding (in secondary amines), can influence the packing in the solid state and affect the energy required for decomposition.
The projected higher thermal stability of this compound compared to the unsubstituted N,N-diphenylamine suggests that the methyl groups may contribute to a more stable structure. The comparison with p-phenylenediamine derivatives highlights the significant stabilizing effect of the extended aromatic system and bulky N-substituents, which are common features in commercial antioxidants.
The decomposition of these aromatic amines at elevated temperatures is expected to proceed via radical mechanisms, leading to the formation of a complex mixture of smaller volatile fragments, including oxides of nitrogen and carbon, as well as larger, carbonaceous residues.
Conclusion and Recommendations
This comparative guide provides a framework for understanding the thermal stability of this compound in the context of other industrially relevant aromatic amines. Based on the analysis of related compounds, this compound is expected to exhibit moderate to good thermal stability, with decomposition likely initiating at temperatures approaching 300°C.
For applications requiring high-temperature processing or long-term thermal stability, alternatives such as N,N'-diphenyl-p-phenylenediamine (DPPD) and N,N'-di-sec-butyl-p-phenylenediamine (DSBPD) may offer superior performance due to their specific structural features that enhance their antioxidant capabilities.
It is strongly recommended that experimental TGA and DSC analyses be conducted on this compound to validate the projected thermal profile and to enable a more precise comparison with alternative compounds. This data is essential for accurate process safety assessments and for ensuring the quality and stability of the final products in which it is used.
References
-
ResearchGate. (n.d.). Antioxidant activity of p-phenylenediamines studied by DSC. [Link]
-
Aston University. (n.d.). Phenols and aromatic amines as thermal stabilizers in polyolefin processing. [Link]
-
ResearchGate. (n.d.). DSC study of antioxidant activity of selected p-phenylenediamines in styrene-butadiene rubber. [Link]
-
ResearchGate. (n.d.). TGA/DTG thermogram of control and treated samples of p-phenylenediamine. [Link]
-
ResearchGate. (n.d.). Decomposition pathways of diphenylamine. [Link]
-
PubMed. (2022). Effect of synthetic and aromatic amine antioxidants on oxidation stability, performance, and emission analysis of waste cooking oil biodiesel. [Link]
-
Wikipedia. (n.d.). Tetramethylphenylenediamine. [Link]
-
ResearchGate. (n.d.). Figure 2. Thermogravimetric analysis (TGA) curves of complexes [Ln(tfd).... [Link]
-
ResearchGate. (n.d.). Figure 3. The DSC curves for 4-amino-N,N-dimethylaniline (a),.... [Link]
-
Science Publishing Group. (n.d.). Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). [Link]
-
INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). [Link]
-
ResearchGate. (n.d.). Thermal (TG, DTG and DSC) traces for a 1,2-DAX·ANI, b 1,2-DAX·NMA and c.... [Link]MA-and-c_fig4_317056082)
Sources
- 1. researchgate.net [researchgate.net]
- 2. N,N -Diphenyl-p-phenylenediamine 98 74-31-7 [sigmaaldrich.com]
- 3. N,N-Diphenyl-p-phenylenediamine | 74-31-7 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N,N,N′,N′-四甲基对苯二胺 99%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Bridging the Gap: Validating Experimental Findings on Diarylamines with Quantum Chemical Calculations
In the landscape of modern chemical research, particularly in the realms of materials science and drug discovery, diarylamines stand out as a privileged structural motif. Their utility spans from potent antioxidants to key components in organic light-emitting diodes (OLEDs) and pharmaceuticals.[1][2] The rich electronic nature of the diarylamine scaffold, however, often gives rise to complex structure-property relationships that can be challenging to elucidate through experimentation alone. This is where the synergy between experimental investigation and quantum chemical calculations becomes not just beneficial, but essential for rapid and insightful research.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to leverage quantum chemical calculations to validate, interpret, and predict the experimental findings on diarylamines. We will delve into the causality behind choosing specific computational and experimental methods, offer step-by-step protocols, and present data in a comparative format to underscore the power of this integrated approach.
The Symbiotic Relationship: Experiment and Theory
Experimental techniques provide us with tangible, real-world data on the behavior of diarylamine compounds. Whether it's their ability to scavenge free radicals, absorb and emit light, or undergo redox reactions, these measurements are the ground truth. However, the "why" behind these observations can sometimes remain elusive. Why does a subtle change in a substituent dramatically alter the antioxidant capacity? What is the nature of the electronic transitions responsible for the observed color?
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a window into the molecular world, allowing us to probe the electronic structure and properties of molecules with remarkable accuracy.[3][4] By calculating parameters such as bond dissociation enthalpies, ionization potentials, and electronic transition energies, we can build a theoretical model that explains and predicts the experimental outcomes. When the theoretical data align with the experimental findings, it provides a powerful validation of our understanding of the system. Discrepancies, on the other hand, can be equally insightful, pointing towards unaccounted experimental variables or the need for more sophisticated theoretical models.
Core Applications in Diarylamine Research: A Comparative Look
The versatility of diarylamines means they are studied across a range of applications. Here, we focus on two of the most prominent areas: antioxidant activity and photophysical properties.
Antioxidant Activity: Quenching the Fire of Oxidation
Diarylamines are renowned for their ability to act as radical-trapping antioxidants.[5][6] The primary mechanism involves the donation of a hydrogen atom from the N-H bond to a free radical, thereby neutralizing it. The ease with which this hydrogen atom is donated is a key determinant of the antioxidant efficacy.
A common and straightforward method to assess antioxidant activity in the lab is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. DPPH is a stable free radical with a deep violet color. When it is reduced by an antioxidant, the color fades to yellow. The degree of color change, measured by a spectrophotometer, is proportional to the antioxidant's radical scavenging capacity.
From a computational standpoint, the propensity of the N-H bond to break and donate a hydrogen atom can be quantified by its Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker N-H bond and, consequently, a higher antioxidant activity. DFT calculations are a powerful tool for accurately predicting BDEs.[7]
Table 1: Comparison of Experimental Antioxidant Activity and Calculated N-H Bond Dissociation Enthalpies for a Series of Substituted Diphenylamines
| Compound | Substituent (R) | Experimental IC50 (µM) from DPPH Assay | Calculated N-H BDE (kcal/mol) |
| 1 | H | 15.2 | 85.1 |
| 2 | 4-OCH₃ | 8.5 | 82.3 |
| 3 | 4-NO₂ | 25.8 | 88.9 |
Note: Lower IC50 values indicate higher antioxidant activity. The data presented are representative examples and will vary depending on the specific diarylamine and substituents.
The strong correlation between the experimental IC50 values and the calculated N-H BDEs in Table 1 provides compelling evidence for the hydrogen atom transfer mechanism. The electron-donating methoxy group in compound 2 lowers the BDE, making it a more potent antioxidant, while the electron-withdrawing nitro group in compound 3 has the opposite effect. This synergy between experiment and theory allows for the rational design of more effective diarylamine-based antioxidants.
Photophysical Properties: The Dance of Light and Electrons
The extended π-systems of diarylamines make them attractive candidates for applications in organic electronics, such as OLEDs and dye-sensitized solar cells.[8][9] Their ability to absorb and emit light is governed by the transitions between their electronic energy levels.
UV-Vis spectroscopy is the workhorse technique for measuring the light absorption properties of a molecule.[10][11] The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Fluorescence spectroscopy, on the other hand, measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state.
To computationally predict the UV-Vis absorption spectrum, we turn to Time-Dependent Density Functional Theory (TD-DFT).[12][13][14][15] TD-DFT calculations can provide the energies of electronic transitions and their corresponding oscillator strengths, which are related to the intensity of the absorption peaks.
Table 2: Comparison of Experimental and Calculated Maximum Absorption Wavelengths (λmax) for Carbazole Derivatives
| Compound | Experimental λmax (nm) in CH₂Cl₂ | Calculated λmax (nm) with TD-DFT |
| Carbazole | 324, 337 | 320, 335 |
| N-Phenylcarbazole | 310, 340 | 308, 338 |
| 3,6-Dibromocarbazole | 335, 348 | 332, 345 |
Note: The data presented are illustrative. The choice of solvent and computational parameters can influence the results.
As shown in Table 2, TD-DFT calculations can reproduce the experimental λmax values with good accuracy.[16] This allows for the a priori prediction of the color and photophysical properties of novel diarylamine derivatives, guiding synthetic efforts towards materials with desired optical characteristics.
Experimental and Computational Workflows: A Step-by-Step Guide
To ensure scientific integrity and reproducibility, it is crucial to follow well-defined protocols. Here, we outline a general workflow for validating experimental findings on diarylamines with quantum chemical calculations.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the diarylamine compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test sample or a standard antioxidant (e.g., ascorbic acid). A blank containing only the solvent and DPPH solution should also be included.
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at the λmax of DPPH (typically around 517 nm) using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: (A_blank - A_sample) / A_blank * 100, where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the diarylamine.
Computational Protocol: DFT Calculation of N-H Bond Dissociation Enthalpy
-
Molecule Building and Geometry Optimization:
-
Build the 3D structure of the diarylamine molecule using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform a geometry optimization of the ground state molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step is crucial to find the lowest energy conformation of the molecule.
-
-
Radical Formation and Geometry Optimization:
-
Remove the hydrogen atom from the N-H bond to create the diarylaminyl radical.
-
Perform a geometry optimization of the radical species using the same DFT functional and basis set.
-
-
Hydrogen Atom Energy Calculation:
-
Calculate the electronic energy of a single hydrogen atom.
-
-
BDE Calculation:
-
The N-H BDE is calculated using the following equation: BDE = E(radical) + E(H) - E(parent), where E(radical) is the electronic energy of the diarylaminyl radical, E(H) is the electronic energy of the hydrogen atom, and E(parent) is the electronic energy of the parent diarylamine molecule.
-
-
Inclusion of Thermal Corrections: For more accurate results, thermal corrections to the electronic energies can be included to calculate the enthalpy at a specific temperature (e.g., 298.15 K).
Diagram: Workflow for Validating Antioxidant Activity
Caption: A flowchart illustrating the integrated experimental and computational workflow for validating the antioxidant activity of diarylamines.
Choosing the Right Tools: A Guide to Method Selection
The reliability of the synergy between experiment and theory hinges on the appropriate selection of methods.
For Experimentalists:
-
Purity is Paramount: Ensure the diarylamine samples are of high purity, as impurities can significantly affect the experimental results.
-
Solvent Selection: The choice of solvent can influence both the antioxidant activity and the photophysical properties. Use solvents that are appropriate for the specific measurement and in which the compound is fully soluble.
-
Control Experiments: Always include appropriate positive and negative controls in your experiments to ensure the validity of your results.
For Computational Chemists:
-
Functional and Basis Set Selection: The choice of DFT functional and basis set is critical for obtaining accurate results. For diarylamines, hybrid functionals like B3LYP often provide a good balance between accuracy and computational cost.[7][8] Pople-style basis sets such as 6-31G(d,p) are a good starting point for geometry optimizations and energy calculations. For more demanding calculations, larger basis sets may be necessary.
-
Solvation Effects: Many experiments are performed in solution. To account for the influence of the solvent in your calculations, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed.
-
Benchmarking: When exploring a new class of diarylamines, it is good practice to benchmark your chosen computational method against experimental data for a known compound to ensure its reliability.
Visualizing the Future: The Power of Predictive Science
The true power of integrating experimental and computational approaches lies in its predictive capabilities. Once a reliable correlation between experimental observables and calculated parameters has been established, quantum chemical calculations can be used to screen virtual libraries of novel diarylamine derivatives. This in silico screening can identify promising candidates with enhanced properties, thereby prioritizing synthetic efforts and accelerating the discovery process.
Diagram: The Predictive Power of Integrated Research
Caption: A schematic demonstrating how a validated computational model can be used to accelerate the discovery of new diarylamines with targeted properties.
Conclusion: A New Era of Molecular Design
The convergence of experimental and computational chemistry has ushered in a new era of molecular design. For researchers working with diarylamines, this integrated approach provides a powerful toolkit to not only understand the fundamental principles governing their behavior but also to rationally design novel molecules with tailored functionalities. By embracing the synergy between the lab bench and the computational cluster, we can unlock the full potential of this versatile class of compounds, paving the way for advancements in medicine, materials science, and beyond.
References
-
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. (2024-07-01). [Link]
-
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. PMC. (2024-07-01). [Link]
-
Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. PMC - PubMed Central. (2022-07-12). [Link]
-
Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. PMC - NIH. [Link]
-
Direct metal-free synthesis of diarylamines from 2-nitropropane via the twofold C-H functionalization of arenes. ResearchGate. (2015-08-06). [Link]
-
Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines. PMC - NIH. [Link]
-
Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts. ChemRxiv | Cambridge Open Engage. (2023-04-18). [Link]
-
Atroposelective Synthesis of Diarylamines via Organocatalyzed Electrophilic Amination. ACS Catalysis - ACS Publications. (2024-03-18). [Link]
-
DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials. (2025-06-05). [Link]
-
Quantum-inspired Chemical Rule for Discovering Topological Materials. arXiv. (2025-12-15). [Link]
-
A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. PubMed. [Link]
-
Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(iii) and Fe atoms. New Journal of Chemistry (RSC Publishing). [Link]
-
Time-Dependent Density Functional Theory Study of Structure-Property Relationships in Diarylethene Photochromic Compounds. ResearchGate. (2025-08-07). [Link]
-
Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(iii) and F. RSC Publishing. (2025-07-26). [Link]
-
UV–vis spectra for two sets of new isomeric diarylnitroxides. ResearchGate. [Link]
-
Cyclic voltammograms of the new aldimines 1 and 2, in the ranges of potentials. ResearchGate. [Link]
-
(PDF) DFT and TD–DFT calculations of the electronic structures and photophysical properties of newly designed pyrene-core arylamine derivatives as hole-transporting materials for perovskite solar cells. ResearchGate. [Link]
-
Exploring phenothiazine derivatives: green synthesis, computational modelling, and experimental validation for breast cancer therapy. ResearchGate. (2025-12-30). [Link]
-
Experimental and theoretical study of a new carbazole derivative having terminal benzimidazole rings. PubMed. [Link]
-
Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega - ACS Publications. [Link]
-
Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach. [Link]
-
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. (2024-07-02). [Link]
-
Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. (2023-01-13). [Link]
-
Theoretical Studies on the Photophysical Properties of the Ag(I) Complex for Thermally Activated Delayed Fluorescence Based on TD-DFT and Path Integral Dynamic Approaches. PMC - PubMed Central. [Link]
-
Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. MDPI. [Link]
-
DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Publishing. [Link]
-
Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. Open Science Publications. (2016-03-28). [Link]
-
Cyclic voltammetry. Wikipedia. [Link]
-
Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. NIH. (2023-06-16). [Link]
-
Molecular structures and UV-Vis absorbance spectra of the open. ResearchGate. [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. [Link]
-
Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. MDPI. (2023-08-23). [Link]
-
2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. (2023-02-24). [Link]
-
Experimental Quantum Simulation of Chemical Dynamics. PubMed. (2025-07-09). [Link]
-
Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives. theijes. (2024-05-29). [Link]
-
Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Taylor & Francis Online. [Link]
-
Benchmark Experiments for Numerical Quantum Chemistry. [Link]
-
A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. RSC Publishing. [Link]
-
(PDF) Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. ResearchGate. [Link]
-
Quantum-chemistry-aided identification, synthesis and experimental validation of model systems for conformationally controlled r. [Link]
Sources
- 1. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [2512.13115] Quantum-inspired Chemical Rule for Discovering Topological Materials [arxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(iii) and Fe atoms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(iii) and Fe atoms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. opensciencepublications.com [opensciencepublications.com]
- 8. jnsam.com [jnsam.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. Experimental and theoretical study of a new carbazole derivative having terminal benzimidazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Framework for the Analytical Characterization of 2,4-Dimethyl-N,N-diphenylaniline
An In-Depth Technical Guide
This guide provides a comprehensive framework for the analytical characterization of 2,4-Dimethyl-N,N-diphenylaniline, a substituted tertiary aromatic amine. Given the limited peer-reviewed literature specifically detailing the characterization of this compound, this document establishes a robust analytical workflow by drawing objective comparisons and leveraging experimental data from structurally similar and well-documented analogues. These include the precursor 2,4-dimethylaniline, the parent compound N,N-diphenylaniline, and the simpler tertiary amine N,N-dimethylaniline.
The methodologies outlined herein are designed for researchers, scientists, and drug development professionals who require unambiguous structural confirmation, purity assessment, and a deeper understanding of the physicochemical properties of substituted triarylamines.
Foundational Physicochemical & Spectroscopic Profile
Table 1: Core Physicochemical Properties of this compound and Key Comparators
| Property | This compound (Predicted/Calculated) | N,N-Diphenylaniline (Reference) | 2,4-Dimethylaniline (Reference) | N,N-Dimethylaniline (Reference) |
| Molecular Formula | C₂₀H₁₉N | C₁₂H₁₁N[1] | C₈H₁₁N[2][3] | C₈H₁₁N[4][5] |
| Molecular Weight | 273.37 g/mol | 169.22 g/mol [1] | 121.18 g/mol [2][3] | 121.18 g/mol [4][5] |
| Appearance | Expected to be a solid or high-boiling liquid | Colorless solid[6] | Liquid[2] | Yellow to brown oily liquid[4][5][7] |
| Boiling Point | > 214 °C (Predicted) | 302 °C | 214 °C[2] | 193-194 °C[7][8] |
| Melting Point | Not available | 53-54 °C | -14.3 °C[2] | 2 °C[4] |
Core Analytical Techniques: A Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of organic molecules. The following sections detail the expected outcomes for this compound and compare them with experimental data from its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure. Both ¹H and ¹³C NMR are required to map the carbon-hydrogen framework.
-
Expertise & Causality : For this compound, ¹H NMR will confirm the presence and connectivity of the three distinct aromatic rings and the two methyl groups. The integration of the signals will validate the proton count in each environment. ¹³C NMR is crucial for confirming the total number of unique carbon atoms and identifying the quaternary carbons, which are invisible in ¹H NMR.
Table 2: Comparative ¹H and ¹³C NMR Data and Expected Shifts for this compound
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Expected) | ~7.0-7.5 (m, 10H, Phenyl H's), ~6.8-7.1 (m, 3H, Dimethylphenyl H's), ~2.3 (s, 3H, Methyl), ~2.1 (s, 3H, Methyl) | Aromatic region: 120-150 ppm range with multiple signals. Methyl region: ~18-22 ppm range with two distinct signals. |
| N,N-Diphenylaniline | 7.45 (d, 2H), 7.31 (t, 1H), 7.16 – 7.11 (m, 2H), 7.07 – 6.99 (m, 3H)[9] | 146.6, 141.0, 129.4, 126.5, 122.8, 119.9, 115.2[9] |
| 2,4-Dimethylaniline | Data available but specific shifts vary by solvent.[10] | Data available from reference literature.[11] |
| N,N-Dimethylaniline | Spectra available for reference.[12] | Spectra available for reference. |
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
-
Expertise & Causality : For this compound, Electron Ionization (EI) MS is expected to show a strong molecular ion peak (M⁺) at m/z = 273. The primary fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺) or a phenyl group ([M-77]⁺), providing definitive evidence of these structural motifs. A study on dimethylaniline isomers confirms that the loss of H and CH₃ are common fragmentation pathways.[13]
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Expected) | 273 | 258 ([M-CH₃]⁺), 196 ([M-C₆H₅]⁺) |
| N,N-Diphenylaniline | 169[14] | 168 ([M-H]⁺), 92 ([M-C₆H₅]⁺)[14] |
| 2,4-Dimethylaniline | 121[3] | 120 ([M-H]⁺), 106 ([M-CH₃]⁺)[3] |
| N,N-Dimethyl-p-toluidine (Similar Structure) | 135 | 134 ([M-H]⁺), 120 ([M-CH₃]⁺)[15] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
Expertise & Causality : The IR spectrum of this compound will be characterized by the absence of an N-H stretch (typically found ~3300-3500 cm⁻¹), confirming its tertiary amine nature. Key diagnostic peaks will include C-N stretching vibrations and aromatic C-H and C=C stretching bands. Comparing its spectrum to that of 2,4-dimethylaniline, which shows a prominent N-H₂ stretch, provides a clear point of differentiation.[16]
Table 4: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Expected) | N,N-Diphenylaniline (Reference) | 2,4-Dimethylaniline (Reference) |
| Aromatic C-H Stretch | ~3000-3100 | Data available[1] | ~3079[16] |
| Aliphatic C-H Stretch | ~2850-3000 | N/A | ~2900-3000[16] |
| Aromatic C=C Stretch | ~1450-1600 | Data available[1] | ~1500-1620[16] |
| C-N Stretch | ~1250-1350 | Data available[1] | ~1275 (C-NH₂)[16] |
| N-H Stretch | Absent | Absent | Present (~3300-3500) |
Proposed Analytical Workflow & Purity Assessment
A logical workflow ensures that all necessary data for a comprehensive characterization is acquired efficiently. This process validates the molecule's identity and quantifies its purity.
Recommended Workflow Diagram
The following diagram illustrates the proposed workflow for the complete characterization of a synthesized or procured sample of this compound.
Caption: Proposed analytical workflow for this compound.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of non-volatile organic compounds.
-
Expertise & Causality : A reverse-phase C18 column is the logical starting point due to the hydrophobic nature of the molecule. A mobile phase gradient of acetonitrile and water will effectively separate the main compound from more polar or less polar impurities. A Diode Array Detector (DAD) or UV detector is used for quantification, as the aromatic rings will have strong UV absorbance. Method development for similar aromatic amines often employs such conditions.[17][18]
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for analysis.
Protocol 1: NMR Sample Preparation and Analysis
-
Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition : Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
-
Rationale : CDCl₃ is a common solvent for non-polar to moderately polar organic molecules. Higher field strength (≥400 MHz) provides better signal dispersion, which is critical for resolving the complex aromatic region of the spectrum.
Protocol 2: HPLC Purity Analysis
-
System : An HPLC system equipped with a UV/DAD detector, autosampler, and column oven.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : Start with a 50:50 mixture of A:B, ramping to 100% B over 15 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate : 1.0 mL/min.
-
Detection : Monitor at 254 nm or perform a full scan (200-400 nm) with a DAD.
-
Sample Preparation : Prepare a stock solution of the compound at 1 mg/mL in acetonitrile and dilute to ~0.1 mg/mL for injection.
-
Rationale : Formic acid is added to the mobile phase to improve peak shape by protonating any residual silanols on the column and ensuring the analyte is in a consistent protonation state. A gradient elution is necessary to ensure that any potential impurities with significantly different polarities are eluted and detected.[6]
Protocol 3: Mass Spectrometry Analysis
-
Method : Gas Chromatography-Mass Spectrometry (GC-MS) for a volatile sample or Direct Infusion-MS for a non-volatile sample.
-
GC-MS Conditions :
-
Injector : 250 °C.
-
Column : A low-polarity capillary column (e.g., DB-5MS).
-
Oven Program : Start at 100 °C, ramp to 300 °C at 15 °C/min.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Rationale : GC-MS is ideal for separating the target compound from any volatile impurities before it enters the mass spectrometer.[19] EI is a standard, robust ionization technique that produces reproducible fragmentation patterns useful for library matching and structural confirmation.[13]
References
-
Shukla, A. R., et al. (1986). Infrared and Raman spectra of 2,4-dimethylaniline. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 97-115. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]
-
PubChem. (n.d.). N-(2,4-dinitrophenyl)-2,4-dimethylaniline. [Link]
-
SpectraBase. (n.d.). 2,4-Dimethyl-aniline - Optional[FTIR] - Spectrum. [Link]
-
SpectraBase. (n.d.). 2,4-Dimethyl-aniline - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. (n.d.). 2,4-Dimethyl-aniline - Optional[15N NMR] - Chemical Shifts. [Link]
-
SpectraBase. (n.d.). 2,4-Dimethyl-aniline - Optional[Vapor Phase IR] - Spectrum. [Link]
-
Selim, E. M., et al. (n.d.). Appearance Energies and Calculated Partial Mass Spectra of (2,3-), (2,4-) and (2,5-)Dimethylaniline Isomers. ResearchGate. [Link]
-
SIELC Technologies. (2018). 2,4-Dimethylaniline. [Link]
-
Japan Advanced Institute of Science and Technology. (n.d.). III Analytical Methods. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). [Link]
-
Occupational Safety and Health Administration. (1996). N,N-Dimethylaniline Method no.: PV2064. [Link]
-
Doan Song Quang, et al. (2016). Simultaneous determination of diphenylamine and some of its derivatives in propellants by HPLC-DAD method. International Journal of Development Research, 6(5), 7910-7914. [Link]
-
Scientific Reports. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. [Link]
-
Li, Y., et al. (2009). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. Journal of Separation Science, 32(22), 3848-3853. [Link]
-
FooDB. (n.d.). Showing Compound N,N-Dimethylaniline (FDB005128). [Link]
-
NIST. (n.d.). Diphenylamine - IR Spectrum. [Link]
-
Wikipedia. (n.d.). N,N-Dimethylaniline. [Link]
-
ChemAnalyst. (n.d.). Exploring N,N-Dimethylaniline: Properties, Applications, and Industry Insights. [Link]
-
NIST. (n.d.). Diphenylamine - Mass Spectrum. [Link]
-
ResearchGate. (2011). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino- N, N-dimethyl aniline. [Link]
-
PubChem. (n.d.). N,N-Dimethylaniline. [Link]
-
Rasayan Journal of Chemistry. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
-
ResearchGate. (2020). Synthesis, Growth and Characterization of 2,5 – Dimethyl-N-(3-phenylprop-2-en-1-ylidene) Aniline (2,5 DPPA) Single Crystal: A New Second Order Nonlinear Optical Material for Photonic and Optoelectronic Applications. [Link]
-
PLoS ONE. (2014). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. [Link]
-
ResearchGate. (n.d.). Synthesis and computational investigation of N,N-dimethyl-4-[(Z)-(phenylimino)methyl] aniline derivatives: Biological and quantitative structural activity relationship studies. [Link]
-
ResearchGate. (n.d.). Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer. [Link]
-
ResearchGate. (n.d.). Comparison of mass spectra of (a) N,N‐dimethyl‐p‐toluidine and (b).... [Link]
-
ResearchGate. (1993). Molecular complex of 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline. [Link]
-
NIST. (n.d.). Benzenamine, 2,4-dimethyl-. [Link]
Sources
- 1. Diphenylamine [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Benzenamine, 2,4-dimethyl- [webbook.nist.gov]
- 4. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 5. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journalijdr.com [journalijdr.com]
- 7. N,N-Dimethylaniline | 121-69-7 [chemicalbook.com]
- 8. innospk.com [innospk.com]
- 9. rsc.org [rsc.org]
- 10. 2,4-Dimethyl aniline(95-68-1) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020) [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. Diphenylamine [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
- 17. 2,4-Dimethylaniline | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. env.go.jp [env.go.jp]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-Dimethyl-N,N-diphenylaniline
The information herein is synthesized from authoritative sources, including the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), to provide a multi-faceted approach to laboratory safety.
Hazard Assessment: Understanding the Risks of 2,4-Dimethyl-N,N-diphenylaniline
Before any handling of this compound, a thorough understanding of its potential hazards is essential. Safety Data Sheets (SDS) for 2,4-Dimethyldiphenylaniline consistently identify it as a substance that causes skin irritation (H315) and serious eye irritation (H319) .[1][2] These are the primary, immediate hazards that dictate our PPE selection.
Beyond these immediate risks, it is crucial to consider the broader family of aromatic amines. Many compounds in this class are known for their potential for skin absorption and systemic toxicity. Therefore, our approach to PPE must be conservative and account for not just acute irritation, but also the prevention of chronic exposure.
Your Armor: Selecting the Appropriate Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It is a nuanced process that depends on the specific laboratory procedures being performed. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required.
| Level of Protection | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling | Chemical splash goggles | Viton® or Butyl rubber gloves | Fully-buttoned laboratory coat | Not generally required with adequate ventilation |
| Splash Hazard | Chemical splash goggles and a face shield | Viton® or Butyl rubber gloves (consider extended cuffs) | Chemical-resistant apron over a laboratory coat | Not generally required with adequate ventilation |
| Poor Ventilation/Aerosol Generation | Chemical splash goggles and a face shield | Viton® or Butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
Eye and Face Protection: Your First Line of Defense
Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.
-
Standard Operations : At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards are required.[3][4] These provide a seal around the eyes, protecting from splashes and droplets.
-
Operations with Splash Potential : When transferring larger volumes, working with heated material, or any procedure where splashing is a significant risk, a face shield should be worn in conjunction with chemical splash goggles. The face shield provides a broader barrier of protection for the entire face.
Hand Protection: A Critical Barrier
-
Recommended Materials : For handling aromatic amines, Viton® and butyl rubber gloves are highly recommended due to their superior chemical resistance.[2][5][6][7]
-
Materials to Avoid for Prolonged Contact : Nitrile gloves are generally not recommended for prolonged or immersive contact with aromatic amines, as they can degrade and offer limited protection.[8][9][10] For incidental splash protection, nitrile gloves may be acceptable, but they should be changed immediately upon contact.
-
Glove Inspection and Replacement : Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.
Body Protection: Shielding Against Contamination
Your laboratory coat is a fundamental component of your PPE.
-
Standard Laboratory Work : A clean, fully-buttoned laboratory coat made of a suitable material, such as cotton or a polyester/cotton blend, should be worn at all times.
-
Enhanced Protection : For procedures with a higher risk of splashing, a chemical-resistant apron worn over the laboratory coat is recommended. In situations with the potential for significant exposure, such as a large-scale reaction, chemical-resistant coveralls may be necessary.
-
Footwear : Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection: When Air Quality is a Concern
In most laboratory settings with proper engineering controls, such as a chemical fume hood, respiratory protection is not required for handling this compound. However, certain situations may warrant its use.
-
When is a Respirator Needed? :
-
When working outside of a certified chemical fume hood.
-
In areas with inadequate ventilation where vapors may accumulate.
-
During spill cleanup of a significant quantity of the material.
-
When there is a potential for aerosol generation.
-
-
Selecting the Right Respirator : If a risk assessment determines that respiratory protection is necessary, an air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is recommended.[11][12] Look for cartridges that are NIOSH-approved and follow the manufacturer's change-out schedule. A comprehensive respiratory protection program, including fit testing, is required by OSHA when respirators are necessary.[12][13][14]
Procedural Discipline: Donning and Doffing of PPE
The effectiveness of your PPE is contingent upon its correct use. The following workflow illustrates the proper sequence for putting on and taking off your protective gear to minimize the risk of contamination.
Caption: Proper sequence for donning and doffing PPE.
Operational Plan: Safe Handling and Disposal
A comprehensive safety plan extends beyond personal protection to include the responsible management of chemical waste.
Handling Procedures
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation of dust or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.[15][16][17][18]
-
Waste Collection :
-
Collect all waste, including excess chemical, contaminated gloves, and absorbent materials, in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[19]
-
-
Prohibited Disposal Methods :
-
Waste Removal :
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific integrity. A safe laboratory is an efficient and productive laboratory.
References
-
Washington State University Environmental Health & Safety. (n.d.). Aniline. Retrieved from [Link]
-
GloveBusters. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]
-
The University of Alabama. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Environmental Health & Safety. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2004). NIOSH Respirator Selection Logic. NIOSH. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA updates respiratory protection directive for hazardous chemicals. Safety+Health Magazine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. NIOSH. Retrieved from [Link]
-
Creative Safety Supply. (n.d.). OSHA Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link]
-
The University of Alabama. (n.d.). Respirator Decision Logic Sequence. Environmental Health & Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]
-
Saf-T-Glove. (n.d.). Honeywell® North® Viton® 28-Mil Unsupported Gloves. Retrieved from [Link]
-
LookChem. (n.d.). 2,4-Dimethyldiphenylamine Safety Data Sheets(SDS). Retrieved from [Link]
-
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Respiratory Protection - Overview. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
INTCO Glove. (2025, September 5). Nitrile Gloves: Chemical Resistance Focus. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
New Pig. (n.d.). SHOWA 893 Viton Gloves. Retrieved from [Link]
-
All Safe Industries. (n.d.). Best Viton Glove. Retrieved from [Link]
-
Penta Manufacturing Company. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2021, March 29). Glove permeation of chemicals: The state of the art of current practice, Part 1. NIOSH. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021, November 30). Safety Data Sheet: Aniline. Retrieved from [Link]
-
ScienceLab.com. (n.d.). N,N- Dimethylaniline. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). GLOVE SELECTION CHART. Environmental Health & Safety. Retrieved from [Link]
-
University of Utah. (n.d.). Ansell Chemical Resistance Glove Chart. Environmental, Health and Safety. Retrieved from [Link]
-
U.S. Department of Labor. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]
-
Utah State University. (n.d.). ansell-8th-chemical-resistance-guide.pdf. Office of Research. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. College of Engineering. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. SHOWA™ 892 Unlined Viton™ Chemical Resistant Butyl Gloves | Fisher Scientific [fishersci.ca]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. nrc.gov [nrc.gov]
- 5. safetyware.com [safetyware.com]
- 6. Honeywell® North® Viton® 28-Mil Unsupported Gloves - Viton | Saf-T-Glove [saf-t-glove.com]
- 7. Best Viton Glove | 892-07, 892-8, 892-09, 892-10 | Showa Glove [allsafeindustries.com]
- 8. gloves.com [gloves.com]
- 9. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 10. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 11. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 12. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 13. creativesafetysupply.com [creativesafetysupply.com]
- 14. Respiratory Protection - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. nj.gov [nj.gov]
- 18. docs.gato.txst.edu [docs.gato.txst.edu]
- 19. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
